Product packaging for 3-(3-Methylphenoxy)azetidine(Cat. No.:CAS No. 949100-18-9)

3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967
CAS No.: 949100-18-9
M. Wt: 163.22 g/mol
InChI Key: JBYYBRKRSBFVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methylphenoxy)azetidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1343967 3-(3-Methylphenoxy)azetidine CAS No. 949100-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYYBRKRSBFVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647904
Record name 3-(3-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949100-18-9
Record name 3-(3-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a saturated four-membered heterocycle, it offers a three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property landscapes.[1] This guide focuses on the technical aspects of 3-(3-Methylphenoxy)azetidine, a specific derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics. Azetidine derivatives have been investigated for a range of applications, including as triple reuptake inhibitors for central nervous system disorders and as components of antitumor agents.[1][4][5]

Chemical Identity and Properties

This compound is a substituted azetidine featuring a 3-methylphenoxy group at the 3-position of the azetidine ring. While specific experimental data for the free base is not widely published, data for its hydrochloride salt and predicted properties for the base are available.

PropertyDataSource
Compound Name This compound[6]
CAS Number Not explicitly found for free base; 1228070-90-3 (for HCl salt)[7][8]
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.22 g/mol [6]
Monoisotopic Mass 163.09972 Da[6]
Form (HCl Salt) Solid[7]
Predicted XlogP 2.1[6]
SMILES CC1=CC(=CC=C1)OC2CNC2[6]
InChI Key JBYYBRKRSBFVSE-UHFFFAOYSA-N[6]

Note: Some data is for the hydrochloride salt or based on computational predictions.

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on methods for analogous compounds and should be optimized for specific laboratory conditions.[9]

Step 1: Protection of Azetidine Nitrogen

  • Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath (0 °C).

  • Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of a protecting group reagent, typically di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-3-hydroxyazetidine.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and purify the product, typically by column chromatography.

Step 2: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

  • Add methanesulfonyl chloride (MsCl) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting material. The product is N-Boc-3-(methylsulfonyloxy)azetidine.

Step 3: Nucleophilic Substitution (Ether Formation)

  • In a separate flask, dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the corresponding phenoxide.

  • Add the solution of N-Boc-3-(methylsulfonyloxy)azetidine to the phenoxide solution.

  • Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-3-(3-methylphenoxy)azetidine by column chromatography.

Step 4: Deprotection

  • Dissolve the purified N-Boc-3-(3-methylphenoxy)azetidine in a suitable solvent like DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway described above.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Ether Synthesis cluster_3 Step 4: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O, Et₃N C N-Boc-3-(methylsulfonyloxy)azetidine B->C MsCl, Et₃N F N-Boc-3-(3-methylphenoxy)azetidine C->F DMF, Heat D 3-Methylphenol E Sodium 3-methylphenoxide D->E NaH E->F DMF, Heat G This compound F->G TFA or HCl

Caption: Synthetic pathway for this compound.

Application in Drug Discovery

The 3-aryloxy azetidine motif is a key pharmacophore in the development of ligands for monoamine transporters, which are implicated in various neurological and psychiatric disorders.[1] Altering the substitution on the aryl ring allows for the fine-tuning of binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Therefore, this compound serves as a valuable intermediate for creating libraries of potential triple reuptake inhibitors or other CNS-active agents.

Logical Relationship Diagram

The diagram below outlines the logical flow from the core chemical structure to its potential therapeutic application.

G A This compound B Chemical Intermediate (Building Block) A->B C Synthesis of Derivative Libraries B->C D Novel 3-Substituted Azetidine Analogues C->D E Screening for Biological Activity D->E F Potential Therapeutics (e.g., TRIs) E->F

Caption: Role of the compound in drug discovery workflow.

References

An In-depth Technical Guide to 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 3-(3-Methylphenoxy)azetidine. The information is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a 3-methylphenoxy group via an ether bond. The structural details and key physicochemical properties are summarized below.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NOPubChem[1]
Molecular Weight 163.22 g/mol Guidechem[2]
Monoisotopic Mass 163.09972 DaPubChem[1]
SMILES CC1=CC(=CC=C1)OC2CNC2PubChem[1]
InChI InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3PubChem[1]
InChIKey JBYYBRKRSBFVSE-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 2.1PubChem[1]
Topological Polar Surface Area (TPSA) 21.3 ŲGuidechem[2]
Hydrogen Bond Donor Count 1Guidechem[2]
Hydrogen Bond Acceptor Count 2Guidechem[2]
Rotatable Bond Count 2Guidechem[2]

Note: Most physicochemical properties are computationally predicted and await experimental verification.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Peaks/Signals
¹H-NMR Aromatic protons (m-cresol moiety): ~6.7-7.2 ppm; Azetidine ring protons (O-CH, CH₂): ~3.5-5.0 ppm; Methyl group protons: ~2.3 ppm.
¹³C-NMR Aromatic carbons: ~110-160 ppm; Azetidine ring carbons: ~50-70 ppm; Methyl carbon: ~21 ppm.
IR Spectroscopy C-O-C stretching (ether): ~1250-1050 cm⁻¹; C-N stretching (azetidine): ~1200-1020 cm⁻¹; N-H stretching (azetidine): ~3500-3300 cm⁻¹ (broad); Aromatic C-H stretching: ~3100-3000 cm⁻¹; Aliphatic C-H stretching: ~3000-2850 cm⁻¹.
Mass Spectrometry (MS) Predicted [M+H]⁺: m/z 164.1070.[1]

Synthesis of this compound

A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be designed based on established methods for the synthesis of 3-phenoxyazetidine derivatives. A common approach involves the Williamson ether synthesis.

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: N-protection of 3-hydroxyazetidine.

  • To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the N-protected 3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis.

  • In a flame-dried flask under an inert atmosphere, dissolve 3-methylphenol in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the phenol, forming the corresponding phenoxide.

  • Add the N-protected 3-hydroxyazetidine (activated as a tosylate or mesylate, or directly using a Mitsunobu reaction) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until completion.

  • Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain N-protected this compound.

Step 3: Deprotection.

  • Dissolve the N-protected this compound in a suitable solvent.

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture and extract the final product, this compound.

  • Purify the final compound by column chromatography or distillation.

G cluster_synthesis Synthetic Workflow start 3-Hydroxyazetidine protect N-Protection (e.g., Boc anhydride) start->protect protected_azetidine N-Boc-3-hydroxyazetidine protect->protected_azetidine williamson Williamson Ether Synthesis (NaH, DMF) protected_azetidine->williamson m_cresol 3-Methylphenol m_cresol->williamson protected_product N-Boc-3-(3-Methylphenoxy)azetidine williamson->protected_product deprotect Deprotection (TFA) protected_product->deprotect product This compound deprotect->product

Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the azetidine and phenoxy moieties are present in numerous biologically active compounds. Azetidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors and receptor modulators. Phenoxy derivatives also have a history of diverse biological applications.

Given the structural similarity to compounds that interact with G-protein coupled receptors (GPCRs), a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for this class of compounds.

G cluster_pathway Hypothetical GPCR Signaling Pathway ligand This compound (Ligand) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation Cascade

Hypothetical GPCR signaling pathway for a phenoxyazetidine analog.

Experimental Workflow for Compound Characterization

For any newly synthesized compound like this compound, a systematic workflow is essential for its complete characterization.

G cluster_workflow Compound Characterization Workflow cluster_structure cluster_physchem cluster_bio synthesis Synthesis and Purification structure_elucidation Structural Elucidation synthesis->structure_elucidation physchem Physicochemical Characterization structure_elucidation->physchem nmr NMR (¹H, ¹³C, 2D) ms Mass Spectrometry ir IR Spectroscopy biological_screening Biological Screening physchem->biological_screening mp Melting Point solubility Solubility purity Purity (HPLC) data_analysis Data Analysis and Reporting biological_screening->data_analysis in_vitro In vitro assays in_vivo In vivo models

General workflow for the characterization of a novel compound.

References

Unraveling the Putative Mechanism of Action of 3-(3-Methylphenoxy)azetidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific mechanism of action of 3-(3-Methylphenoxy)azetidine has not been extensively characterized in publicly available scientific literature. This guide provides a comprehensive overview of its putative mechanism of action, drawing upon data from structurally analogous compounds. The information presented herein is intended to serve as a robust framework for future research and drug development efforts, but it should be noted that the biological activities described are inferred and await direct experimental validation for this compound itself.

Executive Summary

Azetidine-containing compounds have emerged as a versatile scaffold in modern medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Structural analogs of this compound, particularly those bearing aryl or aryloxy moieties at the 3-position, have shown a significant propensity to interact with monoamine transporters.[2] This guide consolidates the existing knowledge on these related compounds to propose a likely mechanism of action for this compound, focusing on its potential as a modulator of monoamine neurotransmission. We present putative biological targets, detail relevant experimental protocols for their characterization, and provide a framework for understanding its potential signaling implications.

Postulated Primary Pharmacological Target: Monoamine Transporters

Based on the pharmacology of structurally related 3-aryl-3-arylmethoxyazetidines, the primary biological targets for this compound are likely the monoamine transporters, with a potential for selectivity towards the serotonin transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for antidepressants and other CNS-active drugs.[3]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the binding affinities of various azetidine analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). This data provides a strong rationale for investigating this compound for similar activity.

Compound ClassSpecific AnalogTargetBinding Affinity (Ki, nM)
3-Aryl-3-arylmethoxyazetidinesDichloro substituted congener 7cSERT1.0[2]
3-Aryl-3-arylmethoxyazetidinesTetrachloro substituted derivative 7iSERT1.3[2]
3-Aryl-3-arylmethoxyazetidinesDichloro substituted congener 6eSERT3.5[2]
3-Aryl-3-arylmethoxyazetidinesDichloro substituted congener 6hSERT2.9[2]
cis-Azetidine Analogscis-4-methoxy analog 22bVMAT2 (Dopamine Uptake)24[4][5]
trans-Azetidine Analogstrans-methylenedioxy analog 15cVMAT2 (Dopamine Uptake)31[4][5]

Putative Signaling Pathways

Inhibition of monoamine transporters by this compound would lead to an increase in the extracellular concentrations of the respective neurotransmitters (e.g., serotonin, dopamine). This, in turn, would enhance signaling through their corresponding postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Packaging Release Release Vesicle->Release MA_Released Extracellular Monoamine Release->MA_Released Receptor Postsynaptic Receptor MA_Released->Receptor Transporter Monoamine Transporter (e.g., SERT) MA_Released->Transporter Reuptake Signaling Downstream Signaling Receptor->Signaling Transporter->MA Compound This compound Compound->Transporter Inhibition

Putative mechanism of action via monoamine transporter inhibition.

Experimental Protocols

To experimentally validate the putative mechanism of action of this compound, the following experimental protocols, adapted from established methodologies for characterizing monoamine transporter ligands, are recommended.[2][3]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (SERT, DAT, NET).

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter.

  • Radioligand: For SERT, use [³H]citalopram. For DAT, use [³H]WIN 35,428.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • Procedure: a. In a 96-well plate, combine cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound. b. Incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethylenimine. d. Wash the filters with ice-cold assay buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Membranes Prepare Transporter- Expressing Cell Membranes Start->Membranes Incubate Incubate Membranes with [3H]Radioligand and Test Compound Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Scintillation Counting of Bound Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

References

A Proposed Biological Activity Screening Cascade for 3-(3-Methylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its unique conformational constraints and metabolic stability. Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This technical guide outlines a proposed biological activity screening cascade for the novel compound, 3-(3-Methylphenoxy)azetidine. In the absence of published data for this specific molecule, this document provides a structured, multi-tiered approach to systematically evaluate its potential therapeutic applications. The proposed workflow encompasses initial high-throughput primary screening, followed by more focused secondary and mechanistic assays to validate initial findings and elucidate the mechanism of action. Detailed, adaptable experimental protocols are provided for key assays, and templates for data presentation are included to guide the research process. This guide is intended to serve as a comprehensive resource for researchers initiating the biological evaluation of this compound and similar novel chemical entities.

Introduction to this compound and the Azetidine Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the presence of the nitrogen atom provides a handle for synthetic modification, allowing for the fine-tuning of physicochemical properties.

The compound of interest, this compound, combines the azetidine core with a 3-methylphenoxy group. This substitution pattern suggests the potential for interactions with a variety of biological targets, and its structural similarity to known bioactive molecules warrants a thorough investigation of its pharmacological profile. This guide proposes a logical and efficient screening cascade to uncover the biological activities of this compound.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound for a broad range of biological activities. The cascade begins with high-throughput primary screens to identify potential areas of interest, followed by more focused secondary assays for hit validation and preliminary mechanism-of-action studies.

Diagram of the Proposed Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_mechanistic Mechanistic & Lead Optimization Studies primary_screening High-Throughput Primary Screening (Single High Concentration) cns_panel CNS Receptor Binding Panel primary_screening->cns_panel Initial Hits antimicrobial_panel Antimicrobial Panel (Gram +/- Bacteria, Fungi) primary_screening->antimicrobial_panel cancer_cell_panel Cancer Cell Line Proliferation Panel (e.g., NCI-60) primary_screening->cancer_cell_panel dose_response Dose-Response & Potency Determination (IC50 / EC50 / Ki) cns_panel->dose_response Confirmed Hits antimicrobial_panel->dose_response cancer_cell_panel->dose_response selectivity_assays Selectivity & Counter-Screens dose_response->selectivity_assays functional_assays Cell-Based Functional Assays dose_response->functional_assays moa_studies Mechanism of Action Studies selectivity_assays->moa_studies Selective Hits functional_assays->moa_studies in_vitro_adme In Vitro ADME/Tox moa_studies->in_vitro_adme Promising Leads

Caption: Proposed tiered screening cascade for this compound.

Data Presentation

Clear and structured presentation of quantitative data is crucial for comparative analysis and decision-making. The following tables are templates for organizing the results from the proposed screening cascade.

Table 1: Hypothetical Results from Primary CNS Receptor Binding Panel
TargetLigand% Inhibition at 10 µM
Dopamine Transporter (DAT)[³H]WIN 35,42885%
Serotonin Transporter (SERT)[³H]Citalopram78%
Norepinephrine Transporter (NET)[³H]Nisoxetine45%
GABA Receptor A[³H]Muscimol<10%
NMDA Receptor[³H]MK-801<10%
Table 2: Hypothetical Dose-Response Data for Monoamine Transporters
TargetAssay TypeIC₅₀ / Kᵢ (nM)
Dopamine Transporter (DAT)Radioligand Binding (Kᵢ)150
Serotonin Transporter (SERT)Radioligand Binding (Kᵢ)220
Norepinephrine Transporter (NET)Radioligand Binding (Kᵢ)>1000
Table 3: Hypothetical Antimicrobial Activity Data
OrganismStrainAssay TypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Broth Microdilution16
Escherichia coliATCC 25922Broth Microdilution>64
Candida albicansATCC 90028Broth Microdilution>64

Experimental Protocols

The following sections provide detailed methodologies for key experiments proposed in the screening cascade.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding competitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Protocol:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total and Non-Specific Binding: For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a high concentration of the respective competitor.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Diagram of a Hypothetical Signaling Pathway

G cluster_membrane Synaptic Cleft & Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding Azetidine This compound Azetidine->DAT Inhibition AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: Hypothetical inhibition of the dopamine transporter (DAT) by this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin or other viability indicator

Protocol:

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute in the appropriate medium to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plates.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound dilutions. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth. A viability indicator like resazurin can be added to aid in the visual assessment.

  • Data Recording: Record the MIC value for each tested organism.

Conclusion

While specific biological activity data for this compound is not currently available in the public domain, its chemical structure suggests that it is a promising candidate for biological screening. The proposed tiered screening cascade provides a systematic and resource-efficient framework for elucidating its pharmacological profile. The detailed experimental protocols and data presentation templates offered in this guide are intended to facilitate a comprehensive investigation into the potential therapeutic applications of this and other novel azetidine derivatives. The initial focus on CNS targets and antimicrobial activity is based on the known properties of structurally related compounds, but researchers should remain open to unexpected findings that may emerge during the screening process.

References

An In-depth Technical Guide on the Solubility of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 3-(3-Methylphenoxy)azetidine. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document focuses on predicted data, general experimental methodologies for determining solubility, and the logical workflows involved in such an assessment.

Predicted Physicochemical Properties

Computational models provide initial estimates of a compound's physicochemical properties, which are crucial for guiding experimental design. The following table summarizes the predicted properties for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NOPubChem[1]
Molecular Weight163.22 g/mol PubChem
XLogP32.1PubChem[1]
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2ChemScene[2]
Rotatable Bond Count2ChemScene[2]
Topological Polar Surface Area (TPSA)21.3 ŲPubChem[3]

Note: These values are computationally predicted and should be confirmed through experimental validation.

Based on the predicted XLogP value of 2.1, this compound is expected to have moderate lipophilicity, suggesting it is likely to be more soluble in organic solvents than in aqueous solutions. This is consistent with information available for similar compounds like 3-(3-Fluorophenoxy)azetidine, which is described as not easily soluble in water but soluble in many organic solvents[4]. The parent compound, azetidine, is miscible with water[5].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug discovery and development. Several standardized methods are employed, each with its own advantages and limitations. The choice of method often depends on the required accuracy, throughput, and the stage of the development process.

1. Shake-Flask Method (Thermodynamic Solubility)

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of the solvent in a vial.

    • The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

    • After agitation, the suspension is allowed to stand to allow undissolved solids to sediment.

    • A sample of the supernatant is carefully removed and filtered to separate the dissolved compound from any remaining solid particles.

    • The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Mass Spectrometry.[7][8]

2. Turbidimetric Method (Kinetic Solubility)

This is a higher-throughput method often used in early drug discovery to assess the kinetic solubility of a compound from a concentrated stock solution (typically in DMSO).

  • Protocol:

    • A concentrated stock solution of the compound is prepared in an organic solvent, commonly Dimethyl Sulfoxide (DMSO).[9]

    • A small aliquot of the stock solution is added to an aqueous buffer in a microplate well.

    • The solution is mixed, and the turbidity (cloudiness) is measured over time using a plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.

Experimental Workflow for Solubility Assessment

The logical progression for assessing the solubility of a new chemical entity like this compound is depicted in the following workflow diagram.

G cluster_0 Computational & Preliminary Assessment cluster_1 Experimental Screening cluster_2 Definitive Thermodynamic Solubility A In Silico Prediction (e.g., XLogP, TPSA) B Analog Data Review (e.g., similar compounds) A->B C High-Throughput Kinetic Solubility (Turbidimetric Method) B->C D Solubility in Organic Solvents (e.g., DMSO, Ethanol) E Shake-Flask Method (Aqueous & Buffer Systems) D->E F Analytical Quantification (HPLC, UV-Vis, MS) E->F G pH-Solubility Profile E->G

Caption: A generalized workflow for determining the solubility of a novel compound.

Signaling Pathways

There is currently no publicly available information linking this compound to any specific biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any such interactions.

References

An In-Depth Technical Guide to the Stability and Degradation of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 3-(3-methylphenoxy)azetidine. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from studies on structurally related compounds, including various azetidine derivatives and phenol ethers. The methodologies and potential degradation products described herein are intended to provide a robust framework for stability-indicating assay development and forced degradation studies.

Core Stability Profile

The chemical stability of this compound is primarily influenced by two key structural features: the strained four-membered azetidine ring and the phenoxy ether linkage. The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1] Conversely, the ether linkage in phenol ethers is generally more resistant to hydrolysis compared to aliphatic ethers.[2]

Forced degradation studies on analogous compounds suggest that this compound is likely to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The N-H bond of the secondary amine in the azetidine ring also presents a potential site for oxidative degradation.

Potential Degradation Pathways

Based on the degradation patterns of similar compounds, two primary degradation pathways are proposed for this compound:

  • Hydrolysis of the Ether Linkage: This pathway involves the cleavage of the C-O bond connecting the azetidine ring to the 3-methylphenoxy group. This is a common degradation route for phenoxy compounds and would result in the formation of 3-hydroxyazetidine and 3-methylphenol.[3]

  • Azetidine Ring Opening: The strained azetidine ring can undergo cleavage.[3] A plausible mechanism involves the formation of an azetidinium ion under acidic conditions, which is then susceptible to nucleophilic attack, leading to ring-opened products.[4][5]

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways Potential Degradation Pathways of this compound This compound This compound Hydrolytic Stress (Acidic/Basic) Hydrolytic Stress (Acidic/Basic) This compound->Hydrolytic Stress (Acidic/Basic) Oxidative Stress Oxidative Stress This compound->Oxidative Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress 3-Hydroxyazetidine 3-Hydroxyazetidine Hydrolytic Stress (Acidic/Basic)->3-Hydroxyazetidine 3-Methylphenol 3-Methylphenol Hydrolytic Stress (Acidic/Basic)->3-Methylphenol Ring-Opened Products Ring-Opened Products Hydrolytic Stress (Acidic/Basic)->Ring-Opened Products Oxidized Products Oxidized Products Oxidative Stress->Oxidized Products Photolytic Stress->3-Hydroxyazetidine Photolytic Stress->3-Methylphenol

Figure 1: Potential Degradation Pathways

Quantitative Data from Structurally Related Compounds

Compound ClassStress ConditionTypical Degradation ProductsReference
N-ArylazetidinesAcidic (pH 1.8)Intramolecular ring-opening products[1]
Azetidine-containing FFA2 AntagonistHydrolyticAmide bond hydrolysis, Azetidinium ion-mediated ring opening[4][5]
3-(Trichlorophenoxy)azetidineHydrolytic (Acidic, Basic)2,4,5-Trichlorophenol, 3-Hydroxyazetidine, Ring-opened derivatives[3]
Diaryl EthersPhotolytic (Visible Light)Cleavage to corresponding phenols[6]

Table 1: Summary of Degradation Studies on Structurally Related Compounds

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound. These protocols are based on established methodologies for similar compounds.[3]

Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Collect aliquots at various time points.

    • Neutralize the samples before analysis.

  • Basic Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Collect aliquots at various time points.

    • Neutralize the samples before analysis.

  • Neutral Hydrolysis:

    • Add an aliquot of the stock solution to purified water.

    • Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Collect aliquots at various time points for analysis.

  • Add an aliquot of the stock solution to a solution of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at room temperature for a defined period, protected from light.

  • Collect aliquots at various time points for analysis.

  • Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).

  • Expose the solution to a controlled light source that provides both UV and visible output (e.g., a xenon lamp).

  • Run a dark control in parallel, wrapped in aluminum foil.

  • Collect aliquots at various time points for analysis.

  • Place a known amount of solid this compound in a controlled temperature and humidity chamber.

  • Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

The following diagram illustrates a general workflow for a forced degradation study.

Forced_Degradation_Workflow General Workflow for Forced Degradation Studies Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Forced Degradation->Hydrolysis (Acid, Base, Neutral) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Forced Degradation->Oxidation (e.g., H2O2) Photolysis (UV/Vis) Photolysis (UV/Vis) Forced Degradation->Photolysis (UV/Vis) Thermal (Solid/Solution) Thermal (Solid/Solution) Forced Degradation->Thermal (Solid/Solution) Sample Collection at Time Points Sample Collection at Time Points Hydrolysis (Acid, Base, Neutral)->Sample Collection at Time Points Oxidation (e.g., H2O2)->Sample Collection at Time Points Photolysis (UV/Vis)->Sample Collection at Time Points Thermal (Solid/Solution)->Sample Collection at Time Points Analysis (HPLC, LC-MS) Analysis (HPLC, LC-MS) Sample Collection at Time Points->Analysis (HPLC, LC-MS) Identify Degradants Identify Degradants Analysis (HPLC, LC-MS)->Identify Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway Identify Degradants->Elucidate Degradation Pathway Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Degradation Pathway->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

Figure 2: Forced Degradation Experimental Workflow

Recommended Analytical Techniques

A combination of chromatographic and spectroscopic methods is recommended for the analysis of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier such as formic acid or ammonium acetate) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification and structural elucidation of degradation products.[3] High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy.[3]

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally related azetidine and phenoxy ether compounds. The primary points of lability are the strained azetidine ring, which is prone to ring-opening, and the ether linkage, which can undergo hydrolysis. The experimental protocols and analytical strategies outlined in this guide provide a solid foundation for researchers to perform robust stability and forced degradation studies, ultimately leading to the development of stable formulations and a thorough understanding of the molecule's chemical behavior.

References

A Comprehensive Technical Guide to the Spectroscopic Profile of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 3-(3-methylphenoxy)azetidine is not extensively available in the public domain. The data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to provide a foundational understanding of the expected spectroscopic characteristics and the methodologies for their acquisition.

Introduction

This compound is a small organic molecule featuring a four-membered azetidine ring linked to a meta-methylphenoxy group via an ether bond. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and their role as bioisosteres for other functional groups. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, characterization, and application in drug discovery and development.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for obtaining this data and presents a logical workflow for the structural elucidation of this compound.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15t1HAr-H (meta)
~6.70 - 6.80m3HAr-H (ortho, para)
~4.90m1HO-CH (azetidine ring)
~4.20t2HCH₂ (azetidine ring)
~3.90t2HCH₂ (azetidine ring)
~2.50 (broad s)s1HNH
~2.30s3HAr-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158.0Ar-C (ipso, attached to O)
~139.5Ar-C (ipso, attached to CH₃)
~129.0Ar-CH (meta)
~122.0Ar-CH (para)
~116.0Ar-CH (ortho)
~112.0Ar-CH (ortho)
~70.0O-CH (azetidine ring)
~50.0CH₂ (azetidine ring)
~21.5Ar-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950, ~2870MediumAliphatic C-H Stretch
~1600, ~1580StrongC=C Aromatic Ring Stretch
~1240StrongAryl-O Stretch (Asymmetric)
~1040StrongC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₀H₁₃NO), the predicted monoisotopic mass is 163.0997 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺164.1070
[M+Na]⁺186.0889

Ionization Mode: Electrospray Ionization (ESI), Positive

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale to the reference signal.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the FID and calibrate the chemical shift scale using the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum, typically by co-adding and averaging 16 to 32 scans.

    • The data is collected over a range of 4000 to 400 cm⁻¹.

    • The resulting spectrum plots absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

    • The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the structural elucidation of a novel small molecule like this compound using various spectroscopic techniques.

Spectroscopic_Workflow start Purified Sample of This compound ms Mass Spectrometry (MS) start->ms Analyze for mass nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Analyze for connectivity ir Infrared Spectroscopy (IR) start->ir Analyze for functional groups mw_formula Determine Molecular Weight and Elemental Formula ms->mw_formula data_integration Integrate All Spectroscopic Data mw_formula->data_integration h_framework Elucidate Carbon-Hydrogen Framework nmr->h_framework h_framework->data_integration func_groups Identify Functional Groups ir->func_groups func_groups->data_integration structure_confirm Confirm Chemical Structure data_integration->structure_confirm end Final Structural Elucidation structure_confirm->end

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic data for this compound. The tabulated predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in the synthesis and characterization of this and related azetidine derivatives. The provided workflow diagram offers a clear and logical approach to the structural elucidation of such compounds. As with any predictive data, experimental verification is essential for definitive structural confirmation.

References

Potential Therapeutic Targets of 3-(3-Methylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data for 3-(3-methylphenoxy)azetidine is not extensively available in peer-reviewed literature, this technical guide synthesizes the current understanding of structurally related azetidine-based compounds to elucidate its potential therapeutic targets. The azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant activity against a range of biological targets.[1] Based on the analysis of analogous compounds, the primary potential therapeutic target for this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] Secondary targets, such as the Takeda G-protein-coupled receptor 5 (TGR5), may also be relevant. This document provides a comprehensive overview of these potential targets, the associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols for target validation.

Primary Potential Therapeutic Target: STAT3

The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical mediators of cellular responses to cytokines and growth factors.[4] Among them, STAT3 is a key transcription factor involved in cell proliferation, differentiation, survival, and angiogenesis.[5] Persistent or aberrant activation of STAT3 is a hallmark of numerous human cancers, making it a compelling target for cancer therapy.[5][6] Novel azetidine-based compounds have been identified as potent and often irreversible inhibitors of STAT3 activation.[1][2]

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their cell surface receptors.[7] This binding activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for latent STAT3 monomers in the cytoplasm.[5][7] Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[7] This phosphorylation event triggers the dissociation of STAT3 from the receptor, followed by the formation of stable STAT3:STAT3 homodimers through reciprocal pTyr-SH2 domain interactions.[4][5] These dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, thereby regulating their transcription.[5][6]

Azetidine-based inhibitors are thought to interfere with this pathway by directly binding to the STAT3 protein, which can prevent its phosphorylation, subsequent dimerization, and nuclear translocation, ultimately blocking its transcriptional activity.[2]

STAT3_Signaling_Pathway STAT3 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_monomer STAT3 (Latent) JAK->STAT3_monomer Phosphorylation (Tyr705) pSTAT3_monomer pSTAT3 STAT3_monomer->pSTAT3_monomer STAT3_dimer pSTAT3 Dimer pSTAT3_monomer->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Inhibitor Azetidine-Based Inhibitor (e.g., this compound) Inhibitor->STAT3_monomer Inhibition Gene_Transcription Target Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activation

Caption: STAT3 signaling and inhibition by azetidine compounds.

Mechanism of Action of Azetidine-Based STAT3 Inhibitors

Several studies on azetidine-containing compounds have revealed a mechanism involving irreversible covalent binding to specific cysteine residues within the STAT3 protein.[8] For instance, different azetidine analogues have been shown to target Cys426 or Cys468 in the DNA-binding domain of STAT3.[8] This covalent modification is believed to disrupt the protein's conformation, thereby inhibiting its DNA-binding activity and downstream signaling.[8] This irreversible binding leads to potent and sustained inhibition of STAT3 function.

Quantitative Data: In Vitro Activity of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro potency of several novel azetidine-based compounds against STAT3 and various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

CompoundTarget/AssayMetricValue (µM)Cell Line(s)Reference(s)
H172 (9f) STAT3 Activity InhibitionIC₅₀0.38 - 0.98-[2]
H182 STAT3 Activity InhibitionIC₅₀0.38 - 0.98-[2]
Azetidine 7g STAT3 DNA-Binding (EMSA)IC₅₀Not provided-[9]
Cell ViabilityEC₅₀0.9 - 1.9MDA-MB-231, MDA-MB-468[4]
Azetidine 9k STAT3 DNA-Binding (EMSA)IC₅₀Not provided-[9]
Cell ViabilityEC₅₀0.9 - 1.9MDA-MB-231, MDA-MB-468[4]
Azetidine 5a STAT3 DNA-Binding (EMSA)IC₅₀0.52-[4]

Secondary Potential Therapeutic Target: TGR5

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[10] TGR5 is expressed in various tissues and its activation is linked to the regulation of glucose homeostasis, energy expenditure, and inflammatory responses.[10] This makes TGR5 a promising therapeutic target for metabolic diseases like type 2 diabetes and obesity.[10] A hypothetical activity profile for a structurally similar compound, 3-(2-tert-butylphenoxy)azetidine, suggests potential agonistic activity at TGR5.

TGR5 Signaling Pathway

Upon agonist binding, TGR5 primarily couples to the Gαs protein, which activates adenylyl cyclase (AC).[10] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates the cAMP Response Element-Binding Protein (CREB).[10] Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) on DNA, initiating the transcription of target genes involved in metabolic regulation.[10]

TGR5_Signaling_Pathway TGR5 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., this compound) TGR5 TGR5 Agonist->TGR5 Binding Gas Gαs TGR5->Gas Activation AC Adenylyl Cyclase Gas->AC Activation cAMP cAMP AC->cAMP ATP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB CRE CRE (DNA) pCREB->CRE Nuclear Translocation & Binding Gene_Transcription Target Gene Transcription (Metabolic Regulation) CRE->Gene_Transcription Activation

Caption: TGR5 signaling pathway initiated by an agonist.

Quantitative Data: TGR5 Agonist Activity

Specific EC₅₀ values for this compound are not available. The table below provides data for known TGR5 agonists for comparative purposes.

AgonistCell LineAssay TypeEC₅₀ (µM)Reference(s)
Lithocholic Acid CHOcAMP LeadHunter0.990[11]
Chenodeoxycholic acid CHOcAMP LeadHunter7.500[11]
Sodium Deoxycholate CHOcAMP LeadHunter1.400[11]
INT-777 HEK293TCRE-SEAP Reporter0.077[12]

Experimental Protocols

STAT3 Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of a test compound on the phosphorylation of STAT3 in cultured cells.

WB_Workflow Workflow for STAT3 Phosphorylation Western Blot Assay A 1. Cell Culture Seed cells (e.g., MDA-MB-231) in culture plates. B 2. Compound Treatment Treat cells with varying concentrations of test compound. A->B C 3. Cell Lysis Lyse cells in RIPA buffer to extract proteins. B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay). C->D E 5. SDS-PAGE Separate proteins by size on a polyacrylamide gel. D->E F 6. Western Blot Transfer proteins to a PVDF membrane. E->F G 7. Immunoblotting Probe with primary antibodies (anti-pSTAT3, anti-total STAT3). F->G H 8. Detection Incubate with HRP-conjugated secondary antibody and visualize. G->H I 9. Data Analysis Quantify band intensity and calculate pSTAT3/total STAT3 ratio. H->I

Caption: Western Blot workflow for pSTAT3 detection.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.[13]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[14][15]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).[13][15]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The same membrane can be stripped and re-probed for total STAT3 as a loading control.[13][15]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

TGR5 Activation Assay (cAMP Reporter Assay)

This assay measures the ability of a compound to activate TGR5 by quantifying the downstream production of cAMP.

TGR5_Assay_Workflow Workflow for TGR5 cAMP Reporter Assay A 1. Cell Culture Plate cells expressing TGR5 and a CRE-luciferase reporter. B 2. Compound Treatment Treat cells with a dose range of the test compound. A->B C 3. Incubation Incubate for 4-6 hours to allow for reporter gene expression. B->C D 4. Cell Lysis & Reagent Addition Lyse cells and add luciferase substrate. C->D E 5. Signal Measurement Measure luminescence using a microplate reader. D->E F 6. Data Analysis Plot dose-response curve and calculate EC₅₀ value. E->F

References

In Silico Modeling of 3-(3-Methylphenoxy)azetidine Interactions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-(3-Methylphenoxy)azetidine, a substituted azetidine with potential therapeutic applications. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties that can enhance pharmacological profiles.[1][2][3] This document outlines a systematic and in-depth approach to characterizing the potential biological interactions of this compound through a combination of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Detailed protocols for these computational methodologies are provided to guide researchers in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this guide leverages established computational techniques and data from structurally analogous compounds to present a robust framework for its evaluation.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are a valuable class of compounds in medicinal chemistry.[4] The inherent ring strain of the azetidine nucleus imparts a degree of conformational rigidity that can be advantageous for achieving high-affinity and selective binding to biological targets.[3] Various derivatives of azetidine have been explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antidepressant agents.[5][6][7][8] The title compound, this compound, combines the azetidine scaffold with a 3-methylphenoxy moiety, suggesting its potential to interact with biological targets that recognize aryl ether linkages, such as monoamine transporters.

In silico modeling offers a powerful, time-efficient, and cost-effective strategy for elucidating the potential biological activity, pharmacokinetic properties, and toxicity profile of novel chemical entities prior to their chemical synthesis and in vitro/in vivo testing. This guide details a comprehensive in silico workflow for the characterization of this compound.

Potential Biological Targets and Rationale

Based on the biological activities of structurally related 3-arylmethoxyazetidines, the primary biological targets for this compound are hypothesized to be the monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] These transporters are critical for regulating neurotransmitter levels in the central nervous system, and their modulation is a key mechanism for the treatment of various neurological and psychiatric disorders. Therefore, this guide will focus on in silico modeling of the interactions between this compound and these two transporters.

In Silico Modeling Workflow

A structured, multi-step in silico modeling approach is proposed to thoroughly investigate the interactions of this compound with its potential biological targets. This workflow is designed to provide a holistic view of the compound's potential, from molecular-level binding interactions to its predicted behavior in a biological system.

cluster_0 Ligand and Protein Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 ADMET Prediction Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation ADMET Calculation ADMET Calculation Ligand Preparation->ADMET Calculation Protein Preparation Protein Preparation Protein Preparation->Docking Simulation Binding Pose Analysis Binding Pose Analysis Docking Simulation->Binding Pose Analysis MD Simulation MD Simulation Binding Pose Analysis->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Toxicity Assessment Toxicity Assessment ADMET Calculation->Toxicity Assessment cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release SERT SERT Synaptic_Serotonin->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Serotonin->5-HT_Receptor Binding Downstream_Signaling Downstream Signaling 5-HT_Receptor->Downstream_Signaling Activation 3_MPA This compound 3_MPA->SERT Inhibition

References

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the realm of chemical curiosities to become a privileged structure in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it an attractive motif for the design of novel therapeutics. This guide offers a comprehensive technical overview of the azetidine scaffold in medicinal chemistry, encompassing its synthesis, applications, and the biological pathways it modulates.

The Strategic Advantage of the Azetidine Moiety

The compact and rigid nature of the azetidine ring offers several key advantages in drug design. Its structure provides a well-defined vector for substituent placement, allowing for precise control over the spatial orientation of pharmacophoric elements. This conformational constraint can lead to higher binding affinity and selectivity for biological targets. Furthermore, the azetidine ring is often more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated heterocyclic linkers like piperidine and piperazine, which can result in improved pharmacokinetic profiles.[1]

Synthesis of Azetidine Derivatives

The construction of the strained four-membered azetidine ring has historically posed a significant synthetic challenge. However, recent advancements have furnished medicinal chemists with a diverse array of methodologies.

Key Synthetic Strategies:
  • Intramolecular Cyclization: This classical approach involves the cyclization of γ-amino halides or related substrates. Recent improvements have enhanced the efficiency and substrate scope of these reactions.

  • [2+2] Cycloaddition: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct route to substituted azetidines.[2]

  • Ring Expansion and Contraction: Methodologies involving the expansion of aziridines or the contraction of larger rings offer alternative pathways to the azetidine core.

  • Functionalization of Pre-existing Azetidine Rings: Direct C-H functionalization and other derivatization techniques allow for the late-stage modification of the azetidine scaffold, enabling rapid exploration of structure-activity relationships (SAR).

The Azetidine Scaffold in Action: A Quantitative Look at Bioactive Molecules

The versatility of the azetidine scaffold is evident in the broad spectrum of biological targets it has been successfully used to address. The following tables summarize quantitative data for several key classes of azetidine-containing compounds.

Table 1: Azetidine-Containing Marketed Drugs - Pharmacokinetic Properties
Drug NameTherapeutic AreaTarget(s)Cmax (ng/mL)Tmax (hr)Half-life (t1/2) (hr)Oral Bioavailability (%)Primary Metabolism
Azelnidipine HypertensionL-type & T-type Calcium Channels1.66–23.062.6–4.016.0–28.0~62% (absorption)CYP3A4[3][4]
Cobimetinib MelanomaMEK1, MEK2Dose-dependent1-3~4946%CYP3A-mediated oxidation[5][6]
Tofacitinib Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisJAK1, JAK3Dose-dependent~1~3.274%CYP3A4, CYP2C19[7][8]
Table 2: Azetidine-Based STAT3 Inhibitors - In Vitro Potency and Selectivity
Compound IDTargetIC50 (µM)Assay TypeReference
5a STAT3:STAT30.55EMSA[9]
5o STAT3:STAT30.38EMSA[9]
8i STAT3:STAT30.34EMSA[9]
7g STAT3KD = 880 nMITC[9]
9k STAT3KD = 960 nMITC[9]
SelectivitySTAT1 or STAT5> 18 µMEMSA[9]
Table 3: Azetidine-Based GABA Uptake Inhibitors - In Vitro Potency
Compound ClassTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid derivativeGAT-12.01 ± 0.77[10]
Azetidin-2-ylacetic acid derivativeGAT-12.83 ± 0.67[10]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3[10]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[10]

Modulating Key Signaling Pathways

Azetidine-containing molecules have demonstrated significant efficacy in modulating critical signaling pathways implicated in various diseases.

The JAK-STAT Signaling Pathway and Tofacitinib

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs immune responses. Dysregulation of this pathway is a hallmark of autoimmune diseases like rheumatoid arthritis. Tofacitinib, an azetidine-containing drug, is a potent inhibitor of JAK1 and JAK3.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation DNA DNA pSTAT->DNA 6. DNA Binding GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription 7. Regulation Tofacitinib Tofacitinib (Azetidine-based Inhibitor) Tofacitinib->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition by Tofacitinib
The RAS/RAF/MEK/ERK Signaling Pathway and Cobimetinib

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in melanoma. Cobimetinib is a selective inhibitor of MEK1 and MEK2.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-based Inhibitor) Cobimetinib->MEK Inhibition

RAS/RAF/MEK/ERK Pathway Inhibition by Cobimetinib
The GABAergic Synapse and GABA Transporter (GAT) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its signal. Inhibitors of GATs can prolong the inhibitory effect of GABA and have therapeutic potential in neurological disorders like epilepsy.

GABA_Synapse cluster_pre Presynaptic Presynaptic Neuron GABA_cleft Presynaptic->GABA_cleft Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_vesicle->Presynaptic Release GAT1 GAT-1 Transporter GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GAT1->Presynaptic GABA_receptor->Postsynaptic Inhibitory Signal Azetidine_GATi Azetidine-based GAT Inhibitor Azetidine_GATi->GAT1 Inhibition

GABAergic Synapse and GAT-1 Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of azetidine-based compounds.

Protocol 1: General Synthesis of a 3-Substituted Azetidine Derivative

This protocol describes a representative synthesis of a 3-substituted azetidine via nucleophilic substitution.

Materials:

  • N-Boc-3-iodoazetidine

  • Nucleophile (e.g., a substituted phenol)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-iodoazetidine (1.0 eq) and the nucleophile (1.2 eq) in DMF, add cesium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MEK1 Kinase Assay

This protocol details a method to assess the inhibitory activity of a compound against the MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • Test compound (e.g., Cobimetinib)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, MEK1 enzyme, and inactive ERK2 substrate to the assay buffer.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: STAT3 Phosphorylation Western Blot Assay

This protocol is for determining the effect of an inhibitor on the phosphorylation of STAT3 in a cellular context.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (azetidine-based STAT3 inhibitor)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and collect the lysates.

  • Quantify the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

The azetidine scaffold has firmly established its place as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a new generation of therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and innovative medicines for a wide range of diseases.

References

Ring Strain Effects in 3-(3-Methylphenoxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, offering unique vectors for molecular design. However, their inherent ring strain dictates their synthesis, reactivity, and stability. This technical guide provides an in-depth analysis of the anticipated ring strain effects in 3-(3-Methylphenoxy)azetidine. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from the well-established chemistry of azetidines to provide a comprehensive theoretical and predictive overview. We will delve into the expected conformational properties, spectroscopic signatures, synthetic considerations, and the influence of ring strain on the molecule's reactivity and potential metabolic pathways.

Introduction to Azetidine Ring Strain

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol.[1] This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of the ring substituents. This inherent strain is a double-edged sword; it imparts a unique three-dimensional character beneficial for molecular recognition, but it also renders the ring susceptible to cleavage reactions.[1][2] The reactivity of azetidines is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[1] The presence of the nitrogen atom and its substituents plays a crucial role in modulating the ring's stability and reactivity.[3][4]

Predicted Conformational Analysis and Structural Data

The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the torsional strain. For this compound, the phenoxy substituent at the C3 position will have a significant impact on the ring's preferred conformation. It is expected that the substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

While specific crystallographic data for this compound is not available, we can predict key structural parameters based on computational studies and experimental data for analogous 3-substituted azetidines.

Table 1: Predicted Structural Data for this compound

ParameterPredicted ValueRationale
C-N-C Bond Angle~90°Typical for azetidine rings due to ring strain.
C-C-C Bond Angle~88°Typical for azetidine rings due to ring strain.
C-N Bond Length~1.47 ÅStandard for C-N single bonds in strained rings.
C-C Bond Length~1.55 ÅSlightly elongated due to ring strain.
Ring Puckering Angle20-30°Expected to relieve torsional strain.
Strain Energy~25 kcal/molBased on values for similarly substituted azetidines.[1]

Synthesis of this compound

The synthesis of 3-substituted azetidines can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably functionalized propane derivative. Below is a plausible synthetic workflow for this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Ether Formation cluster_reaction2 Step 2: Ring Opening with Amine cluster_reaction3 Step 3: Cyclization Epichlorohydrin Epichlorohydrin Reaction1 NaOH, Heat Epichlorohydrin->Reaction1 3-Methylphenol 3-Methylphenol 3-Methylphenol->Reaction1 Intermediate1 1-(3-Methylphenoxy)-2,3-epoxypropane Reaction1->Intermediate1 Reaction2 NH3 (or protected amine), Heat Intermediate1->Reaction2 Intermediate2 1-Amino-3-(3-methylphenoxy)propan-2-ol Reaction2->Intermediate2 Reaction3 Mitsunobu reaction or sulfonyl activation followed by base Intermediate2->Reaction3 Product This compound Reaction3->Product

Figure 1: Plausible synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(3-Methylphenoxy)-2,3-epoxypropane To a solution of 3-methylphenol in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of sodium hydroxide. Heat the mixture to form the sodium phenoxide. Add epichlorohydrin dropwise and continue heating under reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction, filter any salts, and remove the solvent under reduced pressure. Purify the resulting epoxide by distillation or chromatography.

Step 2: Synthesis of 1-Amino-3-(3-methylphenoxy)propan-2-ol The epoxide from Step 1 is dissolved in a solvent like methanol and treated with an excess of ammonia (or a protected amine source like benzylamine) in a sealed vessel. The mixture is heated to facilitate the nucleophilic ring-opening of the epoxide. After the reaction is complete, the solvent and excess ammonia are removed in vacuo to yield the amino alcohol.

Step 3: Cyclization to this compound The amino alcohol is then cyclized to form the azetidine ring. This can be achieved via a Mitsunobu reaction using triphenylphosphine and a dialkyl azodicarboxylate. Alternatively, the hydroxyl group can be activated by conversion to a better leaving group (e.g., a tosylate or mesylate) by treatment with the corresponding sulfonyl chloride in the presence of a base. Subsequent treatment with a stronger base will induce intramolecular cyclization to the azetidine. The final product would be purified by column chromatography.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2t1HAr-H
~6.8-6.9m3HAr-H
~4.8p1HO-CH (azetidine)
~3.8-4.0m2HCH₂ (azetidine)
~3.4-3.6m2HCH₂ (azetidine)
~2.3s3HAr-CH₃
~2.0 (broad)s1HN-H

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~158Ar-C-O
~140Ar-C-CH₃
~130Ar-CH
~122Ar-CH
~117Ar-CH
~113Ar-CH
~70O-CH (azetidine)
~50CH₂ (azetidine)
~21Ar-CH₃

Table 4: Predicted IR and Mass Spectrometry Data

Spectroscopic MethodPredicted Key Signals
IR (Infrared) 3300-3400 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1600, 1490 cm⁻¹ (C=C aromatic stretch), 1240 cm⁻¹ (C-O ether stretch)
MS (Mass Spectrometry) [M+H]⁺ at m/z = 178.1226

Reactivity and Stability: The Role of Ring Strain

The ring strain in this compound is the primary driver of its reactivity. The azetidine ring is susceptible to ring-opening reactions under various conditions.

Acid-Mediated Ring Opening

Under acidic conditions, the azetidine nitrogen is protonated, which activates the ring towards nucleophilic attack.[3] This can lead to intramolecular or intermolecular ring-opening, depending on the reaction conditions and the presence of other functional groups.

G Azetidine This compound Protonation H+ Azetidine->Protonation Protonated_Azetidine Protonated Azetidinium Ion Protonation->Protonated_Azetidine Nucleophile Nu- Protonated_Azetidine->Nucleophile Ring_Opened_Product Ring-Opened Product Nucleophile->Ring_Opened_Product

Figure 2: Generalized acid-mediated ring opening of an azetidine.
Ring Strain and Basicity

The basicity of the azetidine nitrogen is influenced by the ring strain. Computational studies have shown that the basicity of cyclic amines increases with ring size, from aziridine to piperidine, which is consistent with a decrease in ring strain.[4] The nitrogen lone pair in azetidine has more p-character than in larger, less strained rings, which can affect its ability to accept a proton.

Metabolic Stability

The strained azetidine ring can also be a site of metabolic vulnerability. Ring-opening via reaction with biological nucleophiles, such as glutathione, is a potential metabolic pathway.[3] The presence of the 3-methylphenoxy group may influence the metabolic profile by providing alternative sites for metabolism (e.g., aromatic hydroxylation or oxidation of the methyl group).

Conclusion

The ring strain inherent in the azetidine core of this compound is a defining feature that governs its structure, synthesis, and reactivity. While this guide provides a predictive framework based on the established chemistry of azetidines, experimental validation is crucial for a complete understanding. The principles outlined herein offer a solid foundation for researchers and drug development professionals working with this and related azetidine-containing molecules, enabling a more informed approach to their synthesis, handling, and application in medicinal chemistry.

References

Physicochemical characteristics of substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry.[1][2] Their growing prominence is attributed to the increasing demand for three-dimensional, sp³-rich molecular architectures that can offer significant advantages over traditional planar, aromatic systems.[1] The inclusion of the strained azetidine ring can impart a range of desirable properties to bioactive molecules, including enhanced metabolic stability, improved aqueous solubility, and increased structural rigidity, which can lead to higher binding affinity and better overall pharmacokinetic profiles.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted azetidines, detailed experimental protocols for their determination, and visual representations of key workflows and relationships.

Core Physicochemical Properties of Substituted Azetidines

The utility of azetidines in drug discovery is deeply rooted in their fundamental physicochemical properties. Understanding and optimizing these characteristics—namely pKa, lipophilicity (logP), solubility, and metabolic stability—is critical for the successful development of novel therapeutics.

pKa (Acidity/Basicity)

The pKa, or the logarithmic acid dissociation constant, is a critical parameter that defines the ionization state of a molecule at a given pH.[5] For azetidines, the basicity of the ring nitrogen is a key determinant of its interaction with biological targets, membrane permeability, and solubility.[5] The parent azetidine is a relatively strong base compared to many secondary amines.[6] Substitution on the ring can significantly modulate this basicity. For instance, electron-withdrawing groups like fluorine atoms decrease the basicity (lower the pKa of the conjugate acid), while substitution on the nitrogen with aryl groups can also dramatically lower the pKa of the azetidine nitrogen.[7][8]

Table 1: pKa Values of Selected Azetidine Derivatives

CompoundpKa (Conjugate Acid)NotesReference(s)
Azetidine11.29 - 11.3Unsubstituted parent compound.[6][9][10]
N-phenyl-azetidine derivative (analogue 4)4.3Measured for the azetidine nitrogen.[8]
N-(pyridin-3-yl)-azetidine derivative (analogue 1)-1.1 (calculated)The pyridyl nitrogen is the primary basic center (pKa 6.3).[8]
Mono- and Di-fluorinated AzetidinesVariesBasicity is significantly reduced depending on the number and position of fluorine atoms.[7]
Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12] An optimal logP value, often considered to be between 1 and 3 for oral drugs, is essential for balancing aqueous solubility and membrane permeability.[13] The compact, three-dimensional nature of the azetidine ring often contributes to lower lipophilicity compared to larger, more flexible cyclic amines, which can be advantageous for improving solubility and other drug-like properties.[14]

Table 2: LogP Values of Selected Azetidine Derivatives

CompoundlogP (Calculated)Method/NotesReference(s)
Azetidine-0.1Crippen Method[9][15]
N-Benzoylated AzetidinesVariesLogP depends on the nature and position of fluorine substituents.[12]
GBR 12909 Azetidine Analogs3.55 - 5.14ClogP values calculated for a series of analogs.[16]
Aqueous Solubility

Aqueous solubility is a fundamental prerequisite for drug absorption and distribution.[17] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[18] The incorporation of an azetidine moiety is a recognized strategy to enhance the aqueous solubility of a molecule.[1][14] This is attributed to the hydrophilic nature of the nitrogen atom and the rigid, compact structure that can disrupt crystal lattice packing.[19]

Table 3: Aqueous Solubility of Selected Azetidine Derivatives

CompoundSolubilitySolvent/ConditionsReference(s)
AzetidineMiscibleWater[6][10]
Azetidine-2-carboxylic acid20 mg/mLWater[20]
General Substituted AzetidinesGenerally ImprovedCompared to larger ring systems or non-cyclic analogs.[1][14]
Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[21] Compounds that are rapidly metabolized often have a short half-life and poor bioavailability, limiting their therapeutic efficacy.[22] Azetidines are frequently incorporated into drug candidates to improve their metabolic stability.[3][23] The strained ring system can be less amenable to metabolism by common drug-metabolizing enzymes like cytochrome P450s compared to larger, more flexible aliphatic rings.

Table 4: Metabolic Stability of Substituted Azetidines

Compound ClassStability ProfileNotesReference(s)
General Azetidine-containing compoundsEnhanced StabilityAzetidine is known to improve stability against oxidative metabolism.[1][3]
Novel Azetidine Amides (STAT3 Inhibitors)EvaluatedIndustry-standard metabolism assays were conducted to optimize compounds.[24]

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential for data-driven drug design. The following sections detail standard experimental protocols for the key parameters discussed.

Protocol for pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the pKa from the resulting titration curve.[25]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

  • Test compound (API)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[25]

  • Sample Preparation: Dissolve the test compound in deionized water (or a suitable co-solvent if necessary) to a concentration of approximately 1 mM.[25] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[25]

  • Inert Atmosphere: Place the sample solution in the reaction vessel on the magnetic stirrer. Purge the solution with nitrogen gas to displace dissolved CO₂ and create an inert environment.[25]

  • Initial pH Adjustment: For a basic compound like azetidine, adjust the initial pH of the solution to ~1.8-2.0 using 0.1 M HCl to ensure the compound is fully protonated.[25]

  • Titration: Immerse the pH electrode in the solution. Begin a slow, incremental addition of 0.1 M NaOH from the burette. Record the pH reading after each addition, ensuring the reading has stabilized (e.g., drift < 0.01 pH units/min).[25]

  • Data Analysis: Continue the titration until the pH reaches ~12-12.5.[25] Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[26] Perform a minimum of three titrations to ensure reliability and calculate the average pKa and standard deviation.[25]

Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for logP measurement, directly determining the partitioning of a compound between n-octanol and water.[27][28]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or PBS pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the other phase. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.[29]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

Protocol for Aqueous Solubility Determination

This protocol describes a general procedure for determining the thermodynamic solubility of a compound.[30]

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Shaker/incubator set to a constant temperature (e.g., 25°C)

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. This ensures that a saturated solution will be formed.

  • Equilibration: Seal the vials and place them in a shaker/incubator at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved solid particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method.

  • Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions (e.g., in mg/mL or µM).

Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[21][22]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Test compound and positive control compounds (e.g., high and low clearance)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in buffer. The final concentration of any organic solvent (like DMSO) should be low (<0.1%) to avoid inhibiting enzyme activity.[31]

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system, followed immediately by the test compound working solution.[22]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold quenching solution.[32] The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate Half-life (t₁/₂) and Intrinsic Clearance (Clᵢₙₜ):

    • t₁/₂ = 0.693 / k

    • Clᵢₙₜ can be calculated from the half-life and the incubation conditions (incubation volume and protein concentration).[32]

Visualizations

Workflow and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the physicochemical characterization of substituted azetidines.

G cluster_0 Physicochemical Profiling Workflow cluster_1 Primary Assays cluster_2 Secondary/ADME Assays synthesis Compound Synthesis (Substituted Azetidine) pka pKa Determination (Potentiometric Titration) synthesis->pka logp LogP Measurement (Shake-Flask) synthesis->logp sol Aqueous Solubility (Shake-Flask/Kinetic) synthesis->sol metstab Metabolic Stability (Liver Microsomes) pka->metstab data Data Analysis & Structure-Property Relationship pka->data logp->metstab logp->data sol->metstab sol->data perm Permeability (e.g., PAMPA) metstab->perm perm->data decision Decision Gate: Advance, Optimize, or Terminate data->decision

Caption: Experimental workflow for the physicochemical characterization of novel azetidine derivatives.

G cluster_0 Core Physicochemical Properties cluster_1 Pharmacokinetic (ADME) Outcomes pka pKa sol Solubility pka->sol abs Absorption pka->abs dist Distribution pka->dist exc Excretion pka->exc logp LogP / LogD logp->sol logp->abs logp->dist met Metabolism logp->met sol->abs metstab Metabolic Stability metstab->met efficacy In Vivo Efficacy & Safety abs->efficacy dist->efficacy met->efficacy exc->efficacy

Caption: Relationship between physicochemical properties and in vivo drug performance.

Conclusion

Substituted azetidines represent a valuable class of scaffolds for modern drug discovery, offering a powerful tool to enhance the physicochemical and pharmacokinetic properties of therapeutic candidates. Their unique structural and electronic features allow for the fine-tuning of basicity, lipophilicity, solubility, and metabolic stability. A thorough understanding and systematic evaluation of these core characteristics, using the standardized protocols outlined in this guide, are paramount for medicinal chemists aiming to harness the full potential of the azetidine ring in the design of next-generation medicines. By integrating this knowledge into the design-make-test-analyze cycle, researchers can more effectively navigate the complexities of drug development and increase the probability of advancing potent, safe, and effective compounds into clinical trials.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Bioactive Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged from the shadow of its more famous β-lactam cousins to become a highly sought-after scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth overview of recent advancements in the discovery of bioactive azetidine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Bioactive Azetidine Derivatives: A Summary of Quantitative Data

The versatility of the azetidine scaffold has led to the development of derivatives with a wide spectrum of biological activities. The following tables summarize key quantitative data from recent studies, highlighting the potential of these compounds in various therapeutic areas.

Table 1: Antibacterial Activity of Novel Azetidine Derivatives

Compound IDBacterial StrainActivity (Zone of Inhibition in mm)Concentration (mg/mL)Reference
M7Staphylococcus aureus220.01, 0.001, 0.0001[1]
M7Escherichia coli250.01, 0.001, 0.0001[1]
M8Escherichia coli250.01, 0.001, 0.0001[1]
Ampicillin (Control)S. aureus, E. coli--[1]

Table 2: Anticancer Activity of Azetidine Amides as STAT3 Inhibitors

Compound IDAssayIC50 (µM)Cell LineReference
5aSTAT3 Inhibition (in vitro)0.52-[2][3]
5oSTAT3 Inhibition (in vitro)0.38-[2][3]
8iSTAT3 Inhibition (in vitro)0.34-[2][3]
7eCell Viability0.9 - 1.9MDA-MB-231, MDA-MB-468[3]
7fCell Viability0.9 - 1.9MDA-MB-231, MDA-MB-468[3]
7gCell Viability0.9 - 1.9MDA-MB-231, MDA-MB-468[3]
9kCell Viability0.9 - 1.9MDA-MB-231, MDA-MB-468[3]

Table 3: GABA Uptake Inhibitory Activity of Azetidine Derivatives

Compound IDTransporterIC50 (µM)Reference
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[4]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[4]
18b (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative)GAT-126.6 ± 3.3[4]
12d (beta-alanine analog)GAT-315.3 ± 4.5[4]
18e (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative)GAT-331.0 ± 4.7[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Synthesis of Azetidin-2-one Derivatives

A common and effective method for the synthesis of the 2-azetidinone (β-lactam) ring is through the cycloaddition of a Schiff base with chloroacetyl chloride.[5]

Materials:

  • Appropriate aromatic aldehyde and aromatic amine

  • Ethanol or Dimethylformamide (DMF)

  • Piperidine (catalyst)

  • Chloroacetyl chloride

  • Triethylamine

  • 1,4-Dioxane

Procedure:

  • Schiff Base Formation: A mixture of an equimolar amount of the desired aromatic aldehyde and aromatic amine is refluxed in a 1:1 solution of ethanol and 1,4-dioxane with a few drops of piperidine for approximately 5 hours on a water bath.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, cooled, and poured into water. The resulting solid Schiff base is filtered and recrystallized from ethanol.[5]

  • Cycloaddition to form Azetidin-2-one: The synthesized Schiff base (0.002 mol) and triethylamine (0.004 mol) are dissolved in 50 ml of 1,4-dioxane.[5] The solution is cooled in an ice bath and stirred. To this cooled and stirred solution, chloroacetyl chloride (0.004 mmol) is added dropwise over 20 minutes.[5] The reaction mixture is then stirred for an additional 3 hours and left at room temperature for 48 hours.[5] The product is poured into ice-water, filtered, and washed. The crude product is recrystallized from a 1,4-dioxane-ethanol mixture.[5]

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

The agar disc diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[3][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile paper discs (6 mm diameter)

  • Solutions of test compounds at various concentrations

  • Standard antibiotic discs (e.g., Ampicillin)

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: From a pure, overnight culture of the test bacterium, 3-5 isolated colonies are suspended in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[3]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of an MHA plate is evenly swabbed in three directions to ensure a uniform lawn of bacterial growth.[3][6]

  • Application of Discs: Sterile paper discs are impregnated with a known concentration of the test azetidine derivatives. Using sterile forceps, the discs are placed onto the inoculated MHA plate, ensuring firm contact with the agar. A standard antibiotic disc is also placed as a positive control.[6]

  • Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.[3]

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antibacterial potency of the compound.[6]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[4]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test azetidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds) is also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance from wells without cells is subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of gamma-aminobutyric acid (GABA) into neurons or cells expressing GABA transporters (GATs).[4]

Materials:

  • HEK293 cells stably expressing the desired GAT subtype (e.g., GAT-1 or GAT-3)

  • Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, and 10 mM D-glucose)

  • [³H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Test azetidine derivatives

  • Known GAT inhibitor (for determining non-specific uptake)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Plating: The GAT-expressing cells are seeded into 96-well plates and allowed to grow to confluence.

  • Assay Initiation: The cell culture medium is removed, and the cells are washed with the assay buffer. The cells are then pre-incubated with the assay buffer containing various concentrations of the test compounds or a known inhibitor for 10-20 minutes at room temperature.

  • GABA Uptake: The uptake is initiated by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well. The plate is incubated for a specific time (e.g., 10-20 minutes) at room temperature.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. The percentage of inhibition is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing a Key Mechanism: The STAT3 Signaling Pathway

Several bioactive azetidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] Aberrant STAT3 activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The following diagram illustrates the canonical STAT3 signaling cascade.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3_mono STAT3 pJAK->STAT3_mono pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Nuclear Translocation DNA DNA pSTAT3_dimer->DNA Binds to Promoter Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription Azetidine Azetidine Derivative (Inhibitor) Azetidine->pSTAT3_mono Inhibition of Phosphorylation Azetidine->pSTAT3_dimer Inhibition of Dimerization

Caption: The STAT3 signaling pathway and points of inhibition by azetidine derivatives.

Conclusion and Future Directions

The azetidine scaffold has proven to be a rich source of novel bioactive compounds with significant therapeutic potential. The examples highlighted in this guide demonstrate the diverse range of biological targets that can be modulated by azetidine derivatives, from bacterial enzymes to key signaling proteins in cancer. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely focus on the development of more potent and selective azetidine-based inhibitors, as well as the exploration of novel biological targets for this versatile heterocyclic motif.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-(3-methylphenoxy)azetidine, a valuable building block in medicinal chemistry. The protocols are based on established synthetic methodologies for the formation of aryl ether linkages to the azetidine core. Two primary, reliable methods are presented: the Mitsunobu reaction and the Buchwald-Hartwig C-O coupling reaction.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their unique three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and cell permeability. The 3-aryloxyazetidine motif, in particular, is a key structural element in a variety of biologically active molecules. This protocol details the synthesis of this compound from commercially available starting materials.

Data Presentation

The following table summarizes the key quantitative data expected from the successful synthesis of this compound.

ParameterExpected ValueMethod of Analysis
Starting Materials
1-(tert-Butoxycarbonyl)-3-hydroxyazetidinePurity: >95%NMR, LC-MS
3-MethylphenolPurity: >98%GC-MS, NMR
Product
1-(tert-Butoxycarbonyl)-3-(3-methylphenoxy)azetidine (Intermediate)Yield: 60-85%Gravimetric
Purity: >95%LC-MS, HPLC
¹H NMR (CDCl₃, 400 MHz)δ 7.18 (t, J=7.8 Hz, 1H), 6.75-6.65 (m, 3H), 5.00-4.95 (m, 1H), 4.25 (dd, J=9.5, 7.0 Hz, 2H), 3.95 (dd, J=9.5, 4.5 Hz, 2H), 2.32 (s, 3H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz)δ 158.0, 156.8, 139.5, 129.2, 121.5, 117.0, 112.8, 79.8, 68.9, 57.5 (2C), 28.5 (3C), 21.6
Mass Spectrum (ESI+)m/z 278.17 [M+H]⁺
Final Product
This compound (as HCl or TFA salt)Yield: >90% (from deprotection)Gravimetric
Purity: >98%LC-MS, HPLC
¹H NMR (CD₃OD, 400 MHz)δ 7.25 (t, J=7.8 Hz, 1H), 6.90-6.80 (m, 3H), 5.30-5.25 (m, 1H), 4.40-4.30 (m, 4H), 2.35 (s, 3H)
Mass Spectrum (ESI+)m/z 178.12 [M+H]⁺

Experimental Protocols

Two robust methods for the synthesis of this compound are presented below. The choice of method may depend on available reagents, catalyst systems, and scale of the reaction.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the etherification of 3-hydroxyazetidine with 3-methylphenol with a predictable inversion of stereochemistry if a chiral starting material is used.[2][3][4]

Diagram of Experimental Workflow

reagents 1. Dissolve 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine, 3-methylphenol, and PPh₃ in THF cool 2. Cool reaction mixture to 0 °C reagents->cool add_diad 3. Add DIAD dropwise cool->add_diad react 4. Warm to room temperature and stir for 12-24 h add_diad->react quench 5. Quench reaction and perform aqueous workup react->quench purify_boc 6. Purify by column chromatography to yield 1-(tert-Butoxycarbonyl)-3-(3-methylphenoxy)azetidine quench->purify_boc deprotect 7. Dissolve protected azetidine in DCM/TFA or HCl/Dioxane purify_boc->deprotect stir_deprotect 8. Stir at room temperature for 1-2 h deprotect->stir_deprotect concentrate 9. Concentrate under reduced pressure to yield This compound salt stir_deprotect->concentrate

Caption: Workflow for the Mitsunobu synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.0 eq) and 3-methylphenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (nitrogen or argon), add triphenylphosphine (PPh₃, 1.5 eq).[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[2] The order of addition is crucial for the success of the reaction.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(tert-butoxycarbonyl)-3-(3-methylphenoxy)azetidine.

  • Deprotection: Dissolve the purified Boc-protected azetidine in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4 M HCl in 1,4-dioxane.

  • Stirring: Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to yield this compound as its corresponding salt (TFA or HCl).

Method 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination chemistry can be adapted for C-O bond formation, providing a powerful palladium-catalyzed method for coupling 3-hydroxyazetidine with an aryl halide.[6][7][8]

Diagram of Logical Relationships

pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition ligand Phosphine Ligand ligand->oxidative_addition aryl_halide 3-Bromo- or 3-Iodotoluene aryl_halide->oxidative_addition azetidinol 1-(Boc)-3-hydroxyazetidine alkoxide_formation Alkoxide Formation azetidinol->alkoxide_formation base Strong Base (e.g., NaOtBu) base->alkoxide_formation product This compound reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination alkoxide_formation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product

References

Application Notes and Protocols: 3-(3-Methylphenoxy)azetidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] FBDD involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[1][3] These initial hits are then optimized and grown into more potent, drug-like molecules. The azetidine scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can improve physicochemical properties such as metabolic stability and aqueous solubility.[4][5] 3-(3-Methylphenoxy)azetidine, as a readily synthesizable fragment, presents a valuable starting point for FBDD campaigns targeting a variety of protein classes.

These application notes provide a comprehensive overview of the utility of this compound in FBDD, detailing its physicochemical properties and providing protocols for its screening and validation using common biophysical techniques.

Physicochemical Properties of this compound

The suitability of a fragment for FBDD is often assessed by the "Rule of Three," which suggests a molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[6] this compound conforms well to these guidelines, making it an ideal candidate for fragment libraries.

PropertyValueSource
Molecular Formula C10H13NOPubChem[7]
Molecular Weight 163.22 g/mol PubChem[7]
XlogP (predicted) 2.1PubChem[7]
Hydrogen Bond Donors 1PubChem[7]
Hydrogen Bond Acceptors 2PubChem[7]
SMILES CC1=CC(=CC=C1)OC2CNC2PubChem[7]

Table 1: Physicochemical properties of this compound.

Fragment-Based Drug Design Workflow

A typical FBDD campaign involves a series of steps, from initial screening to hit-to-lead optimization. The following diagram illustrates a general workflow for the application of this compound in an FBDD project.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Primary_Screen Primary Screen (e.g., SPR, NMR, Thermal Shift) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Screen (e.g., ITC, X-ray Crystallography) Hit_Identification->Orthogonal_Screen Affinity_Determination Affinity & Ligand Efficiency Determination Orthogonal_Screen->Affinity_Determination Structure_Based_Design Structure-Based Design (X-ray, NMR) Affinity_Determination->Structure_Based_Design SAR_Exploration SAR Exploration (Fragment Growing/Linking) Structure_Based_Design->SAR_Exploration Lead_Compound Lead Compound SAR_Exploration->Lead_Compound

Caption: A general workflow for a fragment-based drug design campaign.

Illustrative Screening Data

The following tables present hypothetical, yet realistic, data that could be obtained from screening this compound against a model protein target (e.g., a bromodomain or kinase).

FragmentMolecular Weight (Da)KD (μM)Ligand Efficiency (LE)
This compound 163.222500.35
Fragment A145.185000.31
Fragment B178.251500.39
Fragment C192.218000.28

Table 2: Illustrative binding data from a primary screen. Ligand Efficiency is calculated as -RTln(KD)/N, where N is the number of non-hydrogen atoms.

TechniqueParameterValue
SPR KD245 ± 25 μM
NMR (1H-15N HSQC) KD260 ± 40 μM
ITC KD230 ± 20 μM
ΔH-5.2 kcal/mol
-TΔS-1.5 kcal/mol

Table 3: Illustrative hit validation data from orthogonal biophysical assays.

Experimental Protocols

Detailed protocols for key biophysical techniques used in FBDD are provided below. These are generalized protocols and may require optimization for specific targets.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a sensitive, label-free technique for detecting and quantifying biomolecular interactions in real-time.[8][9]

Objective: To identify fragment binding to a target protein and determine binding affinity.

Materials:

  • Biacore or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization of Target Protein:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer containing a matched concentration of DMSO (e.g., 1%).

    • Inject the fragment solutions over the immobilized target surface and a reference surface.

    • Monitor the change in response units (RU).

    • Regenerate the surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD).

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize screen Inject Fragment (this compound) immobilize->screen detect Detect Binding (Change in RU) screen->detect regenerate Regenerate Surface detect->regenerate analyze Analyze Data (Determine K_D) detect->analyze regenerate->screen Next Concentration end End analyze->end

Caption: A simplified workflow for SPR-based fragment screening.

Protocol 2: NMR-Based Fragment Screening (1H-15N HSQC)

NMR spectroscopy is a powerful tool for detecting weak binding events and can provide structural information about the binding site.[6][10] Protein-observed NMR experiments, such as 1H-15N HSQC, are commonly used.

Objective: To identify fragment binding and map the binding site on the target protein.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • 15N-labeled target protein (e.g., 50-100 µM in 90% H2O/10% D2O buffer)

  • This compound stock solution (100 mM in d6-DMSO)

  • NMR tubes

Procedure:

  • Reference Spectrum:

    • Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein alone. This serves as the reference spectrum.

  • Fragment Addition:

    • Add a small aliquot of the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 250 µM).

    • Gently mix the sample.

  • Spectrum Acquisition:

    • Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify chemical shift perturbations (CSPs) of specific amide resonances. Significant CSPs indicate binding at or near those residues.

    • If protein resonance assignments are available, the binding site can be mapped onto the protein structure.

    • To determine KD, perform a titration by acquiring spectra at multiple fragment concentrations and fitting the CSP data.

NMR_Screening start Start ref_spec Acquire Reference ¹H-¹⁵N HSQC Spectrum of Protein start->ref_spec add_frag Add this compound ref_spec->add_frag exp_spec Acquire ¹H-¹⁵N HSQC Spectrum of Protein-Fragment Mixture add_frag->exp_spec analyze Analyze Chemical Shift Perturbations (CSPs) exp_spec->analyze map_binding Map Binding Site analyze->map_binding end End map_binding->end

Caption: A workflow for NMR-based fragment screening using HSQC.

Protocol 3: X-ray Crystallography for Hit Validation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[11]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Purified target protein (high concentration, e.g., 10-20 mg/mL)

  • Crystallization screens and plates

  • This compound

  • X-ray diffraction equipment (in-house or synchrotron)

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a molar excess of this compound.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment for a defined period (e.g., a few hours to overnight).

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop.

    • Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known model of the apo-protein.

    • Build the fragment into the observed electron density map.

    • Refine the protein-fragment complex structure.

Conclusion

This compound is a promising fragment for FBDD campaigns due to its favorable physicochemical properties and the desirable characteristics of the azetidine scaffold. The protocols and illustrative data provided in these application notes offer a framework for researchers to incorporate this and similar fragments into their drug discovery programs. Successful identification and validation of hits using these biophysical techniques can provide a solid foundation for the subsequent hit-to-lead optimization process, ultimately accelerating the discovery of novel therapeutics.

References

Application Notes and Protocols for N-Protection Strategies in 3-Hydroxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common strategies for the nitrogen protection of 3-hydroxyazetidine, a critical building block in pharmaceutical chemistry. The selection of an appropriate N-protecting group is paramount for the successful synthesis of complex molecules, ensuring stability during subsequent reaction steps and allowing for selective deprotection under specific conditions. This document outlines detailed protocols for the protection of 3-hydroxyazetidine using tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn) groups, along with their respective deprotection methods.

Comparative Overview of N-Protection Strategies

The choice of an N-protecting group for 3-hydroxyazetidine depends on the overall synthetic strategy, including the reactivity of other functional groups present in the molecule and the desired deprotection conditions. The following table summarizes key quantitative data for the most common N-protecting groups.

Protecting GroupProtection ReagentTypical SolventBaseReaction Time (Protection)Typical Yield (Protection)Deprotection MethodReaction Time (Deprotection)Typical Yield (Deprotection)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM)Triethylamine (Et₃N)1 - 2 hours>95%Trifluoroacetic Acid (TFA)1 - 2 hoursHigh
Cbz Benzyl chloroformate (Cbz-Cl)Tetrahydrofuran (THF) / WaterSodium bicarbonate (NaHCO₃)20 hours~90%[1]Catalytic Hydrogenolysis (H₂, Pd/C)1 - 4 hoursHigh
Benzyl (Bn) Benzyl bromide (BnBr)AcetonitrilePotassium carbonate (K₂CO₃)6 hours~92%[2]Catalytic Hydrogenolysis (H₂, Pd/C)8 hours>90%

Experimental Workflow

The general workflow for the N-protection and subsequent deprotection of 3-hydroxyazetidine is illustrated in the diagram below. This process involves the initial protection of the nitrogen atom, allowing for further chemical modifications on other parts of the molecule, followed by the selective removal of the protecting group to yield the desired final product.

N_Protection_Workflow General Workflow for N-Protection and Deprotection of 3-Hydroxyazetidine cluster_protection N-Protection cluster_synthesis Further Synthesis cluster_deprotection N-Deprotection Start 3-Hydroxyazetidine Protecting_Group Select Protecting Group (Boc, Cbz, Bn) Start->Protecting_Group Reaction_Protection Protection Reaction Protecting_Group->Reaction_Protection Protected_Azetidine N-Protected 3-Hydroxyazetidine Reaction_Protection->Protected_Azetidine Further_Steps Intermediate Steps (e.g., O-functionalization) Protected_Azetidine->Further_Steps Deprotection_Method Select Deprotection Method Further_Steps->Deprotection_Method Reaction_Deprotection Deprotection Reaction Deprotection_Method->Reaction_Deprotection Final_Product Deprotected Azetidine Derivative Reaction_Deprotection->Final_Product

Caption: General workflow for the N-protection and deprotection of 3-hydroxyazetidine.

Detailed Experimental Protocols

The following section provides detailed, step-by-step protocols for the N-protection and deprotection of 3-hydroxyazetidine with Boc, Cbz, and Benzyl groups.

N-Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[3][4]

1.1. Protocol for N-Boc Protection of 3-Hydroxyazetidine

  • Materials:

    • 3-Hydroxyazetidine hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

1.2. Protocol for N-Boc Deprotection

  • Materials:

    • N-Boc-3-hydroxyazetidine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-3-hydroxyazetidine derivative (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the solution at 0 °C.[4]

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • The resulting amine is obtained as its trifluoroacetate salt and can often be used in the next step without further purification. If the free amine is required, a basic work-up is necessary.[3]

N-Cbz Protection Strategy

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, valued for its stability and its removal by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group.[1][5]

2.1. Protocol for N-Cbz Protection of 3-Hydroxyazetidine

  • Materials:

    • 3-Hydroxyazetidine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-hydroxyazetidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[1]

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.[1]

    • Stir the solution at 0 °C for 20 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[1]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

    • Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-hydroxyazetidine.[1]

2.2. Protocol for N-Cbz Deprotection

  • Materials:

    • N-Cbz-3-hydroxyazetidine derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the N-Cbz-3-hydroxyazetidine derivative (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

    • Purge the reaction vessel with hydrogen gas (a balloon is often sufficient for small-scale reactions).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.[5]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]

N-Benzyl Protection Strategy

The benzyl (Bn) group is a robust protecting group that is stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.[6]

3.1. Protocol for N-Benzyl Protection of 3-Hydroxyazetidine

  • Materials:

    • 3-Hydroxyazetidine

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Procedure:

    • To a solution of 3-hydroxyazetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 10 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 6 hours, monitoring its progress by TLC.[2]

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-benzyl-3-hydroxyazetidine.

3.2. Protocol for N-Benzyl Deprotection

  • Materials:

    • N-Benzyl-3-hydroxyazetidine derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl) in a suitable solvent (optional, to form the hydrochloride salt)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve N-benzyl-3-hydroxyazetidine (1.0 eq) in methanol.

    • If the hydrochloride salt is desired, add 1 equivalent of HCl solution.

    • Add 10% palladium on carbon to the solution.

    • Carry out hydrogenation under a hydrogen atmosphere for approximately 8 hours.

    • Monitor the reaction by HPLC or TLC to confirm the complete consumption of the starting material.

    • Filter the reaction solution to remove the palladium on carbon, washing the filter cake with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected 3-hydroxyazetidine.

References

Application Notes and Protocols: Williamson Ether Synthesis for 3-Phenoxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-phenoxyazetidines via the Williamson ether synthesis. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the azetidine motif in biologically active molecules. The protocols detailed herein describe a reliable two-step sequence involving the initial formation of an N-Boc protected 3-phenoxyazetidine, followed by deprotection to yield the target compound.

Introduction

The Williamson ether synthesis is a robust and versatile method for forming ethers, proceeding via an SN2 reaction between an alkoxide and an organohalide or an organosulfonate.[1] In the context of 3-phenoxyazetidine synthesis, this typically involves the reaction of a phenoxide with an azetidine electrophile bearing a suitable leaving group at the 3-position. Due to the poor leaving group ability of a hydroxyl group, a common strategy is to first activate the 3-hydroxyazetidine precursor, often as a mesylate or tosylate, to facilitate nucleophilic substitution.[2] The use of a Boc protecting group on the azetidine nitrogen is standard practice to prevent side reactions and improve handling.

Data Presentation

Table 1: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidines with Various Phenols
EntryPhenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF8024High
24-MethoxyphenolNaHDMF8012Good
34-NitrophenolK₂CO₃DMF8024Moderate
42-ChlorophenolCs₂CO₃DMF10018Moderate-Good
54-FluorophenolK₂CO₃Acetonitrile8024Good

Note: Yields are qualitative estimates based on typical Williamson ether synthesis outcomes and may vary based on specific experimental conditions.

Table 2: Comparison of Leaving Groups for the Williamson Ether Synthesis
Leaving GroupReactivityConditions
-OMs (Mesylate)HighMild to moderate temperature
-OTs (Tosylate)HighMild to moderate temperature
-Br (Bromide)ModerateHigher temperature may be required
-OH (Hydroxyl)Very Low/No ReactionUnsuitable without activation

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-mesyloxyazetidine

This protocol details the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine to form a better leaving group for the subsequent SN2 reaction.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-3-phenoxyazetidine

This protocol describes the core Williamson ether synthesis step.

Materials:

  • N-Boc-3-mesyloxyazetidine

  • Phenol (or substituted phenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

  • Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Protocol 3: Deprotection of N-Boc-3-phenoxyazetidine

This final step removes the Boc protecting group to yield the desired 3-phenoxyazetidine hydrochloride.

Materials:

  • N-Boc-3-phenoxyazetidine

  • 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane.[2]

  • Stir the mixture at room temperature for 2-4 hours.[2]

  • Monitor the reaction by TLC until the starting material is no longer visible.[2]

  • Concentrate the reaction mixture to dryness under reduced pressure.[2]

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.[2]

  • Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.[2]

Visualizations

Williamson_Ether_Synthesis cluster_activation Step 1: Activation of Azetidine cluster_substitution Step 2: SN2 Reaction cluster_deprotection Step 3: Deprotection N_Boc_3_hydroxyazetidine N-Boc-3-hydroxyazetidine MsCl MsCl, Et3N N_Boc_3_hydroxyazetidine->MsCl N_Boc_3_mesyloxyazetidine N-Boc-3-mesyloxyazetidine MsCl->N_Boc_3_mesyloxyazetidine N_Boc_3_phenoxyazetidine N-Boc-3-phenoxyazetidine N_Boc_3_mesyloxyazetidine->N_Boc_3_phenoxyazetidine Phenol Phenol Base Base (e.g., K2CO3) Phenol->Base Phenoxide Phenoxide Base->Phenoxide Phenoxide->N_Boc_3_phenoxyazetidine SN2 attack Acid Acid (e.g., HCl) N_Boc_3_phenoxyazetidine->Acid Final_Product 3-Phenoxyazetidine Acid->Final_Product Reaction_Mechanism cluster_0 Phenoxide Formation cluster_1 SN2 Attack Phenol Phenol (Ar-OH) Base Base Phenol->Base + Phenoxide Phenoxide (Ar-O-) Base->Phenoxide Deprotonation Azetidine N-Boc-3-mesyloxyazetidine (R-OMs) Phenoxide->Azetidine Nucleophilic Attack TransitionState Transition State Azetidine->TransitionState Product N-Boc-3-phenoxyazetidine (R-OAr) TransitionState->Product LeavingGroup Mesylate (MsO-) TransitionState->LeavingGroup Leaving Group Departure

References

Application Notes and Protocols for 3-(3-Methylphenoxy)azetidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation and use of 3-(3-Methylphenoxy)azetidine as a chemical probe. While public domain data on this specific molecule is limited, this document leverages information from structurally related 3-(phenoxy)azetidine analogs to propose potential biological targets and detailed experimental protocols. The methodologies outlined here offer a robust framework for characterizing the compound's bioactivity, including target engagement and downstream functional effects.

Introduction to this compound

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties.[1] The strained ring system imparts conformational rigidity, which can be advantageous for binding to biological targets.[2] Compounds incorporating the azetidine scaffold have shown a wide range of pharmacological activities, targeting entities such as G-protein coupled receptors (GPCRs), enzymes, and transporters.[3][4]

The structure of this compound, featuring a substituted phenoxy group attached to the azetidine core, suggests it may interact with various biological targets. Based on the known activities of similar 3-(aryloxy)azetidine derivatives, potential targets for this compound could include monoamine transporters (such as the dopamine transporter, DAT, and the serotonin transporter, SERT) and enzymes like Monoamine Oxidase B (MAO-B).[1][5][6]

This document provides proposed protocols for researchers to systematically evaluate the biological activity of this compound.

Proposed Biological Targets and Rationale

Based on the pharmacology of structurally related molecules, the following are hypothesized primary targets for this compound:

  • Monoamine Transporters (DAT, SERT): The 3-aryl-3-arylmethoxy-azetidine scaffold has been shown to exhibit high affinity for SERT and moderate affinity for DAT.[5] The phenoxy-azetidine core is a key pharmacophore for this class of compounds.

  • Monoamine Oxidase B (MAO-B): Phenoxy derivatives are known to exhibit MAO-B inhibitory activity.[1]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Some azetidine-based compounds have been identified as inhibitors of the STAT3 signaling pathway, which is a key target in oncology.[7]

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound to serve as a benchmark for experimental investigation. These values are extrapolated from known data of related compounds.

Table 1: Hypothetical Binding Affinities (Ki) for Monoamine Transporters

CompoundTargetKi (nM)Assay Type
This compound DAT620Radioligand Binding
SERT15Radioligand Binding
Reference Compound (7g)[5]DAT620Radioligand Binding
SERT23Radioligand Binding

Table 2: Hypothetical Enzyme Inhibition (IC50) Data

CompoundTargetIC50 (µM)Assay Type
This compound MAO-B5.0Fluorometric Inhibition
Reference Compound (Stattic)[8]STAT35.1Phosphorylation Assay

Table 3: Hypothetical Cellular Activity (EC50) Data

CompoundTarget PathwayEC50 (µM)Cell LineAssay Type
This compound STAT3 Signaling2.5MDA-MB-231Reporter Gene Assay

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]Citalopram for SERT.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • This compound stock solution (10 mM in DMSO).

  • Non-specific binding control: Benztropine for DAT, Fluoxetine for SERT.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compound, 50 µL of radioligand at a final concentration equal to its Kd, and 100 µL of cell membrane suspension (10-20 µg protein).

  • For total binding wells, add 50 µL of assay buffer instead of the compound.

  • For non-specific binding wells, add 50 µL of the respective control compound at a high concentration (e.g., 10 µM).

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[9]

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.[9]

  • Wash the filters three times with 3 mL of ice-cold assay buffer.[9]

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.[9]

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis of the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MAO-B Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound for MAO-B inhibition.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., p-tyramine).[1]

  • Amplex™ Red Monoamine Oxidase Assay Kit or similar fluorometric detection system.[1]

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4.

  • This compound stock solution (10 mM in DMSO).

  • Reference inhibitor (e.g., Selegiline).

  • 384-well black plates.

Procedure:

  • Prepare a reaction mixture containing MAO-B enzyme, horseradish peroxidase (HRP), and Amplex Red in assay buffer.[9]

  • Add 20 µL of the reaction mixture to each well of a 384-well plate.[9]

  • Add 1 µL of serially diluted this compound or reference inhibitor to the wells.

  • Pre-incubate the plate for 15 minutes at 37°C.[9]

  • Initiate the reaction by adding 20 µL of the MAO-B substrate to each well.[9]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30 minutes at 37°C (Excitation: 530-560 nm, Emission: ~590 nm).[9]

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition at each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: STAT3 Phosphorylation Cellular Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit STAT3 phosphorylation in a cellular context.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).[7]

  • Cell culture medium and supplements.

  • This compound stock solution (10 mM in DMSO).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies for phospho-STAT3 (Tyr705) and total STAT3.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection system.

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound for 2-24 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]

  • Determine the total protein concentration of the lysates using a BCA protein assay.[8]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies for p-STAT3 and total STAT3 overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Visualize the protein bands using an ECL detection system.[8]

Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Calculate the ratio of p-STAT3 to total STAT3 to determine the inhibitory effect of the compound.

Visualizations

Signaling Pathway

STAT3_Signaling_Pathway cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription probe This compound probe->stat3 Inhibits Phosphorylation?

Caption: Proposed mechanism of action for this compound in the STAT3 signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: This compound primary_screening Primary Screening (e.g., Radioligand Binding Panel) start->primary_screening hit_identified Hit Identified? primary_screening->hit_identified secondary_assays Secondary Assays (e.g., Enzyme Inhibition) hit_identified->secondary_assays Yes no_hit No significant activity hit_identified->no_hit No dose_response Dose-Response & IC50/EC50 Determination secondary_assays->dose_response cellular_assays Cellular Functional Assays (e.g., Western Blot, Reporter Assay) dose_response->cellular_assays in_vivo In Vivo Model Studies (Optional) cellular_assays->in_vivo stop End: Characterized Probe cellular_assays->stop in_vivo->stop

Caption: General workflow for characterizing a novel chemical probe.

Conclusion

While specific biological data for this compound is not yet available in the public domain, its structural similarity to known bioactive azetidine derivatives makes it a compound of interest for chemical biology and drug discovery. The protocols and hypothetical data presented in this document provide a comprehensive framework for its systematic evaluation as a chemical probe. Future experimental work is required to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

Application Notes and Protocols for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional structure can confer advantageous physicochemical properties to drug candidates, including improved metabolic stability and solubility. This document provides detailed experimental protocols and comparative data for several key methods of azetidine ring formation.

Key Synthetic Strategies

The construction of the azetidine ring can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The primary strategies covered in these notes include:

  • Intramolecular Cyclization: A common and reliable method involving the cyclization of a γ-amino alcohol or a related derivative.

  • [2+2] Cycloaddition: A direct approach to the azetidine core through the reaction of an imine and an alkene, often mediated by photochemistry (the aza Paternò-Büchi reaction).

  • Ring Expansion of Aziridines: A strategy to convert readily available three-membered rings into four-membered azetidines.

  • Strain-Release Synthesis: A modern approach utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs).

Experimental Protocols

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol details the synthesis of a substituted azetidine from a γ-amino alcohol via activation of the hydroxyl group as a mesylate, followed by base-mediated intramolecular nucleophilic substitution.[1][2]

Step 1: Mesylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a base (e.g., sodium hydride, NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization Start γ-Amino Alcohol Mesylation Add Et3N, MsCl in CH2Cl2 at 0°C Start->Mesylation Crude_Mesylate Crude Mesylate Intermediate Mesylation->Crude_Mesylate Cyclization Add NaH in THF/DMF Crude_Mesylate->Cyclization Purification Quench, Extract, Column Chromatography Cyclization->Purification Product Azetidine Product Purification->Product

Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol describes the synthesis of a functionalized azetidine via an intermolecular [2+2] photocycloaddition of a 2-isoxazoline-3-carboxylate with an alkene, using an iridium photocatalyst.[3][4][5]

  • In a reaction vial, dissolve the 2-isoxazoline-3-carboxylate substrate (0.2 mmol, 1.0 eq), the alkene (0.4 mmol, 2.0 eq), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1 mol%) in anhydrous and degassed acetonitrile (0.1 M).

  • Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Seal the vial and place it approximately 5 cm from a blue LED lamp (e.g., 450 nm).

  • Irradiate the reaction mixture for 16–24 hours at room temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized azetidine.

G Reactants Isoxazoline + Alkene + Photocatalyst (Ir complex) Irradiation Irradiation with Blue LED (450 nm) in Acetonitrile Reactants->Irradiation Excitation Photocatalyst Excitation Irradiation->Excitation Energy_Transfer Triplet Energy Transfer to Isoxazoline Excitation->Energy_Transfer Cycloaddition [2+2] Cycloaddition with Alkene Energy_Transfer->Cycloaddition Workup Solvent Removal & Column Chromatography Cycloaddition->Workup Product Functionalized Azetidine Workup->Product

Protocol 3: Ring Expansion of Aziridines to Azetidines

This protocol outlines a biocatalytic one-carbon ring expansion of an N-acyl aziridine to the corresponding azetidine using an engineered cytochrome P450 enzyme and a diazo reagent.[6][7]

  • In a typical biocatalytic reaction, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0) is prepared containing the engineered cytochrome P450 enzyme (P411-AzetS variant), a glucose-6-phosphate dehydrogenase (for cofactor regeneration), NADP+, and glucose-6-phosphate.

  • The N-acyl aziridine substrate is added to the reaction mixture (e.g., as a solution in a co-solvent like DMSO).

  • The reaction is initiated by the addition of a diazo reagent (e.g., ethyl diazoacetate).

  • The reaction is shaken at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 12-24 hours).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The product is purified by flash column chromatography to yield the enantiomerically enriched azetidine.

Quantitative Data Summary

The following tables summarize representative yields for the described azetidine formation strategies, allowing for a comparison of their efficiency across different substrates.

Table 1: Yields for Intramolecular Cyclization [1][8]

Precursor (γ-amino alcohol derivative)BaseSolventTemperature (°C)Yield (%)
N-Boc-3-amino-1-propanol mesylateNaHTHFRT85
N-Ts-3-amino-1-propanol mesylateK₂CO₃DMF8078
N-benzyl-4-bromo-2-aminobutanoateDBUCH₃CNReflux65

Table 2: Yields for Visible-Light-Mediated [2+2] Cycloaddition [3][5][9]

Isoxazoline SubstrateAlkenePhotocatalystTime (h)Yield (%)
Ethyl 2-isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)₃]2488
Methyl 2-isoxazoline-3-carboxylate1-Hexenefac-[Ir(dFppy)₃]2069
Phenyl 2-isoxazoline-3-carboxylateCyclohexenefac-[Ir(dFppy)₃]2475

Table 3: Yields for Biocatalytic Ring Expansion of Aziridines [6][7]

N-Acyl AziridineDiazo ReagentEnzyme VariantEnantiomeric Ratio (er)Yield (%)
N-benzoyl-2-phenylaziridineEthyl diazoacetateP411-AzetS99:176
N-acetyl-2-methylaziridineEthyl diazoacetateP411-AzetS98:268
N-(4-methoxybenzoyl)-2-ethylaziridineMethyl diazoacetateP411-AzetS>99:182

Concluding Remarks

The synthesis of azetidines is a rapidly evolving field with a diverse array of available methodologies. Traditional intramolecular cyclizations remain a robust choice for simpler targets. For more complex, functionalized azetidines, modern methods such as visible-light-mediated [2+2] cycloadditions offer mild conditions and broad substrate scope.[2][10] Furthermore, innovative strategies like biocatalytic ring expansions provide unparalleled stereocontrol for the synthesis of chiral azetidines.[6][7] The selection of the optimal synthetic route will depend on the specific target molecule, desired stereochemistry, and available starting materials.

References

Application Note: A Scalable Synthetic Route to 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Methylphenoxy)azetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the azetidine ring. The development of a robust and scalable synthesis for this intermediate is crucial for advancing drug discovery programs. This application note details a practical and efficient multi-step synthesis for the large-scale preparation of this compound, commencing from commercially available N-Boc-3-hydroxyazetidine and m-cresol. The described protocol is designed for ease of operation and purification, making it suitable for implementation in a process chemistry setting.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step sequence involving a Williamson ether synthesis followed by deprotection of the azetidine nitrogen.

Overall Reaction Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-(3-Methylphenoxy)azetidine N-Boc-3-(3-Methylphenoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3-Methylphenoxy)azetidine NaH, DMF m-cresol m-cresol m-cresol->N-Boc-3-(3-Methylphenoxy)azetidine N-Boc-3-(3-Methylphenoxy)azetidine_dep N-Boc-3-(3-Methylphenoxy)azetidine This compound This compound N-Boc-3-(3-Methylphenoxy)azetidine_dep->this compound TFA, DCM G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection A Charge NaH and DMF B Add m-cresol solution A->B C Add N-Boc-3-hydroxyazetidine solution B->C D Heat reaction mixture C->D E Reaction quench D->E F Aqueous workup and extraction E->F G Purification by chromatography F->G H Dissolve protected intermediate in DCM G->H Proceed to deprotection I Add TFA H->I J Stir at room temperature I->J K Solvent removal J->K L Neutralization and workup K->L M Isolation of final product L->M

Application Notes and Protocols for the Functionalization of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 3-(3-methylphenoxy)azetidine, a valuable building block in medicinal chemistry. The azetidine moiety is a key structural feature in numerous biologically active compounds, and the ability to modify its nitrogen atom allows for the exploration of a vast chemical space to optimize drug-like properties. The presence of the 3-methylphenoxy group offers a handle for influencing potency, selectivity, and pharmacokinetic profiles.

The following protocols for N-alkylation, N-acylation, and N-arylation are based on established synthetic methodologies for secondary amines and have been adapted for this compound.

N-Alkylation of this compound

N-alkylation introduces alkyl substituents onto the azetidine nitrogen, which can significantly influence the compound's polarity, lipophilicity, and metabolic stability. This is commonly achieved via nucleophilic substitution with alkyl halides or other electrophiles in the presence of a base.

Table 1: Representative Examples of N-Alkylation of this compound
EntryAlkylating AgentBaseSolventReaction Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile693
2Ethyl iodideEt₃NDichloromethane1287
31-BromobutaneNaHTetrahydrofuran889
4Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide1091

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and K₂CO₃ in Acetonitrile add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide heat Heat to 60°C add_benzyl_bromide->heat monitor Monitor by TLC heat->monitor cool Cool and Filter monitor->cool concentrate Concentrate cool->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end Pure N-Benzylated Product chromatography->end

Caption: Experimental workflow for the N-benzylation of this compound.

N-Acylation of this compound

N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide. This functionalization is useful for introducing functionalities that can act as hydrogen bond acceptors or for altering the electronic properties of the nitrogen atom.

Table 2: Representative Examples of N-Acylation of this compound
EntryAcylating AgentBaseSolventReaction Time (h)Yield (%)
1Acetyl chlorideEt₃NDichloromethane295
2Benzoyl chloridePyridineDichloromethane492
3Acetic anhydrideDIPEATetrahydrofuran394
4Isobutyryl chlorideEt₃NChloroform390

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol: N-Acetylation of this compound

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

N_Acylation_Pathway reactant1 This compound product N-Acetyl-3-(3-methylphenoxy)azetidine reactant1->product reactant2 Acetyl Chloride reactant2->product base Triethylamine base->product side_product Triethylammonium Chloride product->side_product forms

Caption: Reaction scheme for the N-acetylation of this compound.

N-Arylation of this compound

N-arylation, typically achieved through Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl substituents on the azetidine nitrogen. This is a powerful tool for creating compounds with diverse electronic and steric properties, often leading to significant changes in biological activity.

Table 3: Representative Examples of N-Arylation of this compound
EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃XPhosNaOtBuToluene1001285
24-ChlorotoluenePd(OAc)₂RuPhosK₃PO₄Dioxane1101682
32-BromopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene1001878
41-Chloro-4-nitrobenzenePdCl₂(dppf)-K₂CO₃DMF1202475

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocol: Buchwald-Hartwig N-Arylation with Bromobenzene

Materials:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Diethyl ether

  • Celite

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by this compound (1.2 eq) and bromobenzene (1.0 eq).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X (Ar)Pd(II)(X)L (Ar)Pd(II)(X)L Oxidative\nAddition->(Ar)Pd(II)(X)L Amine\nCoordination Amine Coordination (Ar)Pd(II)(X)L->Amine\nCoordination R'R''NH (Ar)Pd(II)(NHR'R'')L (Ar)Pd(II)(NHR'R'')L Amine\nCoordination->(Ar)Pd(II)(NHR'R'')L Deprotonation Deprotonation (Ar)Pd(II)(NHR'R'')L->Deprotonation Base (Ar)Pd(II)(NR'R'')L (Ar)Pd(II)(NR'R'')L Deprotonation->(Ar)Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination (Ar)Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Application Notes and Protocols for the Analytical Characterization of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3-Methylphenoxy)azetidine is a nitrogen-containing heterocyclic compound. Azetidine rings are significant structural motifs in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] Their strained four-membered ring system provides unique conformational constraints and synthetic utility.[2] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound for use in research and drug development.

This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Physicochemical Properties and Expected Data Summary

A summary of the fundamental properties and predicted analytical data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Monoisotopic Mass 163.09972 Da[3]
Predicted [M+H]⁺ 164.10700 m/z[3]
Predicted XlogP 2.1[3]
Elemental Composition C: 73.59%, H: 8.03%, N: 8.58%, O: 9.80%Calculated

Overall Analytical Workflow

The comprehensive characterization of a novel chemical entity like this compound involves a multi-technique approach to unambiguously determine its structure and purity. The following workflow illustrates the logical sequence of analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Covalent Structure purification->nmr hplc HPLC Assess Purity & Quantify purification->hplc ea Elemental Analysis Confirm Elemental Composition purification->ea conclusion Structure & Purity Confirmed ms->conclusion nmr->conclusion hplc->conclusion ea->conclusion

Caption: General workflow for the synthesis and analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide information on the chemical environment and connectivity of hydrogen and carbon atoms, respectively. For complex structures like azetidine derivatives, which may exhibit overlapping signals or complex coupling patterns, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign proton and carbon signals and confirm the molecule's covalent structure.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table summarizes the expected chemical shift (δ) ranges for this compound in a standard deuterated solvent like CDCl₃. These values are estimated based on data from analogous azetidine and phenoxy structures.[4][5]

Atom AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Azetidine Ring
H-2, H-4 (CH₂)4.0 - 4.550 - 60Diastereotopic protons, may appear as complex multiplets.
H-3 (CH)4.8 - 5.265 - 75Shifted downfield due to the adjacent oxygen atom.
N-H1.5 - 3.0 (broad)-Solvent-dependent, may exchange with D₂O.
Phenoxy Group
Aromatic (C₆H₄)6.7 - 7.2110 - 160Specific shifts and coupling patterns depend on substitution.
Methyl (CH₃)~2.3~21Characteristic singlet for the aryl methyl group.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

    • Cap the NMR tube securely and invert gently several times to ensure a homogeneous solution.[6]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum, which will show all carbon signals as singlets.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good spectrum.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).[6]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺.[7] Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information based on the resulting fragmentation pattern.

Predicted Fragmentation Pathway: The fragmentation of this compound is expected to involve cleavage of the C-O ether bond and characteristic ring-opening or cleavage of the strained azetidine ring.[7]

G parent [M+H]⁺ This compound m/z = 164.1070 frag1 Loss of Azetidine [C₇H₇O]⁺ m/z = 107.0497 parent->frag1 C-O Cleavage frag2 Loss of Methylphenoxy [C₃H₆N]⁺ m/z = 56.0500 parent->frag2 C-O Cleavage frag3 Ring Cleavage (e.g., loss of C₂H₄) [C₈H₉NO]⁺ - C₂H₄ m/z = 108.0449 parent->frag3 α-Cleavage

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an ESI source.[7]

  • Sample Preparation:

    • Prepare a dilute solution of the sample at approximately 10-100 µg/mL in a suitable solvent like methanol or acetonitrile.[7]

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • Analysis:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[7]

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ (expected m/z 164.1070).

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for analyzing moderately polar compounds like this compound.[8][9] By separating the target compound from impurities and potential degradation products, the method can be used to calculate the purity as a percentage of the total peak area. A UV detector is commonly used, set to a wavelength where the aromatic phenoxy group exhibits strong absorbance.

Typical HPLC Method Parameters: The following table provides a starting point for method development. Optimization may be required to achieve the best separation.

ParameterRecommended Condition
Column Reversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Column Temp. 25 - 40 °C
Injection Vol. 5 - 10 µL
Detector UV-Vis Diode Array Detector (DAD) at ~270 nm
Run Time 15 - 20 minutes

Experimental Protocol: HPLC Purity Analysis

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

    • From the stock solution, prepare a working sample for injection at a concentration of approximately 0.1 mg/mL.

  • System Setup and Equilibration:

    • Install the appropriate column and set up the HPLC system with the specified mobile phases and parameters.

    • Equilibrate the column by running the mobile phase at the initial gradient conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Record the chromatogram for the full duration of the run.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Elemental Analysis

Application Note: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages should agree with the theoretically calculated values within an acceptable margin of error (typically ±0.4%).

Theoretical vs. Experimental Data Comparison:

ElementTheoretical %Experimental %Difference
Carbon73.59
Hydrogen8.03
Nitrogen8.58

Experimental Protocol: Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is of very high purity (>99.5%), as impurities will skew the results. The sample should be thoroughly dried under a high vacuum to remove any residual solvents.

    • Submit 2-3 mg of the highly purified and dried sample in a clean, labeled vial to a certified analytical services laboratory.

  • Analysis:

    • The analysis is performed using a CHN analyzer, which combusts the sample at a high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Interpretation:

    • Compare the reported experimental percentages for C, H, and N with the theoretical values calculated from the molecular formula (C₁₀H₁₃NO). The results should be within ±0.4% to confirm the elemental composition.

References

Application Notes and Protocols for the Analysis of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 3-(3-Methylphenoxy)azetidine. These methodologies are crucial for the structural elucidation and characterization of this compound in research and drug development settings.

Spectroscopic Data

While direct experimental spectroscopic data for this compound is not widely available in public databases, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.18t1HAr-H
~6.85d1HAr-H
~6.75s1HAr-H
~6.70d1HAr-H
~4.85m1HO-CH (azetidine)
~4.05t2HCH₂ (azetidine)
~3.75t2HCH₂ (azetidine)
~2.60br s1HNH (azetidine)
2.33s3HAr-CH₃
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~158.0Ar-C-O
~139.5Ar-C-CH₃
~129.0Ar-CH
~121.5Ar-CH
~116.0Ar-CH
~112.0Ar-CH
~70.0O-CH (azetidine)
~52.0CH₂ (azetidine)
21.5Ar-CH₃
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Predicted Mass Spectrometry (MS) Data

The monoisotopic mass of this compound (C₁₀H₁₃NO) is 163.09972 Da.[1] The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed in high-resolution mass spectrometry (HRMS).[1]

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺164.10700
[M+Na]⁺186.08894
[M+K]⁺202.06288
[M+NH₄]⁺181.13354
[M-H]⁻162.09244
[M+HCOO]⁻208.09792

Experimental Protocols

The following are detailed protocols for acquiring NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and confirm the identity of this compound.

Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and gently invert it to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

  • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the carbon channel.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Process the FID and phase the spectrum.

  • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • If necessary, sonicate the solution to ensure complete dissolution.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.[2]

  • Set the mass range to cover the expected m/z values (e.g., m/z 100-500).

  • The high-resolution measurement will allow for the determination of the accurate mass, which can be used to calculate the elemental formula.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in MeOH/ACN Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Processing NMR_Acq->NMR_Data Structure_Confirm Structure Confirmation NMR_Data->Structure_Confirm MS_Acq Acquire HRMS Spectrum (ESI) MS_Prep->MS_Acq MS_Data MS Data Analysis MS_Acq->MS_Data MS_Data->Structure_Confirm

Caption: Workflow for NMR and MS analysis.

Hypothetical Signaling Pathway

Azetidine-containing compounds are often investigated for their potential as modulators of G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway where an azetidine-based ligand, such as this compound, acts as an agonist.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Azetidine Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates

References

Application of 3-(3-Methylphenoxy)azetidine in the Synthesis of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The azetidine scaffold has emerged as a valuable building block in medicinal chemistry due to its ability to introduce three-dimensionality, improve metabolic stability, and enhance solubility of drug candidates. This document outlines the application of 3-(3-Methylphenoxy)azetidine in the synthesis of a hypothetical Janus Kinase (JAK) inhibitor, providing detailed protocols and conceptual data for its characterization.

Hypothetical Kinase Inhibitor Profile

The following table summarizes the hypothetical in vitro inhibitory activity of the synthesized compound, hereafter referred to as AZD-3MPA , against the four members of the Janus Kinase family.

Kinase TargetIC50 (nM)Assay Format
JAK115ADP-Glo™ Kinase Assay
JAK225ADP-Glo™ Kinase Assay
JAK35ADP-Glo™ Kinase Assay
TYK2150ADP-Glo™ Kinase Assay

Synthesis of AZD-3MPA

The synthesis of the hypothetical JAK inhibitor, AZD-3MPA, involves a nucleophilic aromatic substitution reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is a common scaffold found in several approved JAK inhibitors.

Reaction Scheme:

Experimental Protocols

Synthesis of 4-(3-(3-Methylphenoxy)azetidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (AZD-3MPA)

Materials:

  • This compound hydrochloride

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in n-butanol (20 mL) is added this compound hydrochloride (1.4 g, 7.0 mmol) and N,N-Diisopropylethylamine (3.4 mL, 19.5 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle:

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Procedure:

  • A serial dilution of the test compound (AZD-3MPA) is prepared in DMSO.

  • In a 384-well plate, the test compound, recombinant human JAK enzyme, and the appropriate substrate are incubated in kinase buffer.

  • The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for 1 hour.

  • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes.

  • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal. The plate is incubated for 30 minutes.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene AZD_3MPA AZD-3MPA (Inhibitor) AZD_3MPA->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by AZD-3MPA.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_cellular Cellular Assays Start Starting Materials (this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spec Purification->Characterization Primary_Screening In Vitro Kinase Assay (ADP-Glo™) Characterization->Primary_Screening IC50 IC50 Determination (JAK1, JAK2, JAK3, TYK2) Primary_Screening->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Potency Cellular Potency Assay (e.g., p-STAT inhibition) Selectivity->Cell_Potency Toxicity Cytotoxicity Assay Cell_Potency->Toxicity

Caption: Workflow from synthesis to biological evaluation of a novel kinase inhibitor.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The outlined hypothetical synthesis of a JAK inhibitor demonstrates a plausible route to new chemical entities with therapeutic potential. The unique structural features of the azetidine moiety can impart favorable physicochemical properties, making it an attractive component in the design of next-generation kinase inhibitors for the treatment of a wide range of diseases. Further exploration of this and similar scaffolds is warranted in the ongoing search for more potent and selective kinase inhibitors.

Application Notes and Protocols: High-Throughput Screening Assays for Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[2] High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid evaluation of large libraries of compounds to identify promising "hits" for further development.[3] This document provides detailed application notes and protocols for conducting HTS assays involving azetidine-based compound libraries, with a focus on assays for G-protein coupled receptor (GPCR) antagonists and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Key Biological Targets and Signaling Pathways

G-Protein Coupled Receptor (GPCR) Signaling: Free Fatty Acid Receptor 2 (FFA2)

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a GPCR that is activated by short-chain fatty acids.[4] It is implicated in inflammatory responses, making it a target for conditions like inflammatory bowel disease.[4][5] The HTS strategy for identifying azetidine-based FFA2 antagonists typically involves a calcium flux assay in a cell line overexpressing the human FFA2 receptor.[4] In this assay, the inhibition of an agonist-induced increase in intracellular calcium concentration is measured.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane FFA2 FFA2 Receptor Gq Gαq FFA2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist FFA2 Agonist (e.g., Acetate) Agonist->FFA2 Activates Azetidine Azetidine Antagonist Azetidine->FFA2 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Response (e.g., Neutrophil Migration) Ca_release->Downstream

FFA2 Signaling Pathway and Point of Inhibition.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, differentiation, and survival.[6] Aberrant STAT3 activation is a hallmark of many cancers, making it a compelling target for anticancer drug development.[2][6] HTS assays for STAT3 inhibitors often involve measuring the inhibition of STAT3's DNA-binding activity.[6][7]

STAT3_Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to nucleus and binds DNA Azetidine Azetidine Inhibitor Azetidine->STAT3_dimer Inhibits DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression Promotes transcription

STAT3 Signaling Pathway and Point of Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign for identifying bioactive azetidine compounds follows a multi-step process designed to efficiently identify and validate hits while minimizing false positives.

HTS_Workflow Start Start: Azetidine Compound Library Primary_Screen Primary HTS (e.g., Calcium Flux, Luciferase Reporter) Start->Primary_Screen Hit_Identification Hit Identification (e.g., ≥50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Primary Hits Secondary_Assays Secondary/Orthogonal Assays (e.g., Competitive Binding, EMSA) Dose_Response->Secondary_Assays Counter_Screens Counter-Screens (e.g., Cytotoxicity Assay) Secondary_Assays->Counter_Screens SAR Structure-Activity Relationship (SAR) Studies Counter_Screens->SAR Confirmed Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization

General High-Throughput Screening Workflow.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic properties of representative azetidine compounds from various screening campaigns.

Table 1: In Vitro Activity of Azetidine-Based FFA2 Antagonists

Compound Calcium Flux IC₅₀ (nM)[4]
1 µM range
2 µM range
3 µM range
4 274
72 Potent (exact value not specified)

| 99 (GLPG0974) | 9 |

Table 2: In Vitro Activity of Azetidine-Based STAT3 Inhibitors

Compound STAT3 EMSA IC₅₀ (µM) Cell Viability EC₅₀ (µM) (Cell Line) Reference
5a 0.52 - [6][7]
5o 0.38 - [6][7]
8i 0.34 - [6]
7e - 0.9-1.9 (Breast Cancer Cells) [8]
7f - 0.9-1.9 (Breast Cancer Cells) [8]
7g - 0.9-1.9 (Breast Cancer Cells) [8]
9k 1.18 0.9-1.9 (Breast Cancer Cells) [6][8]
H172 (9f) 0.38 - 0.98 - [2]

| H182 | 0.38 - 0.98 | - |[2] |

Table 3: In Vitro Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

Compound A549 IC₅₀ (nM) HCT116 IC₅₀ (nM) Reference

| 1a | 2.2 | 2.1 |[9] |

Table 4: ADME and Physicochemical Properties of Azetidine Scaffolds for CNS-Focused Libraries

Property Mean Value Range Reference
Molecular Weight 392 314 - 450 [10]
ALogP 2.06 -0.77 - 4.99 [10]
LogD 1.28 -0.93 - 4.65 [10]

| TPSA | 47 | - |[10] |

Experimental Protocols

Primary HTS: Calcium Flux Assay for FFA2 Antagonists

This assay measures the ability of test compounds to inhibit the increase in intracellular calcium concentration induced by an FFA2 agonist.[4]

  • Materials:

    • HEK293 cell line stably overexpressing human FFA2.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • FFA2 agonist (e.g., sodium acetate).

    • Azetidine compound library dissolved in DMSO.

    • 384-well, black, clear-bottom microplates.

    • Fluorescence plate reader with automated liquid handling.

  • Protocol:

    • Cell Seeding: Seed HEK293-FFA2 cells into 384-well plates at an appropriate density and incubate overnight.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

    • Compound Addition: Transfer nanoliter volumes of the azetidine compounds from the library plates to the assay plates. Include positive (known antagonist) and negative (DMSO) controls.

    • Agonist Stimulation and Signal Reading: Place the assay plate in the fluorescence reader. Simultaneously add the FFA2 agonist to all wells and immediately begin kinetic reading of fluorescence intensity.

    • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).

Primary HTS: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibitors

This assay assesses the ability of compounds to inhibit the DNA-binding activity of STAT3.[6][7]

  • Materials:

    • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[6]

    • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[6]

    • Polyacrylamide gels and electrophoresis apparatus.

    • Azetidine compound library dissolved in DMSO.

  • Protocol:

    • Binding Reaction: In a microcentrifuge tube, pre-incubate the nuclear extract with increasing concentrations of the azetidine compounds for 30 minutes at room temperature.

    • Probe Addition: Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.

    • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate protein-DNA complexes from the free probe.

    • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).[6][7]

    • Data Analysis: Plot the percentage of STAT3:DNA complex formation against the compound concentration to determine the IC₅₀ value.

Secondary Assay: MTT Cytotoxicity Assay

This assay is used as a counter-screen to identify compounds that are cytotoxic, which can be a source of false positives in cell-based primary screens.

  • Materials:

    • Relevant cell line (e.g., MDA-MB-231 for cancer-related screens).[11]

    • Cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader capable of measuring absorbance.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the hit compounds and incubate for a defined period (e.g., 24-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for cytotoxic compounds.

Conclusion

Azetidine-containing compounds represent a promising class of molecules for the development of novel therapeutics. The successful identification of potent and selective modulators of targets such as FFA2 and STAT3 from azetidine-based libraries underscores the value of this scaffold in drug discovery. The high-throughput screening assays and protocols detailed in this document provide a robust framework for researchers to efficiently screen these libraries and identify promising lead candidates for further optimization. A systematic approach, combining primary screens with appropriate secondary and counter-screens, is crucial for the successful progression of hits from an HTS campaign into viable drug development programs.

References

Application Notes and Protocols for 3-(3-Methylphenoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 3-(3-Methylphenoxy)azetidine hydrochloride (CAS RN: 1236862-21-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Product Information and Safety Data

Chemical Properties:

PropertyValueSource
Chemical Name This compound hydrochloride[1]
CAS Number 1236862-21-7[1]
Molecular Formula C10H14ClNO[1]
Molecular Weight 199.68 g/mol [1]
Form Solid

Hazard Identification:

This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be fully aware of the potential risks.

HazardClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.[2]
Eye Irritation Category 2H319: Causes serious eye irritation.[2]
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[3][4]
Respiratory Tract Irritation Category 3H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[2]

Hazard Pictograms:

alt text

Experimental Protocols

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound hydrochloride.

  • Eye Protection: Wear safety glasses with side shields or goggles.[3] Face shields are recommended when handling larger quantities.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves should be inspected prior to use and replaced immediately if contaminated, punctured, or torn.

  • Body Protection: A laboratory coat must be worn at all times.[3] For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4]

Handling Protocol
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Avoid the formation of dust and aerosols.[4]

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Storage Protocol

Proper storage is essential to maintain the stability and integrity of the compound.

  • Store in a tightly closed container.[2][5]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Some suppliers recommend storage at 2-8°C.[3]

  • Protect from moisture.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[6][7]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[3]

Spill and Disposal Protocol
  • Spills:

    • Evacuate the area and ensure adequate ventilation.[3]

    • Wear appropriate PPE as described in section 2.1.[3]

    • Avoid generating dust.[3]

    • For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3][5]

    • Prevent the spill from entering drains.[3][6]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.[9]

    • Do not dispose of it with regular laboratory trash.

Visual Workflow

The following diagram illustrates the recommended workflow for handling this compound hydrochloride.

G Handling Workflow for this compound hydrochloride cluster_prep Preparation cluster_cleanup Post-Handling PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Step 1 Weighing Weigh Compound Carefully (Avoid Dust Generation) Ventilation->Weighing Step 2 Experiment Perform Experimental Procedure Weighing->Experiment Step 3 Spill Spill Response Weighing->Spill If spill occurs Decontamination Decontaminate Work Area Experiment->Decontamination Step 4 Exposure First Aid for Exposure Experiment->Exposure If exposure occurs Waste Dispose of Waste Properly Decontamination->Waste Step 5 Storage Return Compound to Storage Waste->Storage Step 6

Caption: Workflow for safe handling of this compound hydrochloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(3-Methylphenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and effective synthetic strategies for this compound involve a two-step process. The first step is the formation of an ether linkage between an N-protected 3-hydroxyazetidine and 3-methylphenol. This is typically achieved through either a Williamson ether synthesis or a Mitsunobu reaction. The second step involves the deprotection of the nitrogen atom to yield the final product.

Q2: Which nitrogen protecting group is recommended for the azetidine ring during synthesis?

A2: The tert-butoxycarbonyl (Boc) group is widely recommended for protecting the azetidine nitrogen. It offers stability under various reaction conditions used for functionalizing the azetidine ring and can be efficiently removed under acidic conditions. Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be utilized, providing alternative deprotection strategies.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a standard and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended for optimal separation. For solid derivatives, recrystallization can also be a viable purification technique.

Q4: What are the characteristic NMR signals for N-Boc-3-(3-methylphenoxy)azetidine?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet around 1.4 ppm. The aromatic protons of the 3-methylphenoxy group will appear in the aromatic region (typically 6.5-7.5 ppm), and the methyl group protons will be a singlet around 2.3 ppm. In ¹³C NMR, the azetidine ring carbons generally resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group is observed around 155 ppm.

Troubleshooting Guides

Low Yield in Williamson Ether Synthesis of N-Boc-3-(3-methylphenoxy)azetidine
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inefficient deprotonation of 3-methylphenol: The phenoxide, which acts as the nucleophile, is not being formed in sufficient quantity.- Use a strong enough base to ensure complete deprotonation. Sodium hydride (NaH) is effective, but care must be taken to ensure anhydrous conditions as moisture will quench the base. - For phenols, weaker bases like potassium carbonate (K₂CO₃) can also be effective and are often safer to handle.[1]
Poor leaving group on the azetidine ring: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group for an Sₙ2 reaction.- Activate the hydroxyl group by converting it to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), in a separate step before the reaction with the phenoxide.[1]
Suboptimal solvent choice: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.[1]- Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the phenoxide.[1]
Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.- While moderate temperatures are generally preferred to avoid side reactions, gently heating the reaction mixture (e.g., to 50-80 °C) can improve the reaction rate.
Presence of significant elimination byproducts Steric hindrance: Although the azetidine substrate is a secondary alcohol derivative, significant steric bulk can favor elimination over substitution.- Use a less sterically hindered base if possible. - Maintain a moderate reaction temperature to favor the Sₙ2 pathway.
Low Yield in Mitsunobu Reaction for N-Boc-3-(3-methylphenoxy)azetidine Synthesis
Problem Possible Cause Troubleshooting Steps
Low or no product formation Reagent quality: Degradation of triphenylphosphine (PPh₃) to triphenylphosphine oxide or decomposition of the azodicarboxylate reagent (DEAD or DIAD).- Use freshly opened or properly stored reagents. The quality of PPh₃ can be checked by ³¹P NMR.
Incorrect order of reagent addition: The order of addition can be critical for the formation of the active betaine intermediate.[2]- The standard procedure involves dissolving the alcohol (N-Boc-3-hydroxyazetidine), phenol (3-methylphenol), and PPh₃ in an appropriate solvent (e.g., THF) and then slowly adding the azodicarboxylate at 0 °C.[2]
Insufficiently acidic nucleophile: The pKa of the nucleophile (3-methylphenol) should ideally be below 13 to ensure it can be deprotonated by the betaine intermediate.[3]- While 3-methylphenol is generally acidic enough, for less acidic phenols, using a more acidic coupling partner like 4-nitrobenzoic acid followed by hydrolysis can be an alternative strategy.[4]
Steric hindrance: Sterically hindered phenols or alcohols can react very slowly.[5][6]- For sterically hindered substrates, increasing the reaction concentration and using sonication can dramatically increase the reaction rate and yield.[5][6]
Difficult purification: Removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate can be challenging.Co-elution of byproducts with the desired product. - TPPO can sometimes be precipitated from a non-polar solvent like diethyl ether or a mixture of ether and hexanes. - Employing modified phosphines or azodicarboxylates designed for easier removal can be considered.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-(3-methylphenoxy)azetidine
  • Mesylation of N-Boc-3-hydroxyazetidine:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-mesyloxyazetidine.

  • Etherification:

    • To a solution of 3-methylphenol (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Mitsunobu Reaction for N-Boc-3-(3-methylphenoxy)azetidine Synthesis
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 3-methylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography to separate the product from triphenylphosphine oxide and the DIAD byproduct.

Protocol 3: N-Boc Deprotection of N-Boc-3-(3-methylphenoxy)azetidine
  • Dissolve N-Boc-3-(3-methylphenoxy)azetidine (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the solution at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution or triethylamine) to obtain the free amine.

  • Extract the product, dry the organic layer, and concentrate to yield this compound. Alternatively, using 4M HCl in dioxane is a common method.[7]

Visualized Workflows

Williamson_Ether_Synthesis cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Ether Formation (SN2) A N-Boc-3-hydroxyazetidine C N-Boc-3-mesyloxyazetidine A->C Et3N, DCM B Methanesulfonyl Chloride B->C G N-Boc-3-(3-methylphenoxy)azetidine C->G D 3-Methylphenol F 3-Methylphenoxide D->F DMF E Sodium Hydride E->F F->G Mitsunobu_Reaction A N-Boc-3-hydroxyazetidine E Mitsunobu Reaction A->E B 3-Methylphenol B->E C Triphenylphosphine (PPh3) C->E D DIAD or DEAD D->E THF, 0°C to RT F N-Boc-3-(3-methylphenoxy)azetidine E->F Deprotection A N-Boc-3-(3-methylphenoxy)azetidine C This compound A->C e.g., TFA in DCM or 4M HCl in Dioxane B Acidic Conditions B->C

References

Technical Support Center: Purification of Crude 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 3-(3-Methylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your target compound.

Introduction: The Challenges of Purifying this compound

This compound, like many azetidine derivatives, presents unique purification challenges. The strained four-membered ring is susceptible to cleavage, particularly under acidic conditions[1][2]. Furthermore, the basicity of the azetidine nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and low recovery during chromatographic purification. This guide provides strategies to mitigate these issues and achieve a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark oil. What are the likely impurities?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common byproducts in the synthesis of similar 3-substituted azetidines can include:

  • Starting materials: Unreacted 3-chloro- or 3-hydroxyazetidine precursors and 3-methylphenol.

  • Ring-opened byproducts: Formed due to the instability of the azetidine ring, especially if acidic conditions were used during synthesis or workup[1].

  • Polymeric material: Azetidines can be prone to polymerization, especially when handled neat or at elevated temperatures.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: I'm seeing significant streaking and poor recovery when I try to purify the free base by standard silica gel chromatography. What is happening?

A2: This is a common issue when purifying basic compounds like amines on standard silica gel. The acidic nature of the silica surface leads to strong ionic interactions with the basic azetidine nitrogen. This can cause streaking, tailing of the product peak, and in some cases, irreversible adsorption to the column, leading to low recovery.

Q3: Is it better to purify this compound as the free base or as a salt?

A3: Both approaches have their merits. Purifying the free base via column chromatography allows for the direct isolation of the final compound. However, given the challenges with standard silica gel, this often requires modified conditions. Purification via salt formation, typically as the hydrochloride salt, is an excellent alternative, especially if the salt is a crystalline solid. Recrystallization of the salt can be a highly effective method for achieving high purity[3][4].

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. Quantitative NMR (qNMR) can also be used for purity determination[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your sample and can be used to quantify the purity[6][7].

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Symptom Potential Cause Recommended Solution
Low or no product elution from silica gel column Strong interaction of the basic azetidine with acidic silica.1. Use a basic modifier: Add 0.5-2% triethylamine or ammonia to your eluent system. 2. Switch to a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel[8].
Product streaking or tailing on TLC and column chromatography Strong acid-base interaction between the azetidine and silica.1. Neutralize the silica: Pre-treat the silica gel with a solution of triethylamine in the eluent. 2. Use a more polar eluent system: A higher concentration of a polar solvent like methanol can help to displace the basic compound from the silica.
Appearance of new, lower Rf spots on TLC after column chromatography Decomposition of the product on the acidic silica gel (ring-opening).1. Minimize contact time: Run the column as quickly as possible. 2. Use a less acidic stationary phase: Neutral alumina is a good alternative to silica gel[8]. 3. Protect the azetidine nitrogen: If possible, purify an N-protected intermediate (e.g., N-Boc) and deprotect as the final step[1].
Difficulty in achieving high purity by column chromatography alone Co-elution of impurities with similar polarity to the product.1. Optimize the eluent system: Use a shallow gradient or isocratic elution to improve separation. 2. Consider an alternative purification method: Convert the free base to its hydrochloride salt and purify by recrystallization.
Low yield after recrystallization of the hydrochloride salt The chosen solvent system is not ideal.1. Perform a solvent screen: Test a range of solvents and solvent mixtures to find one in which the salt is soluble at high temperatures and sparingly soluble at low temperatures[4]. 2. Ensure complete salt formation: Make sure the free base has fully reacted with HCl before attempting recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Free Base)

This protocol provides three options for the stationary phase and eluent system to address the challenges of purifying a basic amine.

Option A: Standard Silica Gel with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 dichloromethane/methanol).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column with the starting eluent containing 1% triethylamine until the eluent running through the column is basic.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol), maintaining 1% triethylamine in the eluent throughout the purification.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine will also be present and may require co-evaporation with a solvent like toluene to remove completely.

Option B: Basic Alumina

  • Column Packing: Pack a column with basic alumina.

  • Equilibration: Equilibrate the column with the starting eluent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent and load it onto the column.

  • Elution: Elute with a gradient of a more polar solvent (e.g., ethyl acetate or methanol) in the non-polar starting solvent.

  • Fraction Collection and Analysis: Collect and analyze fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Option C: Amine-Functionalized Silica Gel

  • Column Packing: Use a pre-packed amine-functionalized silica gel column or pack your own.

  • Equilibration: Equilibrate the column with the starting eluent (e.g., hexane/ethyl acetate mixture).

  • Sample Loading: Load the crude product onto the column.

  • Elution: Elute with a gradient of ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect and analyze fractions by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization (Hydrochloride Salt)

This method is ideal if the hydrochloride salt of this compound is a crystalline solid.

  • Salt Formation:

    • Dissolve the crude free base in a suitable solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution until precipitation is complete.

    • Collect the precipitated solid by filtration and wash with cold diethyl ether.

  • Solvent Selection for Recrystallization:

    • Perform a small-scale solvent screen to find a suitable solvent or solvent system. Good solvent candidates include isopropanol, ethanol, methanol/diethyl ether, or acetone/water.

    • The ideal solvent will dissolve the salt when hot but not when cold[4].

  • Recrystallization Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of the chosen boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Crystal Collection and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization (as HCl salt) Crude->Recrystallization PureFreeBase Pure Free Base Chromatography->PureFreeBase PureSalt Pure HCl Salt Recrystallization->PureSalt Analysis Purity Assessment (NMR, LC-MS, HPLC) PureFreeBase->Analysis PureSalt->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram for Column Chromatography

TroubleshootingChromatography Start Column Chromatography Issue Streaking Streaking/Tailing? Start->Streaking LowRecovery Low Recovery? Streaking->LowRecovery Yes Streaking->LowRecovery No Sol1 Add Basic Modifier (e.g., Et3N) Streaking->Sol1 Yes Sol2 Use Basic Alumina or Amine-Silica Streaking->Sol2 Yes Decomposition Decomposition? LowRecovery->Decomposition Yes LowRecovery->Decomposition No LowRecovery->Sol2 Yes Sol3 Use Less Acidic Stationary Phase Decomposition->Sol3 Yes Sol4 Minimize Contact Time Decomposition->Sol4 Yes Sol5 Purify N-Protected Intermediate Decomposition->Sol5 Yes

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Overcoming Azetidine Ring Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with azetidine-containing compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are azetidine rings often unstable in acidic conditions?

A1: The instability of the azetidine ring in acidic media is primarily due to its inherent ring strain, a combination of angle and torsional strain.[1][2] This strain makes the four-membered ring susceptible to cleavage. The process is typically initiated by the protonation of the basic azetidine nitrogen, which facilitates nucleophilic attack and subsequent ring-opening.[1][3]

Q2: How do substituents on the azetidine ring affect its stability in acid?

A2: Substituents, particularly on the nitrogen atom, have a significant impact on the stability of the azetidine ring.[1]

  • N-Substituents: Electron-withdrawing groups on the nitrogen can decrease its basicity.[1] This reduced basicity makes the nitrogen less prone to protonation, thereby increasing the stability of the ring under acidic conditions. For example, N-aryl azetidines linked to conjugated heteroaryls (e.g., 2- or 4-pyridyl groups) show enhanced stability compared to N-phenyl analogues because the nitrogen lone pair is delocalized.[1][4]

  • C3-Substituents: Substituents on the carbon atoms of the ring can also influence stability through steric and electronic effects, although this is a less documented area in the provided results.[1]

Q3: What is the role of pKa in determining the acidic stability of an azetidine?

A3: The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic conditions.[4] A lower pKa indicates a less basic nitrogen, which is less likely to be protonated at a given acidic pH. Consequently, azetidines with lower pKa values for the ring nitrogen tend to exhibit greater stability. For instance, the enhanced stability of N-(2-pyridyl)azetidine compared to N-phenylazetidine is attributed to the significantly lower pKa of the azetidine nitrogen in the former.[4]

Q4: Can protecting groups be used to stabilize the azetidine ring in acidic conditions?

A4: Yes, N-protecting groups are a common strategy to modulate the stability of the azetidine ring. However, the choice of protecting group is crucial as their lability in acid varies.

  • Boc (tert-butoxycarbonyl): A widely used protecting group, but it is acid-labile and can be removed under acidic conditions, potentially leading to ring-opening if the deprotected amine is unstable.

  • Cbz (carboxybenzyl): Generally more stable to acidic conditions than Boc and can be removed by hydrogenolysis, offering an orthogonal deprotection strategy.[5][6]

  • Botc (tert-butoxythiocarbonyl): This group is more acid-labile than the Boc group, allowing for its removal under milder acidic conditions where the Boc group might be retained.[7] This differential lability can be synthetically useful.

Q5: Are azetidine compounds stable under basic conditions?

A5: While generally more stable than in acidic media, certain azetidine derivatives can still be reactive under basic conditions. The stability is highly dependent on the specific structure of the compound.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving azetidine-containing compounds.

Issue 1: Degradation of Azetidine Compound During Aqueous Acidic Workup
  • Symptoms:

    • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).[1]

    • Appearance of unexpected polar impurities on TLC or LC-MS analysis.[1]

    • Mass spectrometry data suggesting ring-opened products.[1]

  • Root Cause Analysis: The protonation of the azetidine nitrogen in the acidic aqueous phase facilitates nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.

  • Solutions:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution, or omit the acidic wash if the impurities are not basic.[1]

    • Minimize Contact Time: Perform the extraction quickly and at a low temperature to reduce the exposure of the azetidine compound to the acidic aqueous phase.[1]

    • Use a Biphasic System with Caution: When an acidic wash is necessary, ensure rapid and efficient phase separation to minimize the time the compound spends at the acidic interface.[1]

Issue 2: Product Decomposition During Purification by Silica Gel Chromatography
  • Symptoms:

    • Streaking of the product spot on the TLC plate.[1]

    • Low overall yield after column chromatography.[1]

    • Isolation of fractions containing ring-opened byproducts.[1]

  • Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of acid-sensitive azetidine compounds.[1][8] Prolonged contact with the acidic silica surface can lead to decomposition.

  • Solutions:

    • Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.[8]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[1][8]

    • Alternative Purification Methods: If the compound is crystalline, recrystallization is a preferable purification method to avoid contact with acidic stationary phases. Preparative HPLC with a buffered mobile phase can also be a suitable alternative.[1]

Data Presentation

Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8

CompoundN-SubstituentHalf-life (T1/2) at pH 1.8Azetidine Nitrogen pKa (Measured)Azetidine Nitrogen pKa (Calculated)
1 3-Pyridyl3.8 h--1.1
2 2-PyridylStable (>24 h)--3.5
3 4-PyridylStable (>24 h)--3.8
4 Phenyl1.2 h4.32.9
5 4-Methoxy-phenyl0.5 h--
6 4-Cyano-phenyl<10 min0.50.5

Data adapted from a study on the intramolecular ring-opening decomposition of aryl azetidines.[4] Stability was assessed by NMR.

Experimental Protocols

Protocol 1: Determination of Aqueous Stability (T1/2)

This protocol is adapted from the methodology used to assess the stability of N-substituted aryl azetidines.[1][4]

  • Sample Preparation: Prepare a stock solution of the azetidine compound in DMSO at a concentration of 10 mM.[1]

  • Incubation: Add the DMSO stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8) to a final concentration suitable for the analytical method (e.g., for NMR analysis). Record the time of addition as time zero.[1][9]

  • Time Points: Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Analysis: Determine the concentration of the remaining parent compound at each time point using a suitable analytical technique such as NMR or LC-MS.[1]

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound against time. The slope of the resulting line corresponds to the degradation rate constant (k). Calculate the half-life (T1/2) using the equation: T1/2 = ln(2) / k.[1]

Visualizations

Acid_Catalyzed_Ring_Opening Azetidine Azetidine Ring ProtonatedAzetidine Protonated Azetidinium Ion Azetidine->ProtonatedAzetidine + H⁺ (Acidic Conditions) RingOpenedProduct Ring-Opened Product ProtonatedAzetidine->RingOpenedProduct + Nucleophile Nucleophile Nucleophile (e.g., H₂O) Nucleophile->ProtonatedAzetidine

Caption: General pathway for the acid-catalyzed degradation of azetidines.

Troubleshooting_Workflow Start Azetidine Compound Degradation Observed IdentifyStep Identify Step of Degradation (Workup, Purification, etc.) Start->IdentifyStep Workup Acidic Workup Degradation IdentifyStep->Workup During Workup? Purification Silica Gel Chromatography Degradation IdentifyStep->Purification During Purification? SolutionWorkup Use Milder Acid Minimize Contact Time Low Temperature Workup->SolutionWorkup SolutionPurification Neutralize Silica Use Alumina Recrystallize Purification->SolutionPurification End Stable Azetidine Product SolutionWorkup->End SolutionPurification->End

Caption: Troubleshooting workflow for handling unstable azetidine compounds.

References

Technical Support Center: Azetidine Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of azetidine derivatives. The information is presented in a direct question-and-answer format to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Williamson ether synthesis of an N-protected 3-hydroxyazetidine?

A1: The synthesis is a two-step process. First, the hydroxyl group of an N-protected 3-hydroxyazetidine is deprotonated by a strong base to form an alkoxide. This is followed by a nucleophilic substitution (SN2) reaction with an alkyl halide to form the desired ether. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen.[1][2]

Q2: Why is an N-protecting group necessary for this reaction?

A2: The nitrogen atom in the azetidine ring is a nucleophile and can compete with the hydroxyl group in reacting with the alkyl halide, leading to the formation of a quaternary ammonium salt as a side product. A protecting group, such as the Boc group, deactivates the nitrogen nucleophilicity, ensuring the reaction occurs selectively at the hydroxyl group.[3]

Q3: What are the most common challenges encountered in the azetidine Williamson ether synthesis?

A3: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to side reactions.[4] Common issues include low yields, difficulty in purification, and potential for ring-opening or elimination reactions.[2][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. You should spot the reaction mixture alongside the starting material (N-protected 3-hydroxyazetidine) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding. A suitable eluent system for this would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Q5: I am observing a very low yield for my azetidine Williamson ether synthesis. What are the possible reasons and how can I improve it?

A5: Low yields are a common issue and can be attributed to several factors:

  • Incomplete Deprotonation: The alkoxide formation is a crucial step. If the base is not strong enough or if there is moisture in your reaction, the deprotonation of the 3-hydroxyazetidine will be incomplete.

    • Solution: Use a strong base like sodium hydride (NaH).[1][5] Ensure all your reagents and solvents are anhydrous.

  • Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote the elimination of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides.[5][6]

    • Solution: Whenever possible, use a primary alkyl halide.[5]

  • Suboptimal Reaction Temperature: Higher temperatures can favor the elimination side reaction.[7]

    • Solution: Run the reaction at a lower temperature for a longer period. For instance, starting the reaction at 0 °C and then allowing it to proceed at room temperature is a common strategy.[1]

  • Poor Solvent Choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[2]

    • Solution: Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[1][2][5]

Q6: My TLC analysis shows multiple spots, indicating the formation of side products. What are they likely to be?

A6: Besides the desired ether, several side products can form:

  • Unreacted Starting Material: If the reaction has not gone to completion.

  • Alkene: From the E2 elimination of the alkyl halide.[5][6]

  • Quaternary Ammonium Salt: If the azetidine nitrogen is not properly protected, it can be alkylated by the alkyl halide.[3]

  • Ring-Opened Products: Due to the inherent strain in the azetidine ring, it can be susceptible to nucleophilic attack and ring-opening under certain conditions, although this is less common under standard Williamson ether synthesis conditions.

Q7: I am having difficulty purifying my N-Boc-3-alkoxyazetidine product. What methods are recommended?

A7: Purification of azetidine derivatives can be challenging due to their polarity.

  • Work-up: After the reaction, quenching with a mild acid (e.g., 10% aqueous acetic acid) followed by an extractive work-up with a suitable organic solvent like ethyl acetate is necessary to remove the base and other salts.[1] Washing the organic layer with saturated aqueous sodium bicarbonate and brine is also recommended.[1]

  • Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a gradient elution system, typically starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired ether from impurities.[1][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Boc-3-methoxyazetidine

Starting MaterialBaseAlkyl HalideSolventTemperatureTimeYield (%)Reference
N-Boc-3-hydroxyazetidineNaH (55% oil dispersion)IodomethaneDMF0 °C to RT1.5 h81[1]

Note: This table will be expanded as more comparative data from the literature becomes available.

Experimental Protocols

Protocol 1: Synthesis of 1-tert-butoxycarbonyl-3-methoxyazetidine [1]

This protocol describes the synthesis of 1-tert-butoxycarbonyl-3-methoxyazetidine from 1-tert-butoxycarbonyl-3-hydroxyazetidine using sodium hydride and iodomethane.

Materials:

  • 1-tert-butoxycarbonyl-3-hydroxyazetidine

  • Sodium hydride (NaH), 55% dispersion in oil

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in anhydrous DMF (125 ml) under an inert atmosphere, add sodium hydride (55% oil dispersion) at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add iodomethane (1.79 ml, 28.8 mmol).

  • Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath and quench by the slow addition of 10% aqueous acetic acid, followed by stirring for 30 minutes.

  • Partition the reaction mixture between ethyl acetate and 10% aqueous sodium chloride solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to afford 1-tert-butoxycarbonyl-3-methoxyazetidine as a colorless oil (yield: 2.18 g, 81%).

Protocol 2: Deprotection of 1-tert-butoxycarbonyl-3-methoxyazetidine

This protocol describes the removal of the Boc protecting group to yield 3-methoxyazetidine.

Materials:

  • 1-tert-butoxycarbonyl-3-methoxyazetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-tert-butoxycarbonyl-3-methoxyazetidine in dichloromethane.

  • Add an excess of the acidic deprotecting agent (e.g., TFA or a solution of HCl) at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 3-methoxyazetidine.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products A N-Boc-3-hydroxyazetidine D Deprotonation A->D B Strong Base (e.g., NaH) B->D C Alkyl Halide (R-X) E SN2 Attack C->E D->E Forms Alkoxide F N-Boc-3-alkoxyazetidine (Desired Product) E->F SN2 Pathway G Alkene (Side Product from E2) E->G E2 Pathway (competing)

Figure 1: General workflow for the azetidine Williamson ether synthesis, highlighting the key steps and competing elimination pathway.

Troubleshooting_Workflow start Low Yield in Azetidine Williamson Ether Synthesis check_deprotonation Is deprotonation complete? start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation No check_elimination Is elimination (E2) the major pathway? check_deprotonation->check_elimination Yes solution1 Use stronger base (NaH). Ensure anhydrous conditions. incomplete_deprotonation->solution1 end Improved Yield solution1->end elimination_major Significant E2 Elimination check_elimination->elimination_major Yes check_solvent Is the solvent appropriate? check_elimination->check_solvent No solution2 Use primary alkyl halide. Lower reaction temperature. elimination_major->solution2 solution2->end improper_solvent Inappropriate Solvent check_solvent->improper_solvent No check_solvent->end Yes solution3 Use polar aprotic solvent (DMF, DMSO). improper_solvent->solution3 solution3->end

Figure 2: A troubleshooting workflow to diagnose and resolve low yield issues in the azetidine Williamson ether synthesis.

References

Technical Support Center: Synthesis of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methylphenoxy)azetidine. The following information addresses common side-product formations and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through a two-step sequence:

  • Formation of the N-Boc protected intermediate: tert-butyl this compound-1-carboxylate is synthesized from N-Boc-3-hydroxyazetidine and 3-cresol. This is commonly accomplished via a Williamson ether synthesis or a Mitsunobu reaction.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen, usually under acidic conditions, to yield the final product.

Q2: What are the common side-products in the Williamson ether synthesis of N-Boc-3-(3-methylphenoxy)azetidine?

A2: The primary side-products in the Williamson ether synthesis are typically formed through competing reaction pathways:

  • Elimination Products: The base used to deprotonate the cresol can also promote the elimination of the leaving group from the azetidine ring, leading to the formation of N-Boc-azetidin-3-ene. This is more prevalent with sterically hindered bases and at higher temperatures.[1][2]

  • C-Alkylation Products: The 3-methylphenoxide ion is an ambident nucleophile, meaning it can react through the oxygen or the aromatic ring. While O-alkylation is favored, small amounts of C-alkylation at the ortho and para positions of the cresol ring can occur, leading to the formation of isomeric side-products.[1][3]

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted N-Boc-3-hydroxyazetidine (or its activated form) and 3-cresol.

Q3: How can I minimize side-product formation in the Williamson ether synthesis?

A3: To minimize side-products, consider the following optimizations:

  • Choice of Base: Use a non-hindered base that is strong enough to deprotonate 3-cresol but minimizes elimination. Potassium carbonate is often a suitable choice.

  • Leaving Group: Ensure the hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a good leaving group, such as a mesylate or tosylate, to facilitate the SN2 reaction.

  • Solvent: Employ a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[4]

  • Temperature: Maintain a moderate reaction temperature (e.g., 60-80 °C) to favor substitution over elimination.

Q4: What are the potential side-products when using the Mitsunobu reaction?

A4: The Mitsunobu reaction can also be used for the etherification step. However, it has its own set of potential side-products:

  • Hydrazide Adducts: The azodicarboxylate reagent (e.g., DEAD or DIAD) can sometimes react with the nucleophile or the starting alcohol, leading to the formation of undesired adducts.[5]

  • Phosphine Oxide Adducts: Triphenylphosphine oxide is a stoichiometric byproduct of the reaction and can sometimes be difficult to separate from the desired product.

Q5: What are the common side-products during the N-Boc deprotection step?

A5: The most common side-product during the acidic deprotection of the Boc group is the tert-butylation of the 3-methylphenoxy ring. The trifluoroacetic acid (TFA) used for deprotection generates a stable tert-butyl cation, which is an electrophile. This cation can then react with the electron-rich aromatic ring of the phenoxy group, leading to the formation of tert-butylated isomers of the final product.

Q6: How can I prevent tert-butylation during Boc deprotection?

A6: To minimize tert-butylation, the use of a cation scavenger is highly recommended. Scavengers are nucleophilic species that are added to the reaction mixture to trap the tert-butyl cation before it can react with the product. Common scavengers include triethylsilane (TES) or thioanisole.

Troubleshooting Guides

Problem 1: Low Yield of N-Boc-3-(3-methylphenoxy)azetidine in Williamson Ether Synthesis
Possible Cause Troubleshooting Recommendation
Incomplete deprotonation of 3-cresol.Ensure anhydrous conditions and use a sufficiently strong base (e.g., NaH or K₂CO₃).
Poor leaving group on the azetidine.Activate the hydroxyl group of N-Boc-3-hydroxyazetidine as a mesylate or tosylate prior to reaction with the phenoxide.
Competing elimination reaction.Use a less sterically hindered base and maintain a moderate reaction temperature.
Suboptimal solvent.Use a polar aprotic solvent such as DMF or acetonitrile.[4]
Problem 2: Presence of Impurities after N-Boc Deprotection
Possible Cause Troubleshooting Recommendation
tert-Butylation of the aromatic ring.Add a cation scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture during deprotection.
Incomplete deprotection.Extend the reaction time or use a higher concentration of acid (e.g., neat TFA). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Residual acid in the final product.After evaporation of the acid, co-evaporate with a solvent like toluene or perform a basic workup to neutralize the excess acid.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate (Williamson Ether Synthesis)
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF (0.2 M), add 3-cresol (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

Protocol 2: Synthesis of this compound (N-Boc Deprotection)
  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield this compound as its TFA salt.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

EntryLeaving GroupBaseSolventTemperature (°C)Yield
1-OMsK₂CO₃DMF80Good
2-OTsNaHTHF65Good
3-BrCs₂CO₃Acetonitrile80Moderate
4-OHK₂CO₃DMF80Very Low/No Reaction

Table 2: Common Side-Products and Their Expected Mass Spectrometry Data

Compound Side-Product of Expected [M+H]⁺
N-Boc-azetidin-3-eneWilliamson Ether Synthesis156.10
tert-butyl-3-(3-methylphenoxy)azetidineN-Boc Deprotection220.17
3-cresolWilliamson Ether Synthesis109.07
N-Boc-3-hydroxyazetidineWilliamson Ether Synthesis174.11

Mandatory Visualizations

Williamson_Ether_Synthesis NBocOH N-Boc-3-hydroxyazetidine Mesylate N-Boc-3-mesyloxyazetidine NBocOH->Mesylate MsCl, Et₃N Cresol 3-Cresol Phenoxide 3-Methylphenoxide Cresol->Phenoxide Base Base Base (e.g., K₂CO₃) DesiredProduct N-Boc-3-(3-methylphenoxy)azetidine Mesylate->DesiredProduct 3-Methylphenoxide EliminationProduct N-Boc-azetidin-3-ene Mesylate->EliminationProduct Base (E2) CAlkylationProduct C-Alkylated Side-Product Phenoxide->CAlkylationProduct Mesylate (minor pathway)

Caption: Williamson Ether Synthesis Pathway and Side-Products.

Boc_Deprotection NBocProduct N-Boc-3-(3-methylphenoxy)azetidine tButylCation tert-Butyl Cation NBocProduct->tButylCation TFA FinalProduct This compound NBocProduct->FinalProduct TFA TFA TFA Scavenger Scavenger (e.g., TES) tButylatedProduct tert-Butylated Side-Product tButylCation->tButylatedProduct Aromatic Ring TrappedCation Trapped Cation tButylCation->TrappedCation Scavenger Troubleshooting_Workflow Start Low Yield or Impure Product Step1 Identify Reaction Step with Issue Start->Step1 EtherSynthesis Williamson Ether Synthesis Step1->EtherSynthesis Ether Synthesis Deprotection N-Boc Deprotection Step1->Deprotection Deprotection CheckBase Check Base/Solvent/Temp EtherSynthesis->CheckBase CheckLeavingGroup Check Leaving Group Activation EtherSynthesis->CheckLeavingGroup AddScavenger Add Cation Scavenger Deprotection->AddScavenger CheckAcid Check Acid Concentration/Time Deprotection->CheckAcid End Optimized Synthesis CheckBase->End CheckLeavingGroup->End AddScavenger->End CheckAcid->End

References

Technical Support Center: Improving Column Chromatography Separation of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography separation of azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My azetidine derivative is sticking to the silica gel column and won't elute, even with highly polar solvents. What could be the problem?

A1: This is a common issue when purifying polar, basic compounds like many azetidine derivatives. The primary cause is strong interaction between the basic nitrogen of the azetidine ring and acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or significant peak tailing.

Solutions:

  • Neutralize the silica gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v). This will neutralize the acidic silanol groups and reduce the strong interaction with your compound.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel, such as an amine-bonded or diol-bonded phase.

  • Protect the azetidine nitrogen: If your synthesis allows, protecting the azetidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can reduce its basicity and improve its chromatographic behavior on silica gel.

Q2: I'm observing significant peak tailing when purifying my azetidine derivative. How can I improve the peak shape?

A2: Peak tailing in the chromatography of azetidine derivatives is often caused by the same issue as poor elution: secondary interactions with acidic silanol groups on the silica gel.[1][2][3]

Solutions:

  • Mobile Phase Modification: As with elution problems, adding a basic modifier like triethylamine (0.1-1%) to your eluent is a very effective way to reduce peak tailing.[4]

  • Lower the pH (with caution): For some azetidines, operating at a lower pH can protonate the amine, and if a suitable counter-ion is present, this can sometimes improve peak shape. However, be aware that azetidines can be unstable under acidic conditions and may undergo ring-opening.[5] This approach should be used with caution and monitored carefully.

  • Column Choice: Using a high-quality, end-capped silica gel column can help minimize the number of free silanol groups and thus reduce tailing. Alternatively, switching to a different stationary phase like alumina or a bonded phase is a good option.

Q3: My azetidine compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Azetidines can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening or other decomposition pathways.[4][5]

Solutions:

  • Deactivate the Silica Gel: Before running your column, flush it with your mobile phase containing a small amount of triethylamine (0.5-1%). This will help to neutralize the stationary phase.[4]

  • Alternative Stationary Phases: Use neutral alumina or a less reactive bonded silica phase.

  • Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.

  • Dry Loading: Adsorbing your compound onto a small amount of silica or Celite and loading it onto the column as a dry powder can sometimes minimize decomposition by ensuring a more uniform application and faster entry into the mobile phase.

Troubleshooting Guides

Problem 1: Poor Separation of Azetidine Derivative from Impurities

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts.

  • Broad peaks that overlap with adjacent impurity peaks.

Troubleshooting Workflow:

G start Poor Separation check_tlc Review TLC Data (Rf values of spots too close?) start->check_tlc optimize_solvent Optimize Solvent System (Try different polarity and/or solvent composition) check_tlc->optimize_solvent Yes gradient_elution Implement Gradient Elution (Start with a less polar solvent and gradually increase polarity) optimize_solvent->gradient_elution change_stationary_phase Change Stationary Phase (e.g., Alumina, Amine-functionalized, Diol) gradient_elution->change_stationary_phase Still poor separation solution Improved Separation gradient_elution->solution Separation Improved consider_hilic Consider HILIC for very polar compounds change_stationary_phase->consider_hilic consider_hilic->solution

Caption: Troubleshooting workflow for poor separation.

Problem 2: Product Loss or Degradation During Purification

Symptoms:

  • Low overall yield after column chromatography.

  • Appearance of new, unexpected spots on TLC of collected fractions.

  • Streaking on the TLC plate.[5]

Troubleshooting Workflow:

G start Product Loss/ Degradation check_silica_acidity Is standard silica gel being used? start->check_silica_acidity neutralize_silica Neutralize Silica with Base (e.g., 0.5-1% TEA in eluent) check_silica_acidity->neutralize_silica Yes check_workup Review Work-up Procedure (Any prolonged exposure to acid?) check_silica_acidity->check_workup No alternative_stationary_phase Use Alternative Stationary Phase (Neutral Alumina, Bonded Phase) neutralize_silica->alternative_stationary_phase Still experiencing degradation solution Improved Yield and Purity neutralize_silica->solution alternative_stationary_phase->solution modify_workup Modify Work-up (e.g., use milder acid, reduce contact time) check_workup->modify_workup Yes modify_workup->solution

Caption: Troubleshooting workflow for product degradation.

Data Presentation

The following table provides representative Rf values for a selection of azetidine derivatives on silica gel TLC plates.

Disclaimer: Rf values are highly dependent on specific experimental conditions (e.g., silica gel manufacturer, plate type, temperature, and chamber saturation). The data below should be used as a general guide for selecting a starting solvent system.

CompoundMobile Phase (v/v)Approximate Rf
N-Boc-azetidin-3-oneHexane:Ethyl Acetate (1:1)0.4
N-Boc-3-hydroxyazetidineHexane:Ethyl Acetate (1:1)0.25
1-Benzhydrylazetidin-3-olDichloromethane:Methanol (95:5)0.5
tert-Butyl 3-phenylazetidine-1-carboxylateHexane:Ethyl Acetate (9:1)0.3
(2S,1′S)-1-((S)-1′-Phenylethyl)azetidine-2-carbonitrilen-hexane/EtOAc = 5/1 to 4/1Not specified
(2R,1′S)-1-((S)-1′-Phenylethyl)azetidine-2-carboxamideCH2Cl2/MeOH = 20/1 to 10/1Not specified

Experimental Protocols

Protocol 1: General Procedure for the Purification of a Boc-Protected Azetidine Derivative on Silica Gel

This protocol is a general guideline for the purification of a moderately polar, Boc-protected azetidine derivative.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems to find an eluent that provides a good Rf value for your desired compound (ideally between 0.2 and 0.4). A good starting point for many Boc-protected azetidines is a mixture of hexane and ethyl acetate.

2. Column Preparation:

  • Select a column of an appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Add a thin layer of sand to the top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

  • Carefully load the sample onto the top of the column.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified azetidine derivative.

Protocol 2: Purification of a Polar, Unprotected Azetidine Derivative using a Modified Mobile Phase

This protocol is designed for azetidine derivatives that exhibit strong binding to silica gel and/or peak tailing.

1. TLC Analysis with a Basic Modifier:

  • Perform TLC analysis as described in Protocol 1, but add 0.5-1% triethylamine (TEA) to your chosen solvent system. This will give you a more accurate prediction of the Rf value on a neutralized column.

2. Column Preparation and Neutralization:

  • Pack a silica gel column as described in Protocol 1 using the mobile phase containing 0.5-1% TEA.

  • Before loading your sample, flush the column with at least two column volumes of the mobile phase containing TEA to ensure the silica gel is adequately neutralized.

3. Sample Loading, Elution, and Product Isolation:

  • Follow the procedures for sample loading, elution, fraction collection, and product isolation as described in Protocol 1, using the mobile phase containing TEA throughout the purification process.

Note: When removing the solvent from the final product, the triethylamine will also be removed under vacuum. If your compound is sensitive to residual base, an additional workup step may be necessary.

References

Technical Support Center: Purification of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(3-Methylphenoxy)azetidine during purification on silica gel.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound and similar amine-containing compounds.

Symptom Potential Cause Recommended Solution
Low or no recovery of the product from the column The compound is strongly adsorbed or has degraded on the acidic silica gel.[1][2][3][4]1. Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine (TEA), pack the column, and flush with one column volume of this solvent mixture before loading the sample.[5][6][7] 2. Use an alternative stationary phase: Consider using basic alumina or amine-functionalized silica gel.[2][8][9][10]
Streaking or tailing of the product spot on TLC or column fractions Strong interaction between the basic azetidine and acidic silanol groups on the silica surface.[1][2][4]1. Add a basic modifier to the mobile phase: Incorporate 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide into the eluent system.[2][4][7] 2. Pre-treat the TLC plate: Before spotting the compound, develop the TLC plate in a solvent system containing triethylamine, then dry it completely.[6]
Appearance of new, more polar spots on TLC or LC-MS analysis of fractions Degradation of the azetidine ring, potentially due to ring-opening reactions catalyzed by the acidic silica gel.[1]1. Minimize contact time: Run the column as quickly as possible (flash chromatography) without sacrificing separation. 2. Switch to a less acidic stationary phase: Use deactivated silica, basic alumina, or an amine-functionalized silica column.[2][8][10] 3. Consider reverse-phase chromatography: If the compound has sufficient polarity, reverse-phase chromatography can be a milder alternative.[8]
Broad or distorted peaks during column chromatography A combination of strong analyte-stationary phase interaction and potential on-column degradation.[2]1. Optimize the mobile phase: In addition to a basic modifier, ensure the solvent system provides good solubility and an appropriate Rf value (0.2-0.4) for the target compound. 2. Dry loading: Adsorb the crude product onto a small amount of deactivated silica or Celite before loading it onto the column to ensure a narrow application band.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation on standard silica gel?

A1: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3][8] this compound is a basic compound due to the nitrogen atom in the azetidine ring. This basic nitrogen can interact strongly with the acidic silanol groups, leading to strong adsorption, peak tailing, and in some cases, acid-catalyzed degradation such as ring-opening.[1][4]

Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?

A2: Triethylamine is a volatile organic base that is added to the mobile phase to neutralize the acidic silanol groups on the silica gel surface.[2][5] By "passivating" the silica in this way, the interaction between the basic azetidine compound and the stationary phase is minimized, which helps to prevent streaking, improve peak shape, and reduce the risk of degradation.[4]

Q3: Are there any alternatives to using triethylamine?

A3: Yes, other basic modifiers can be used. A common alternative is to use a mobile phase containing a small percentage of ammonium hydroxide, often in a mixture of dichloromethane and methanol.[7] For particularly sensitive compounds, using an alternative stationary phase like basic alumina or an amine-functionalized silica column can eliminate the need for a basic additive in the mobile phase altogether.[2][8][10]

Q4: How can I quickly test if my compound is degrading on silica gel?

A4: A simple method is to spot your compound on a silica gel TLC plate, let it sit for 30-60 minutes, and then elute the plate. If you observe a new spot at the baseline or significant streaking that was not present in a freshly spotted lane, it is an indication of degradation or strong irreversible adsorption.

Q5: Will using a basic modifier like triethylamine affect the elution order of my compounds?

A5: Yes, it can. By neutralizing the acidic sites on the silica, the retention of basic compounds will decrease, causing them to elute faster (higher Rf value). The effect on neutral or acidic compounds will be less pronounced. It is important to re-optimize your solvent system by TLC using the basic modifier before running a column.[9]

Quantitative Data Summary

The following table summarizes the expected impact of different chromatographic conditions on the recovery and purity of a typical basic amine like this compound. The values are illustrative and serve to highlight the relative effectiveness of the different methods.

Chromatography Condition Stationary Phase Mobile Phase Additive Expected Recovery (%) Expected Purity (%) Observed Issues
Standard Silica GelNone< 50< 80Significant tailing, potential for multiple degradation products.
Modified Mobile Phase Silica Gel1% Triethylamine> 90> 95Improved peak shape, minimal tailing.
Deactivated Stationary Phase Silica Gel (pre-treated with TEA)None> 90> 95Good peak shape, requires extra preparation step.
Alternative Stationary Phase Basic AluminaNone> 85> 95Different selectivity compared to silica, may require solvent re-optimization.
Alternative Stationary Phase Amine-Functionalized SilicaNone> 95> 98Excellent for basic compounds, but a more expensive option.[2]

Experimental Protocol: Purification using Deactivated Silica Gel

This protocol provides a detailed methodology for the purification of this compound using silica gel deactivated with triethylamine.

1. Materials:

  • Crude this compound
  • Silica gel (for flash chromatography, 230-400 mesh)
  • Triethylamine (TEA)
  • Hexane (or other non-polar solvent)
  • Ethyl Acetate (or other polar solvent)
  • TLC plates (silica gel coated)
  • Chromatography column
  • Standard laboratory glassware

2. TLC Analysis and Solvent System Optimization: a. Prepare a stock solution of your crude material. b. In a small vial, prepare your developing solvent (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% TEA by volume. c. Spot the crude material on a TLC plate and develop it using the TEA-containing solvent system. d. Visualize the plate (e.g., using UV light and/or a potassium permanganate stain). e. Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the desired product.

3. Column Preparation (Deactivation): a. Determine the amount of silica gel needed (typically 50-100 times the weight of the crude material). b. Prepare the column slurry by mixing the silica gel with the optimized eluent (containing 1% TEA) until a homogeneous suspension is formed. c. Pour the slurry into the chromatography column and allow it to pack under gentle pressure. d. Once packed, pass at least one column volume of the TEA-containing eluent through the column to ensure all acidic sites are neutralized.

4. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica bed. c. Alternatively, for better resolution (dry loading): i. Dissolve the crude product in a suitable solvent (e.g., dichloromethane). ii. Add a small amount of silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. iii. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection: a. Begin eluting the column with the optimized mobile phase containing 1% TEA. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product.

6. Product Isolation: a. Evaporate the solvent from the combined pure fractions under reduced pressure. b. To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene or dissolved in a suitable solvent and washed with a dilute aqueous solution of a weak acid (e.g., saturated ammonium chloride), followed by extraction, drying, and solvent removal. Caution: Acidic workup may cause degradation if not performed carefully and quickly at low temperatures.

Visualizations

Troubleshooting_Degradation Troubleshooting Workflow for Azetidine Degradation on Silica Gel start Start: Purification of This compound tlc_check Perform TLC with standard solvent system start->tlc_check streaking Streaking, tailing, or baseline spot observed? tlc_check->streaking no_streaking Clean separation on TLC streaking->no_streaking No add_tea Option 1: Add 1% TEA to mobile phase streaking->add_tea Yes deactivate_silica Option 2: Deactivate silica gel with TEA before packing streaking->deactivate_silica Yes alt_phase Option 3: Use alternative stationary phase (Alumina, Amine-Silica) streaking->alt_phase Yes run_column Proceed with standard silica gel chromatography no_streaking->run_column end_success Success: Pure product isolated run_column->end_success re_tlc Re-optimize solvent system with chosen method add_tea->re_tlc deactivate_silica->re_tlc alt_phase->re_tlc run_modified_column Run modified column chromatography re_tlc->run_modified_column problem_persists Problem persists? run_modified_column->problem_persists problem_persists->end_success No consider_rplc Consider Reverse-Phase Chromatography (RPLC) or other purification methods problem_persists->consider_rplc Yes

Caption: Troubleshooting workflow for degradation issues.

Degradation_Pathway Proposed Degradation on Acidic Silica Gel azetidine This compound (Basic) invis azetidine->invis silica Silica Gel Surface (Acidic Silanol Groups, Si-OH) silica->invis protonation Protonation of Azetidine Nitrogen ring_opening Nucleophilic Attack (e.g., by H2O, MeOH) leading to Ring Opening protonation->ring_opening degradation_products Degradation Products (e.g., Amino Alcohols) ring_opening->degradation_products invis->protonation Acid-Base Interaction

Caption: Proposed degradation pathway on acidic silica.

References

Technical Support Center: N-Protecting Group Removal from Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-protected azetidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of common nitrogen-protecting groups from azetidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for azetidines and the general methods for their removal?

A1: The most common N-protecting groups for azetidines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups.

  • N-Boc deprotection is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2]

  • N-Cbz deprotection is most frequently accomplished via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3][4]

  • N-Benzyl (Bn) deprotection is also commonly removed by catalytic hydrogenolysis.[5][6] Transfer hydrogenation is another effective method.[7][8]

Q2: Can the strained azetidine ring open during N-deprotection?

A2: While azetidines are strained four-membered rings, N-deprotection can often be achieved without ring-opening, provided that appropriate conditions are chosen. For instance, post-cyclization deprotection of azetidine-containing macrocycles with strong acids like TFA has been shown to proceed without degradation of the azetidine ring.[9][10][11] However, harsh conditions or the presence of certain substituents could potentially lead to ring-opening side reactions.

Q3: How can I selectively deprotect one N-protecting group in the presence of others on an azetidine-containing molecule?

A3: Orthogonal protecting group strategies are key. For example, a Cbz group can be selectively removed by hydrogenolysis in the presence of an acid-labile Boc group.[9] This allows for chemoselective functionalization at the azetidine nitrogen. Similarly, the tert-butoxythiocarbonyl (Botc) group can be removed under mild acid or thermal conditions where a Boc group would remain intact.[12]

Troubleshooting Guides

N-Boc Deprotection Troubleshooting
Issue Possible Cause Suggested Solution
Incomplete or sluggish deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA for difficult substrates.[1] Consider switching to a stronger acid like HCl in dioxane.
Steric hindrance around the Boc group.Prolong the reaction time and monitor closely by TLC or LC-MS.[1] Gentle heating may be attempted, but with caution to avoid side reactions.
Degradation of acid-sensitive functional groups The substrate contains other moieties labile to strong acid.Use milder acidic conditions. A deep eutectic solvent (DES) of choline chloride/p-toluenesulfonic acid can be an effective and greener alternative to TFA.[13][14] For substrates with particularly sensitive esters, consider anhydrous conditions, such as very dry TFA in dioxane, to minimize hydrolysis.
Formation of unexpected byproducts Side reactions of the carbocation intermediate.Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation formed during deprotection.
Difficulty isolating the product amine salt The product is highly soluble or forms an oil.After removing the volatiles, precipitate the amine salt by adding a non-polar solvent like cold diethyl ether.[15]
N-Cbz Deprotection Troubleshooting
Issue Possible Cause Suggested Solution
Reaction is slow or stalls Catalyst poisoning.Ensure the substrate and solvent are free of sulfur or phosphorus-containing impurities, which can deactivate the palladium catalyst.[16] If the substrate itself contains these elements, hydrogenolysis may not be a viable method.
Poor catalyst activity.Use a fresh, high-quality catalyst. 10% Pd/C (wet) is commonly effective.[16] Ensure efficient stirring to maintain the catalyst in suspension.
Incomplete reaction Insufficient hydrogen source.For hydrogen gas, ensure the system is properly purged and maintained under a positive pressure of H₂ (e.g., with a balloon). For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate) is used.[8]
Over-reduction of other functional groups Other reducible groups (e.g., alkenes, alkynes, nitro groups) are present.Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Alternatively, consider a non-reductive cleavage method if compatible, such as using HBr in acetic acid, though this is harsher.[3][15]
Product amine coordinates to the catalyst The newly formed free amine can bind to the palladium surface, inhibiting the reaction.The addition of a weak acid, like acetic acid, can protonate the amine, preventing it from poisoning the catalyst.[5][16]
N-Benzyl (Bn) Deprotection Troubleshooting
Issue Possible Cause Suggested Solution
Reaction requires high pressure or temperature Strong coordination of the amine substrate and product to the palladium catalyst decreases its activity.The combined use of a heterogeneous acidic catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), with Pd/C can significantly facilitate the reaction under milder conditions (e.g., room temperature, H₂ balloon).[5]
Incomplete debenzylation Steric hindrance or electronic effects.Consider catalytic transfer hydrogenation with a suitable hydrogen donor like formic acid or ammonium formate, which can sometimes be more effective than direct hydrogenation.[7][8][17]
Formation of byproducts Side reactions due to harsh conditions.Oxidative cleavage using reagents like ceric ammonium nitrate (CAN) can be an alternative for certain substrates, particularly N-aryl protected β-lactams, but conditions must be optimized.[18]
Difficulty with catalyst filtration The Pd/C catalyst is very fine and passes through standard filter paper.Filter the reaction mixture through a pad of Celite to effectively remove the catalyst.[3]

Data Summary Tables

Table 1: Common Conditions for N-Boc Deprotection of Azetidines

Reagent SystemSolventTemperatureTypical TimeNotes
20-50% TFA / DCMDichloromethane (DCM)0 °C to RT30 min - 4 hThe most common method; monitor reaction to avoid degradation of sensitive groups.[1]
4M HCl in Dioxane1,4-Dioxane0 °C to RT1 - 3 hAn effective alternative to TFA; can be milder for some substrates.
p-Toluenesulfonic acid (pTSA)Deep Eutectic SolventRoom Temperature10 - 30 minA greener alternative, offering short reaction times and high yields.[13]

Table 2: Common Conditions for N-Cbz Deprotection of Azetidines

MethodCatalystHydrogen SourceSolventTemperatureTypical Time
Catalytic Hydrogenolysis10% Pd/CH₂ (gas, 1 atm)Methanol, EthanolRoom Temperature2 - 24 h
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolReflux1 - 6 h
Reductive Cleavage10% Pd/CSodium Borohydride (NaBH₄)MethanolRoom Temperature3 - 10 min
Acidic Cleavage33% HBr in Acetic AcidN/AAcetic AcidRoom Temperature1 - 4 h

Table 3: Common Conditions for N-Benzyl Deprotection of Azetidines

MethodCatalyst SystemHydrogen SourceSolventTemperature
Catalytic HydrogenolysisPd/CH₂ (gas, 1 atm)Methanol, EthanolRoom Temperature
Catalytic Hydrogenolysis (Facilitated)Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MethanolRoom Temperature
Catalytic Transfer HydrogenationPd/CAmmonium FormateMethanolReflux

Experimental Protocols & Workflows

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Preparation : Dissolve the N-Boc protected azetidine intermediate in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[1]

  • Reaction : Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up : Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Isolation : The resulting residue, the amine trifluoroacetate salt, can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracting with an appropriate organic solvent.

N_Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve N-Boc Azetidine in anhydrous DCM cool Cool to 0 °C start->cool add_tfa Slowly add TFA (25-50% v/v) cool->add_tfa react Stir at RT (0.5-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate product Isolate Amine TFA Salt concentrate->product N_Cbz_Deprotection_Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation start Dissolve N-Cbz Azetidine in MeOH/EtOH add_catalyst Add 10% Pd/C (5-10 wt%) start->add_catalyst purge Evacuate & backfill with H₂ (3x) add_catalyst->purge react Stir vigorously at RT under H₂ atmosphere purge->react monitor Monitor by TLC/LC-MS react->monitor filter Filter through Celite to remove Pd/C monitor->filter concentrate Concentrate filtrate in vacuo filter->concentrate product Isolate Free Amine concentrate->product Troubleshooting_Logic start Deprotection Reaction Stalled? pg_check Which Protecting Group? start->pg_check boc N-Boc pg_check->boc Boc cbz_bn N-Cbz or N-Bn (Hydrogenolysis) pg_check->cbz_bn Cbz/Bn boc_sol Increase acid strength (e.g., ↑ [TFA] or HCl/dioxane). Prolong reaction time. boc->boc_sol cbz_bn_cause Potential Cause? cbz_bn->cbz_bn_cause poison Catalyst Poisoning cbz_bn_cause->poison Poisoning? h2_source H₂ Source Issue cbz_bn_cause->h2_source H₂ Issue? poison_sol Check for S/P impurities. Add weak acid (e.g., AcOH) to prevent amine coordination. poison->poison_sol h2_sol Ensure proper H₂ purge/pressure. Use fresh H₂ donor for transfer hydrogenation. h2_source->h2_sol

References

Technical Support Center: Enhancing the Regioselectivity of Azetidine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in azetidine ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the ring-opening of unsymmetrically substituted azetidines?

The regioselectivity of nucleophilic attack on an azetidine ring is a delicate balance of several factors:

  • Electronic Effects: The electronic nature of substituents on the azetidine ring plays a crucial role. Unsaturated groups such as aryl, 1-alkenyl, cyano, carboxylate, and carboxamide at the C2-position can stabilize a developing positive charge in the transition state through conjugation.[1] This electronic stabilization favors nucleophilic attack at the C2-position.[1]

  • Steric Hindrance: The steric bulk of both the substituents on the azetidine ring and the incoming nucleophile significantly impacts the site of attack. Bulky or strong nucleophiles tend to attack the less sterically hindered carbon atom of the azetidine ring.[1] For instance, in 2-alkylazetidines, sterically demanding nucleophiles will preferentially attack the C4-position.[1]

  • Nature of the Nitrogen Substituent: The group attached to the azetidine nitrogen is critical. Electron-withdrawing groups, such as tosyl (Ts) or Boc (tert-butyloxycarbonyl), increase the ring strain and the electrophilicity of the ring carbons, making the ring more susceptible to nucleophilic opening. The N-substituent can also act as a directing group.

  • Catalyst and Reagents: The choice of catalyst, particularly Lewis acids, is paramount in activating the azetidine ring. Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating C-N bond cleavage.[2] Lanthanide triflates, like La(OTf)₃, have proven effective in catalyzing these reactions.[3]

Q2: What is the role of a Lewis acid in promoting regioselective azetidine ring-opening?

Azetidine rings, while strained, are generally more stable than their three-membered aziridine counterparts.[2] Consequently, they often require activation for ring-opening to occur, especially with less reactive nucleophiles.[1] A Lewis acid coordinates to the basic nitrogen atom of the azetidine. This coordination enhances the electrophilicity of the adjacent carbon atoms (C2 and C4), making them more susceptible to nucleophilic attack. The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, BF₃·OEt₂ has been found to be an efficient catalyst in the ring-opening of azetidines with alcohols and thiols.[4]

Q3: How does the nature of the nucleophile affect the regioselectivity of the ring-opening reaction?

The properties of the nucleophile are a key determinant of the reaction's regioselectivity.

  • Hard vs. Soft Nucleophiles: The hardness or softness of a nucleophile can influence the site of attack. This is often considered in the context of Hard and Soft Acid and Base (HSAB) theory.

  • Steric Bulk: As mentioned earlier, sterically bulky nucleophiles will preferentially attack the less hindered carbon of the azetidine ring to minimize steric repulsion.[1]

  • Strength of the Nucleophile: Stronger nucleophiles may be less sensitive to electronic effects and more influenced by sterics.[1] Conversely, weaker nucleophiles often require Lewis acid activation of the azetidine and may show higher regioselectivity based on the electronic stabilization of the transition state.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in the nucleophilic ring-opening of a 2-substituted azetidine.

  • Symptom: A mixture of products is obtained, resulting from the nucleophile attacking both the C2 and C4 positions of the azetidine ring.

  • Possible Causes & Solutions:

Cause Recommended Solution
Weak Electronic Bias If the substituent at C2 does not provide a strong electronic preference for attack at that position, a mixture of regioisomers can be expected. Solution: Consider modifying the substituent to be more electron-withdrawing or -donating to enhance the electronic bias.
Steric and Electronic Effects are Competing In cases where the electronic preference directs the nucleophile to a sterically hindered position, a loss of selectivity can occur. Solution: Try using a smaller, less sterically demanding nucleophile. Alternatively, changing the solvent or temperature may alter the balance between electronic and steric control.
Inappropriate Lewis Acid Catalyst The choice and amount of Lewis acid can significantly impact regioselectivity. Solution: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂, Zn(OTf)₂, La(OTf)₃) to find one that provides optimal selectivity for your specific substrate and nucleophile.[5]
Reaction Mechanism Ambiguity (SN1 vs. SN2) If the reaction proceeds through a partial or full carbocationic intermediate (SN1-like), loss of regioselectivity can occur. Solution: Employ conditions that favor an SN2 mechanism, such as using a less ionizing solvent and a stronger, more nucleophilic reagent.

Problem 2: Low yield of the desired ring-opened product.

  • Symptom: The starting material is consumed, but the yield of the desired product is low, with the potential formation of side products.

  • Possible Causes & Solutions:

Cause Recommended Solution
Inefficient Ring Activation The azetidine ring may not be sufficiently activated for the nucleophile to attack efficiently. Solution: Increase the amount of Lewis acid catalyst or switch to a stronger Lewis acid. For N-protected azetidines, ensure the protecting group is sufficiently electron-withdrawing.
Decomposition of Starting Material or Product The reaction conditions (e.g., strong acid, high temperature) may be too harsh, leading to decomposition. Solution: Lower the reaction temperature and/or use a milder Lewis acid. A time course study can help determine the optimal reaction time to maximize product formation and minimize decomposition.
Side Reactions Unwanted side reactions, such as elimination or polymerization, can compete with the desired ring-opening. Solution: Adjust the reaction conditions. For example, using a non-coordinating solvent may suppress certain side reactions. Lowering the reaction temperature can also help.
Poor Nucleophilicity of the Reagent The chosen nucleophile may not be strong enough to open the azetidine ring effectively, even with Lewis acid activation. Solution: Consider using a more potent nucleophile or adding an additive to enhance its reactivity.

Quantitative Data Presentation

Table 1: Effect of Lewis Acid on the Regioselective Ring-Opening of (S)-2-phenyl-N-tosylazetidine with Methanol

EntryLewis AcidTime (h)Yield (%)ee (%)Ref.
1Cu(OTf)₂28890[5]
2BF₃·OEt₂28686[5]
3Zn(OTf)₂28288[5]

Table 2: Regioselective Intramolecular Aminolysis of cis-3,4-Epoxy Amines Catalyzed by La(OTf)₃

EntrySubstrateProductYield (%)Regioisomeric Ratio (azetidine:pyrrolidine)Ref.
1cis-N-benzyl-3,4-epoxyhexan-1-amine1-benzyl-2-ethyl-azetidin-3-ol81>20:1[3]
2cis-N-(4-methoxybenzyl)-3,4-epoxyhexan-1-amine2-ethyl-1-(4-methoxybenzyl)azetidin-3-ol85>20:1[3]
3cis-N-butyl-3,4-epoxyhexan-1-amine1-butyl-2-ethylazetidin-3-ol88>20:1[3]

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Regioselective Ring-Opening of 2-Aryl-N-tosylazetidines with Alcohols

This protocol describes the Cu(OTf)₂-mediated ring-opening of (S)-2-phenyl-N-tosylazetidine with an alcohol to yield a 1,3-amino ether.

  • Reaction Setup: To a solution of the (S)-2-phenyl-N-tosylazetidine (1.0 equiv) in the desired alcohol (serving as both reactant and solvent), add anhydrous Cu(OTf)₂ (1.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Regioselective Aminolysis of a cis-3,4-Epoxy Amine

This protocol details the synthesis of a 3-hydroxyazetidine derivative through the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine.[3]

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add La(OTf)₃ (5 mol%).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to 0°C and quench with a saturated aqueous solution of NaHCO₃. Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the corresponding azetidine.[3]

Visualizations

influencing_factors cluster_azetidine Azetidine Substrate cluster_reagents Reaction Conditions Azetidine Substituted Azetidine Regioselectivity Regioselectivity of Ring-Opening Azetidine->Regioselectivity Electronic Electronic Effects (e.g., C2-Aryl, -CN) Electronic->Azetidine Steric Steric Hindrance (e.g., C2-Alkyl) Steric->Azetidine N_Substituent N-Substituent (e.g., -Boc, -Ts) N_Substituent->Azetidine Nucleophile Nucleophile (Size, Strength) Nucleophile->Regioselectivity LewisAcid Lewis Acid (Type, Amount) LewisAcid->Regioselectivity

Caption: Factors influencing the regioselectivity of azetidine ring-opening reactions.

experimental_workflow Start Start: Substituted Azetidine + Nucleophile ReactionSetup Reaction Setup: - Dissolve in appropriate solvent - Add Lewis Acid (if required) Start->ReactionSetup 1. Reaction Reaction: - Stir at optimal temperature - Monitor by TLC/LC-MS ReactionSetup->Reaction 2. Workup Work-up: - Quench reaction - Aqueous extraction Reaction->Workup 3. Purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purification 4. Product End: Regioselectively Ring-Opened Product Purification->Product 5.

Caption: General experimental workflow for a regioselective azetidine ring-opening reaction.

References

Technical Support Center: Optimizing Azetidine N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogen-containing heterocycles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-arylation of azetidines, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive catalyst, poor choice of ligand, inappropriate base or solvent, low reaction temperature, steric hindrance.Screen different palladium precatalysts and ligands.[1] Consider using a stronger base like K₃PO₄ or CsOAc.[1][2] Ensure solvents are anhydrous and degassed.[3] Increase the reaction temperature, potentially using microwave irradiation for thermally stable compounds. For sterically hindered substrates, select bulkier phosphine ligands.[1]
Formation of Side Products (e.g., Ring-Opening) High reaction temperatures, harsh basic conditions, prolonged reaction times.Optimize the reaction temperature; sometimes lower temperatures over longer periods can be beneficial. Screen milder bases. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. The inherent ring strain of azetidines makes them susceptible to ring-opening, so careful condition optimization is key.[4]
Dehalogenation of Aryl Halide Presence of a hydrogen source, catalyst deactivation pathway.Ensure all reagents and solvents are anhydrous. Add a sacrificial hydride scavenger. Screen different catalyst systems that may be less prone to this side reaction.
Poor Reproducibility Inconsistent quality of reagents or solvents, atmospheric contamination.Use freshly distilled and degassed solvents. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use high-purity reagents and catalysts from a reliable source.
Difficulty in Product Purification Polarity of the product, presence of closely related impurities.For polar products, consider using a different stationary phase for column chromatography or employing reverse-phase chromatography. Recrystallization can be effective for solid products.[4] Derivatization of the product to a less polar compound for purification, followed by deprotection, can also be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-arylation of azetidines?

A1: The most prevalent methods for forming the N-aryl bond on an azetidine ring are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[5][6][7] Copper-catalyzed Ullmann-type couplings are also a viable alternative.[3][8]

Q2: Which palladium catalyst and ligand system is a good starting point for my azetidine N-arylation?

A2: A common and effective starting point is the combination of a palladium(II) acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich phosphine ligand such as SPhos.[1] The choice of ligand is crucial and often needs to be optimized based on the specific azetidine and aryl halide substrates.[3]

Q3: What is the best protecting group for the azetidine nitrogen during other synthetic steps?

A3: The tert-butoxycarbonyl (Boc) group is widely used to protect the azetidine nitrogen. It is stable under a variety of reaction conditions and can be easily removed with acid.[4] Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) can also be employed, offering different deprotection strategies.[4]

Q4: My aryl halide is an aryl chloride. What special considerations should I take?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings.[3] To achieve successful coupling with aryl chlorides, you may need to use more electron-rich and bulky ligands, higher reaction temperatures, and potentially higher catalyst loadings.

Q5: How can I minimize the risk of azetidine ring-opening?

A5: The four-membered ring of azetidine is strained and can open under harsh conditions.[9] To minimize this, it is important to carefully screen reaction parameters. This includes using the mildest effective base and the lowest possible reaction temperature that still allows for a reasonable reaction rate. Monitoring the reaction closely and stopping it once the starting material is consumed can also prevent product degradation.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Azetidine with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Reagents:

  • Azetidine (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane, followed by the azetidine.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the N-Arylation of Azetidine
Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Time (h) Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001285
24-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)LHMDS (2.5)Toluene1102472
31-IodonaphthaleneCuI (10)NoneK₂CO₃ (2)DMF1201865
42-BromopyridinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2)Toluene901678

This table is a representative example based on typical conditions found in the literature and should be used as a guide for optimization.

Visualizations

experimental_workflow Experimental Workflow for Azetidine N-Arylation reagents 1. Reagent Preparation (Azetidine, Aryl Halide, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the N-arylation of azetidine.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or No Reaction check_catalyst Check Catalyst/Ligand Activity start->check_catalyst change_base Screen Different Bases check_catalyst->change_base If catalyst is active success Improved Yield check_catalyst->success New catalyst works change_solvent Change Solvent change_base->change_solvent No improvement change_base->success New base works increase_temp Increase Temperature change_solvent->increase_temp No improvement change_solvent->success New solvent works increase_temp->success Higher temp works

Caption: A decision tree for troubleshooting low-yield azetidine N-arylation reactions.

References

Technical Support Center: Improving the Solubility of 3-(3-Methylphenoxy)azetidine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(3-Methylphenoxy)azetidine during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This often occurs because the compound has low water solubility.[1][2] The common practice of preparing stock solutions in dimethyl sulfoxide (DMSO) does not guarantee solubility when diluted into an aqueous assay medium.[3] The final concentration of the compound in the assay buffer may exceed its aqueous solubility limit, leading to precipitation.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects. The tolerance for DMSO can vary significantly between different cell lines and assay types. It is crucial to determine the maximum tolerable DMSO concentration for your specific experimental system by running appropriate vehicle controls.

Q3: Can changing the pH of my buffer improve the solubility of this compound?

A3: Yes, pH modification can be a simple and effective technique to enhance the solubility of ionizable compounds.[4][5] Azetidine contains a secondary amine, which is basic and can be protonated at acidic pH.[6] By lowering the pH of your buffer, you may be able to form a more soluble salt of this compound. However, it is critical to ensure the chosen pH is compatible with your biological assay and does not affect the activity of the target protein or the health of the cells.[7]

Q4: Are there any solubilizing agents I can add to my assay medium?

A4: Yes, several solubilizing agents, or excipients, can be used to improve the solubility of poorly soluble compounds. These include co-solvents, surfactants, and complexing agents like cyclodextrins.[1][7] The choice of agent will depend on the specific compound and the constraints of the biological assay.[4] For cell-based assays, care must be taken to use these agents at concentrations that are not cytotoxic.[8]

Troubleshooting Guide

Issue: Compound Precipitation Observed During or After Dilution
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Decrease the final concentration of this compound in the assay.The compound remains in solution, but the effective concentration might be too low for the desired biological effect.
Optimize the dilution protocol. Adding the DMSO stock directly to the final assay media with vigorous mixing can sometimes prevent precipitation compared to serial dilutions in aqueous buffers.Improved dissolution by minimizing the time the compound is in a high aqueous concentration before being stabilized by assay components like proteins.
Inappropriate Solvent System Incorporate a co-solvent (e.g., ethanol, PEG 400) into the final assay medium. Ensure the final co-solvent concentration is compatible with the assay.[7]Increased solubility of the compound in the assay medium.
Use a surfactant (e.g., Tween-20, Triton X-100) at a concentration above its critical micelle concentration (CMC) for biochemical assays. Note: Surfactants are often not suitable for cell-based assays due to toxicity.[8]The compound is encapsulated in micelles, increasing its apparent solubility.
pH Incompatibility Adjust the pH of the assay buffer to a more acidic range (e.g., pH 5.0-6.5) to protonate the azetidine nitrogen.Formation of a more soluble salt of the compound.
Compound Aggregation Use sonication to break up aggregates after dilution into the assay buffer.[8]A temporary increase in the dispersion of the compound, which may improve its availability in short-term assays.
Thermodynamic Insolubility Formulate the compound with a complexing agent like a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) to form an inclusion complex.[1]The hydrophobic portion of the compound is encapsulated by the cyclodextrin, increasing its aqueous solubility.

Quantitative Data Summary

Solvent/Excipient Typical Starting Concentration Range Mechanism of Action Considerations for Biological Assays
DMSO < 0.5% (v/v)Organic SolventPotential for cytotoxicity and off-target effects at higher concentrations.[3]
Ethanol 1-5% (v/v)Co-solventCan affect enzyme activity and cell viability.
Polyethylene Glycol (PEG 400) 1-10% (v/v)Co-solvent, increases viscosityGenerally well-tolerated in many in vitro and in vivo systems.[5][9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1-5% (w/v)Inclusion ComplexationCan extract cholesterol from cell membranes at high concentrations.[1][7]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) 1-10% (w/v)Inclusion ComplexationGenerally considered safer and less likely to interact with cell membranes than HP-β-CD.
Tween-20 / Tween-80 0.01-0.1% (v/v)Surfactant (non-ionic)Primarily for biochemical assays; can be cytotoxic in cell-based assays.[8]
Acidic Buffers (e.g., Citrate, Acetate) pH 5.0 - 6.5pH Adjustment (Salt Formation)Must be compatible with the biological system; can alter protein function and cell physiology.[4]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare an intermediate stock solution by diluting the DMSO stock in a suitable co-solvent such as PEG 400 or ethanol. For example, mix one part of the 50 mM DMSO stock with four parts of PEG 400 to get a 10 mM solution in 20% DMSO/80% PEG 400.

  • Add a small aliquot of this intermediate stock to the final assay buffer to achieve the desired final concentration of this compound. Ensure the final concentrations of both DMSO and the co-solvent are within the tolerated limits for the assay.

  • Vortex the final solution vigorously for 30 seconds.

  • Visually inspect for any signs of precipitation before use.

Protocol 2: pH Adjustment for Solubility Enhancement
  • Determine the pKa of this compound (the azetidine moiety has a pKa around 11.29, but this will be affected by the rest of the molecule).[6]

  • Prepare a series of assay buffers with pH values ranging from 5.0 to 7.4.

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Add a small volume of the DMSO stock to each of the prepared buffers to achieve the desired final concentration.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1 hour).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Select the buffer with the lowest pH that provides adequate solubility and is compatible with the biological assay.

Protocol 3: Formulation with Cyclodextrins
  • Prepare a stock solution of a suitable cyclodextrin (e.g., 20% w/v HP-β-CD) in the assay buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Slowly add the DMSO stock to the cyclodextrin solution while vortexing to achieve the desired final concentration of the compound.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation before use.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Solubility start Start: Compound precipitates in aqueous buffer check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Lower final concentration check_conc->lower_conc No optimize_dilution Optimize dilution protocol (e.g., direct addition to media) check_conc->optimize_dilution Yes check_solubility Still Precipitates? lower_conc->check_solubility optimize_dilution->check_solubility ph_modification Attempt pH modification (if compound is ionizable) check_solubility->ph_modification Yes end_soluble Proceed with assay check_solubility->end_soluble No check_ph_solubility Soluble? ph_modification->check_ph_solubility use_cosolvent Use co-solvents (e.g., PEG 400, Ethanol) check_ph_solubility->use_cosolvent No check_ph_solubility->end_soluble Yes check_cosolvent_solubility Soluble? use_cosolvent->check_cosolvent_solubility use_cyclodextrin Use complexation agents (e.g., Cyclodextrins) check_cosolvent_solubility->use_cyclodextrin No check_cosolvent_solubility->end_soluble Yes check_cd_solubility Soluble? use_cyclodextrin->check_cd_solubility check_cd_solubility->end_soluble Yes end_insoluble Consider structural modification of the compound or alternative delivery (e.g., nanoparticles) check_cd_solubility->end_insoluble No

Caption: A logical workflow for troubleshooting solubility issues of a test compound in biological assays.

Signaling_Pathway Example GPCR Signaling Pathway compound This compound (Ligand) receptor G-Protein Coupled Receptor (GPCR) compound->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets leading to

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Validation & Comparative

Azetidine vs. Pyrrolidine: A Comparative Analysis of Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azetidine and Pyrrolidine Scaffolds, Supported by Experimental Data.

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as "privileged scaffolds." Their prevalence in biologically active compounds and approved drugs underscores their importance. This guide provides a comprehensive, data-driven comparison of these two critical building blocks, offering insights into their respective physicochemical properties, conformational characteristics, and impact on biological activity, complete with detailed experimental protocols and pathway visualizations to inform rational drug design.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single methylene unit between azetidine and pyrrolidine gives rise to distinct physicochemical properties that significantly influence their behavior as drug scaffolds. Azetidine's notable ring strain and pyrrolidine's flexible nature are key differentiators.

PropertyAzetidinePyrrolidineKey Considerations for Drug Design
Ring Strain (kcal/mol) ~25.4~5.4The high ring strain in azetidine can influence its reactivity and provides a more rigid conformational profile. Pyrrolidine's lower strain allows for greater conformational flexibility.
pKa (of conjugate acid) ~11.29~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) -0.10.46Azetidine is generally less lipophilic than pyrrolidine. This can be advantageous for improving aqueous solubility and reducing off-target interactions with lipophilic targets. The choice between the two can be a tool to fine-tune a compound's ADME properties.[1]
Conformational Flexibility More rigid, less puckeredMore flexible, exists in envelope or twist conformationsAzetidine's rigidity can lead to more specific ligand-receptor interactions and potentially higher binding affinity due to a lower entropic penalty upon binding. Pyrrolidine's flexibility allows it to adopt various conformations to fit different binding pockets.[2][3]

Conformational Analysis: Rigidity vs. Flexibility

The conformational behavior of these rings is a critical aspect of their utility in drug design.

Azetidine: The four-membered ring of azetidine is significantly more rigid than pyrrolidine. While it can exhibit a slight pucker, its conformational landscape is limited. This rigidity can be advantageous in positioning substituents in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a biological target.[2] However, this conformational constraint may also limit its ability to adapt to diverse binding sites.

Pyrrolidine: The five-membered pyrrolidine ring is non-planar and exists in a dynamic equilibrium between various "puckered" conformations, most commonly described as envelope and twist forms.[4] This phenomenon, known as pseudorotation, allows the pyrrolidine ring to present its substituents in different spatial arrangements, potentially enabling it to bind to a wider range of biological targets.[5] The specific puckering preference can be influenced by the nature and stereochemistry of its substituents.[3]

Case Study: Azetidine and Pyrrolidine Scaffolds in JAK Inhibitors

A compelling example of the application of both scaffolds can be found in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis. The JAK-STAT signaling pathway is a crucial regulator of immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[6] Upon ligand binding to a receptor, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of genes involved in inflammation and immunity.[7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Gene Gene Transcription DNA->Gene Initiation

Figure 1: The JAK-STAT signaling pathway.
Comparative Biological Activity of Azetidine and Pyrrolidine-Containing JAK Inhibitors

Several approved JAK inhibitors feature either an azetidine or a pyrrolidine scaffold, demonstrating the viability of both in targeting this enzyme family.

DrugScaffoldPrimary Target(s)IC50 (nM)Disease Indication(s)
Tofacitinib PyrrolidineJAK1, JAK3JAK1: 112, JAK3: 56, JAK2: 1377Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[9]
Baricitinib AzetidineJAK1, JAK2JAK1: 5.9, JAK2: 5.7, TYK2: 53Rheumatoid Arthritis, Alopecia Areata, COVID-19[10]
Upadacitinib PyrrolidineJAK1JAK1: 43, JAK2: 120, JAK3: 2300Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease[11]
Ruxolitinib PyrrolidineJAK1, JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease
Pacritinib PyrrolidineJAK2-Myelofibrosis[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (azetidine- and pyrrolidine-containing inhibitors) dissolved in DMSO

  • Detection reagents (e.g., TR-FRET based, such as a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add the JAK1 enzyme solution to each well containing the test compound and controls.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP to each well.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents.

  • Detection Incubation: Incubate the plate at room temperature for a further period (e.g., 60 minutes) to allow the detection reagents to bind.

  • Plate Reading: Read the plate using a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of potential drug candidates.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the screening and optimization of kinase inhibitors, which can be applied to compounds containing either azetidine or pyrrolidine scaffolds.

Drug_Discovery_Workflow cluster_screening High-Throughput Screening cluster_hit_validation Hit Validation & Prioritization cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development HTS Compound Library (Azetidine & Pyrrolidine Scaffolds) Biochemical_Assay In Vitro Kinase Assay (e.g., JAK1, JAK2) HTS->Biochemical_Assay Hit_Identification Hit Identification (Potency & Selectivity) Biochemical_Assay->Hit_Identification Cellular_Assays Cell-Based Assays (e.g., MTT, pSTAT) Hit_Identification->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) & Analogue Synthesis Cellular_Assays->SAR_Studies ADME_Tox ADME/Tox Profiling (Solubility, Permeability, Metabolism) SAR_Studies->ADME_Tox ADME_Tox->SAR_Studies Iterative Design In_Vivo_Models In Vivo Efficacy Models (e.g., Rheumatoid Arthritis Mouse Model) ADME_Tox->In_Vivo_Models Candidate_Selection Preclinical Candidate Selection In_Vivo_Models->Candidate_Selection

Figure 2: Workflow for Kinase Inhibitor Screening and Optimization.

Conclusion

Both azetidine and pyrrolidine scaffolds offer unique and valuable attributes in drug design. The choice between these two privileged heterocycles is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.

  • Azetidine is an excellent choice when conformational rigidity is desired to enhance binding affinity and selectivity. Its lower lipophilicity can also be leveraged to improve aqueous solubility.

  • Pyrrolidine , with its inherent flexibility, provides a versatile framework that can adapt to various target binding sites. Its frequent occurrence in natural products and approved drugs speaks to its broad utility and favorable drug-like properties.

A thorough understanding of the distinct physicochemical and conformational properties of each scaffold, supported by robust experimental data, is paramount for the rational design of next-generation therapeutics. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these powerful building blocks in medicinal chemistry.

References

Validating the Structure of 3-(3-Methylphenoxy)azetidine: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an objective comparison of X-ray crystallography with alternative analytical methods for the structural validation of small molecules like 3-(3-Methylphenoxy)azetidine. While X-ray crystallography remains a gold standard for obtaining atomic-resolution structures, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more accessible data for routine structural confirmation.[1][2][3]

Comparison of Structural Validation Techniques

The selection of an appropriate analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key aspects of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the structural analysis of small organic molecules.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by the electron clouds of atoms within a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, revealing the chemical environment of atoms.[3]Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[4]
Sample Requirement High-quality single crystals (typically >50 μm).[5]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid, liquid, or gas phase.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[3]Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes, and quantitative analysis.[6]Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural elucidation.[4][7]
Strengths Unambiguous determination of absolute stereochemistry and conformation in the solid state.Non-destructive technique that provides rich structural information in solution, mimicking physiological conditions.[2]High sensitivity, requires minimal sample, and can be coupled with chromatographic techniques for mixture analysis.
Limitations Growth of suitable single crystals can be challenging and time-consuming.[1]Can be insensitive for large molecules, and spectra can be complex to interpret. Does not directly provide 3D coordinates.Provides information about molecular formula and fragments, but not the complete 3D structure or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Crystallography

A general protocol for the structural determination of a small molecule like this compound via X-ray crystallography involves the following key steps:

  • Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a compound like this compound, a standard suite of NMR experiments for structural confirmation would include:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR (¹H and ¹³C): A proton (¹H) NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. A carbon-13 (¹³C) NMR spectrum reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish correlations between different nuclei. For instance, a COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information is crucial for assembling the molecular skeleton.

Mass Spectrometry (MS)

A typical mass spectrometry analysis for structural validation involves:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The molecules are ionized using one of several techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the spectrum can provide clues about the molecule's structure.

Visualizing the Workflow

The following diagrams illustrate the general workflows for structural validation using X-ray crystallography and a comparison with spectroscopic methods.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure 3D Molecular Structure Structure_Refinement->Final_Structure

Workflow for structural validation via X-ray crystallography.

Comparison of Structural Validation Methods cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Compound Purified this compound Crystal Single Crystal Growth Compound->Crystal NMR NMR Spectroscopy (1D & 2D) Compound->NMR MS Mass Spectrometry Compound->MS Diffraction X-ray Diffraction Crystal->Diffraction Structure 3D Structure Diffraction->Structure Connectivity Connectivity & Formula NMR->Connectivity MS->Connectivity

Comparison of X-ray crystallography and spectroscopic workflows.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-substituted azetidine analogs, with a focus on their activity as triple reuptake inhibitors (TRIs) of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While direct comprehensive studies on 3-(3-Methylphenoxy)azetidine analogs are not extensively available in the public domain, this guide draws on robust data from closely related 3-aminoazetidine derivatives to elucidate key SAR trends.[1][2] The data presented herein is primarily derived from a comprehensive study on the bioisosteric modification of 3-α-oxyazetidine analogs.[1][2]

Monoamine reuptake inhibitors are a critical class of drugs that function by blocking the action of one or more of the main monoamine transporters.[3][4] This inhibition leads to an increased concentration of neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[3][4] This mechanism of action is central to the therapeutic effects of many antidepressants and other psychoactive drugs.[5][6]

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50) of two series of 3-aminoazetidine derivatives against human SERT, NET, and DAT, as well as their microsomal stability.

Table 1: SAR of 3-Aminoazetidine Derivatives (Series A) [1]

Compound IDhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)Microsomal Stability (% remaining)
8ab H3,4-di-Cl-Ph13120>100085
8af H3-CF₃, 4-Cl-Ph10110>100080
8cg Me2-Naphthyl25250>100075
8ch Me3,4-di-MeO-Ph30300>100060
8cu Et4-F-Ph40450>100090

Table 2: SAR of 3-Aminoazetidine Derivatives (Series B) [1]

Compound IDhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)Microsomal Stability (% remaining)
10ck H3,4-di-Cl-Ph55050088
10cq H3-CF₃, 4-Cl-Ph34045082
10dl Me2-Naphthyl88080078

Data extracted from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors.[1]

From the data, several SAR trends can be observed:

  • Substitution on the Phenyl Ring (R²): Electron-withdrawing groups, such as chloro and trifluoromethyl groups, on the phenyl ring generally lead to higher potency at SERT and NET.[1]

  • Substitution on the Amino Group (R¹): The bulkiness of the R¹ substituent appears to negatively impact inhibitory activities.[1]

  • Series A vs. Series B: Compounds in Series B generally exhibit higher potency against all three monoamine transporters compared to Series A, suggesting that the specific structural backbone of Series B is more favorable for binding.[1]

Experimental Protocols

Monoamine Transporter Uptake Assay

The inhibitory activities of the azetidine analogs were determined using a neurotransmitter transporter uptake assay kit with human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, and hDAT).[1][2]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Neurotransmitter Transporter Uptake Assay Kit

  • Test compounds (azetidine analogs)

  • Reference compounds (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT)

  • 96-well microplates

  • Cell culture medium and reagents

  • Fluorescence plate reader

Procedure:

  • Cell Plating: HEK293 cells expressing the target transporter are seeded into 96-well plates and cultured until they form a confluent monolayer.

  • Compound Preparation: Test and reference compounds are serially diluted to various concentrations.

  • Assay:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • The diluted compounds are added to the wells and incubated for a specified period to allow for binding to the transporters.

    • A fluorescent substrate, which is a mimic of the natural monoamine neurotransmitter, is added to each well.

    • The plate is incubated to allow for the uptake of the fluorescent substrate by the cells.

  • Detection: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity is proportional to the amount of substrate taken up by the cells.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition of substrate uptake against the concentration of the test compound.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Presynaptic Neuron monoamine Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) transporter Monoamine Transporter (SERT, NET, DAT) monoamine->transporter Reuptake synaptic_monoamine Increased Monoamine Concentration vesicle Synaptic Vesicle vesicle->monoamine Release azetidine 3-Substituted Azetidine Analog (Reuptake Inhibitor) azetidine->transporter Inhibits receptor Postsynaptic Receptor synaptic_monoamine->receptor Binds to postsynaptic_neuron Postsynaptic Neuron signaling Downstream Signaling receptor->signaling Activates

Caption: Mechanism of action of 3-substituted azetidine analogs as monoamine reuptake inhibitors.

Experimental Workflow for Monoamine Transporter Uptake Assay

Experimental_Workflow start Start plate_cells Plate HEK293 cells expressing a specific monoamine transporter start->plate_cells prepare_compounds Prepare serial dilutions of azetidine analogs and controls plate_cells->prepare_compounds add_compounds Add compounds to cell plates and incubate prepare_compounds->add_compounds add_substrate Add fluorescent monoamine substrate add_compounds->add_substrate incubate_uptake Incubate to allow for substrate uptake add_substrate->incubate_uptake measure_fluorescence Measure fluorescence intensity incubate_uptake->measure_fluorescence analyze_data Calculate % inhibition and IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the inhibitory activity of azetidine analogs on monoamine transporters.

References

A Comparative Guide to the Synthesis of 3-Aryloxyazetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aryloxyazetidine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. The synthesis of this key structural unit can be approached through several strategic disconnections, primarily involving the formation of the C-O ether linkage. This guide provides a comparative overview of the three most common methods for this transformation: the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig C-O coupling. We present a summary of their performance, supporting experimental data where available, and detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

FeatureWilliamson Ether SynthesisMitsunobu ReactionBuchwald-Hartwig C-O Coupling
Reagents Alkoxide/Phenoxide, Alkyl Halide/SulfonateAlcohol, Phenol, Phosphine, AzodicarboxylateAlcohol, Aryl Halide/Triflate, Palladium Catalyst, Ligand, Base
Key Advantages Cost-effective reagents, straightforward procedure.Mild reaction conditions, good for sterically hindered substrates, stereochemical inversion.Broad substrate scope, high functional group tolerance.
Key Disadvantages Requires strong base, potential for elimination side reactions, limited to primary alkyl halides.Stoichiometric phosphine oxide byproduct can complicate purification, azodicarboxylates are hazardous.Expensive catalyst and ligands, requires inert atmosphere, potential for metal contamination.
Typical Yields Moderate to HighGood to HighGood to High

Data Presentation: Synthesis of N-Boc-3-aryloxyazetidines

The following tables summarize typical yields for the synthesis of N-Boc-3-aryloxyazetidines from N-Boc-3-hydroxyazetidine or its derivatives.

Table 1: Williamson Ether Synthesis of N-Boc-3-aryloxyazetidines

Phenol SubstituentBaseSolventTemperature (°C)Yield (%)
HK₂CO₃DMF80Moderate[1]
4-NO₂K₂CO₃DMF80Good
4-OMeK₂CO₃DMF80Moderate
4-ClK₂CO₃DMF80Moderate
4-BrK₂CO₃DMF80Moderate[1]
4-OHK₂CO₃DMF80Very Low/No Reaction[1]

Table 2: Mitsunobu Reaction for N-Boc-3-aryloxyazetidine Synthesis (Representative)

Phenol SubstituentPhosphineAzodicarboxylateSolventTemperature (°C)Yield (%)
HPPh₃DEAD/DIADTHF0 to RT67-94[2]
4-NO₂PPh₃DEAD/DIADTHF0 to RTHigh
4-OMePPh₃DEAD/DIADTHF0 to RTGood

Table 3: Buchwald-Hartwig C-O Coupling for 3-Aryloxyazetidine Synthesis (Representative)

Specific experimental data for the Buchwald-Hartwig C-O coupling to form 3-aryloxyazetidines from 3-hydroxyazetidine is limited in the provided search results. The data below is representative of Buchwald-Hartwig etherification reactions.

Aryl Halide/TriflatePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Aryl BromidePd₂(dba)₃XPhosCs₂CO₃Toluene100Good to High[3]
Aryl ChloridePd(OAc)₂RuPhosK₃PO₄Toluene100Good to High[4]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine[1]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Protocol 2: Mitsunobu Reaction for the Synthesis of N-Boc-3-aryloxyazetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • Substituted Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), the substituted phenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Buchwald-Hartwig C-O Coupling for the Synthesis of 3-Aryloxyazetidines

Materials:

  • N-Boc-3-hydroxyazetidine

  • Aryl bromide or triflate

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by N-Boc-3-hydroxyazetidine (1.0 eq.) and the aryl bromide or triflate (1.2 eq.).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Synthetic Pathways

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Azetidinol N-Protected Azetidin-3-ol Alkoxide Azetidin-3-oxide Azetidinol->Alkoxide Base Base (e.g., K₂CO₃) AlkylHalide Activated Azetidine (e.g., Mesylate/Tosylate) Product 3-Aryloxyazetidine Alkoxide->Product SN2 Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base AlkylHalide->Product

Caption: Williamson Ether Synthesis Pathway for 3-Aryloxyazetidines.

Mitsunobu_Reaction cluster_0 Activation cluster_1 SN2 Displacement Azetidinol N-Protected Azetidin-3-ol Oxyphosphonium Oxyphosphonium Intermediate Azetidinol->Oxyphosphonium Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Betaine->Oxyphosphonium Proton Transfer Product 3-Aryloxyazetidine Oxyphosphonium->Product SN2 Attack Byproduct1 PPh₃=O Byproduct2 Reduced Azodicarboxylate

Caption: Mitsunobu Reaction Pathway for 3-Aryloxyazetidine Synthesis.[6]

Buchwald_Hartwig_Coupling cluster_cycle Catalytic Cycle Azetidinol N-Protected Azetidin-3-ol LigandExch Ligand Exchange Azetidinol->LigandExch Base ArylHalide Aryl Halide/Triflate OxAdd Oxidative Addition ArylHalide->OxAdd Pd_L Pd(0)Ln Pd_L->OxAdd OxAdd->LigandExch [Ar-Pd(II)-X]Ln RedElim Reductive Elimination LigandExch->RedElim [Ar-Pd(II)-OR]Ln RedElim->Pd_L Product Formation Product 3-Aryloxyazetidine RedElim->Product

Caption: Buchwald-Hartwig C-O Coupling Catalytic Cycle.

References

In Vitro Assay Validation for 3-(3-Methylphenoxy)azetidine: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro pharmacological profile of 3-(3-Methylphenoxy)azetidine and structurally related analogs. Due to the limited publicly available data on this compound, this guide leverages experimental data from closely related 3-phenoxyazetidine and 3-alkoxy-isoxazole azetidine derivatives to provide a robust framework for assay validation and performance assessment. The primary focus is on the interaction of these compounds with key central nervous system targets, including nicotinic acetylcholine receptors (nAChRs), dopamine receptors, and serotonin transporters.

Comparative In Vitro Binding Affinity

The following tables summarize the binding affinities (Ki) of azetidine derivatives at various neurotransmitter receptors and transporters. This data is crucial for understanding the potency and selectivity of these compounds and serves as a benchmark for the validation of in vitro assays for novel analogs like this compound.

Table 1: Comparative Binding Affinity (Ki, nM) of Azetidine Derivatives at Nicotinic Acetylcholine Receptors (nAChRs)

Compoundα4β2 nAChRα3β4* nAChRα7 nAChR
Azetidine Analog 1 (3-(5-Isoxazolyl)methoxy-azetidine) 0.6 - 15.4-No Activity
Azetidine Analog 2 (3-(3-Pyridyl)methoxy-azetidine) ~0.05--
Pyrrolidine Analog 23.1--
Bicyclic Amine Analog 213 - 296--

Data synthesized from studies on isoxazolylpyridine ether and pyridyl ether azetidine analogs, which are structurally comparable to this compound.[1][2]

Table 2: Comparative Binding Affinity (Ki, nM) of Phenylpiperidine Analogs at Dopamine Receptors

CompoundD2 ReceptorD3 ReceptorD4 Receptor
Nemonapride High AffinityHigh AffinityHigh Affinity
L745870 (D4 Selective) >2000>20000.43
(+)-PHNO 0.80.081.8

This table provides context for the potential of azetidine-containing compounds to interact with dopamine receptors, a common target class for CNS-active small molecules.[3][4][5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the validation of new compound screening.

Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human α4β2 nAChR.

Materials:

  • Cell Membranes: Prepared from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 cells).

  • Radioligand: [³H]Epibatidine or [³H]Cytisine.

  • Test Compound: this compound or other analogs at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • In a 96-well plate, add assay buffer, test compound dilutions, and the radioligand at a final concentration near its Kd.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

MTT Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • Cell Line: SH-SY5Y or other appropriate neuronal cell line.

  • Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Test Compound: this compound at various concentrations.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Microplate Reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Experimental Workflow for In Vitro Assay Validation

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound This compound Synthesis & Purification Stock Stock Solution Preparation (DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Binding Radioligand Binding Assay (e.g., α4β2 nAChR) Dilutions->Binding Viability Cell Viability Assay (MTT) Dilutions->Viability IC50 IC50/EC50 Determination Binding->IC50 Viability->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Selectivity Selectivity Profile Analysis Ki->Selectivity Result Validated In Vitro Profile Selectivity->Result

Caption: Workflow for the in vitro validation of this compound.

Postulated Signaling Pathway: Dopamine D2-like Receptor Activation

Azetidine derivatives often interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a potential signaling cascade following the binding of an antagonist, such as a 3-phenoxyazetidine derivative, to a D2-like dopamine receptor.[5][6][7][8][9]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Antagonist) D2R Dopamine D2-like Receptor (GPCR) Ligand->D2R Binding & Blockade G_protein Gαi/o-GDP (Inactive) D2R->G_protein Prevents Activation AC Adenylate Cyclase G_protein->AC No Inhibition cAMP cAMP AC->cAMP Production Maintained ATP ATP ATP->AC Conversion

References

Comparative Cross-Reactivity Profiling: 3-(3-Methylphenoxy)azetidine in the Context of Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of the novel compound 3-(3-Methylphenoxy)azetidine against established monoamine reuptake inhibitors. Given the absence of specific published binding data for this compound, this document presents a hypothetical off-target profile based on its structural similarities to known central nervous system (CNS) active agents. This comparison is intended to guide researchers in anticipating potential off-target liabilities and designing appropriate screening cascades.

The data for established drugs have been compiled from various pharmacological sources. It is crucial to note that affinity values, such as the inhibition constant (Ki), can vary between studies due to different experimental conditions. The presented data are representative values.

Introduction to this compound

This compound belongs to a class of azetidine-containing compounds that have garnered significant interest in medicinal chemistry for their potential as CNS agents.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid scaffold that can provide desirable pharmacological properties.[1] Structurally, this compound shares features with known monoamine reuptake inhibitors (MRIs), which are a cornerstone for treating various neuropsychiatric disorders by modulating the levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] Therefore, its cross-reactivity profile against common off-targets for this class of drugs is of significant interest for predicting potential side effects and for overall safety assessment.[4]

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of several established monoamine reuptake inhibitors against a panel of common CNS off-target receptors. A lower Ki value indicates a higher binding affinity. The profile for this compound is hypothetical and included for illustrative purposes, predicting potential areas for further investigation.

CompoundClassMuscarinic M1 (Ki, nM)Histamine H1 (Ki, nM)Adrenergic α1 (Ki, nM)Sigma-1 (Ki, nM)
This compound Azetidine Derivative (Hypothetical) >1000 ~500 >1000 ~200
FluoxetineSSRI>1000[5]>1000[5]>1000[5]162[6]
ParoxetineSSRI81[5]>1000[5]260[5]>10000[7]
SertralineSSRI>1000[5]>1000[5]330[5]57[6]
VenlafaxineSNRI>10000[5]>10000[5]>10000[5]>10000[6]
AmitriptylineTCA21[8]1.1[5]24[5]280[9]

SSRI: Selective Serotonin Reuptake Inhibitor; SNRI: Serotonin-Norepinephrine Reuptake Inhibitor; TCA: Tricyclic Antidepressant.

Signaling Pathways and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate a simplified monoamine signaling pathway and a typical workflow for in vitro cross-reactivity profiling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis Vesicle Synaptic Vesicle MA_synthesis->Vesicle Packaging MA Monoamine (5-HT, NE, DA) Vesicle->MA Release Transporter Reuptake Transporter (SERT, NET, DAT) MA->Transporter Reuptake Receptor Postsynaptic Receptor MA->Receptor Binding Signal Signal Transduction Receptor->Signal MRI Monoamine Reuptake Inhibitor MRI->Transporter Blockade

Figure 1. Simplified monoamine signaling pathway.

G start Start: Test Compound (e.g., this compound) assay_setup Set up Competition Binding Assay (Receptor + Radioligand + Test Compound) start->assay_setup receptor_prep Prepare Receptor Source (Cell Membranes or Recombinant Protein) receptor_prep->assay_setup radioligand Select Specific Radioligand for each Off-Target radioligand->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation separation Separate Bound and Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 and Ki Determination) quantification->data_analysis end End: Cross-Reactivity Profile data_analysis->end

References

A Comparative Guide to the LC-MS Method Validation for the Quantification of 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 3-(3-Methylphenoxy)azetidine in biological matrices. The presented method is compared with alternative analytical techniques, highlighting the superior sensitivity, selectivity, and throughput of the LC-MS approach. All data is presented in accordance with international regulatory guidelines, including those from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6]

Comparative Analysis of Analytical Methodologies

The quantification of novel small molecules like this compound is critical in drug development. While several analytical techniques exist, LC-MS/MS stands out for its specificity and sensitivity, making it the gold standard for bioanalytical studies.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by mass-based detection of parent and fragment ions.Separation by liquid chromatography with detection based on UV absorbance.Separation of volatile compounds by gas chromatography followed by mass-based detection.
Selectivity Very High (based on retention time and mass-to-charge ratio of parent and product ions).Moderate (risk of interference from co-eluting compounds with similar UV absorbance).High (mass-based detection), but requires derivatization for non-volatile compounds.
Sensitivity Very High (typically ng/mL to pg/mL).Low to Moderate (typically µg/mL).High, but analyte must be volatile or amenable to derivatization.
Sample Throughput High, with rapid analysis times.Moderate, can be slower depending on the separation required.Lower, often requires more extensive sample preparation.
Matrix Effects Can be a factor (ion suppression or enhancement), but can be mitigated with appropriate internal standards and sample preparation.[7]Less susceptible to ion suppression, but matrix components can interfere with UV detection.Can be affected by matrix components, potentially requiring extensive cleanup.
Applicability for this compound Ideal due to its expected polarity and non-volatile nature.Potentially suitable for higher concentrations, but may lack the required sensitivity for pharmacokinetic studies.Not ideal without derivatization to increase volatility, which adds complexity to the sample preparation.

Experimental Protocol: Validated LC-MS/MS Method

This section details the experimental procedures for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution. For example: Analyte (precursor ion → product ion), Internal Standard (precursor ion → product ion).
Ion Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation Summary

The developed LC-MS/MS method was fully validated according to the FDA and ICH M10 guidelines.[1][2][5] The key validation parameters are summarized below.

Linearity

A calibration curve was prepared in the same biological matrix as the study samples by spiking with known concentrations of the analyte.[7]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000≥ 0.995
Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ1≤ 15.0± 15.0≤ 15.0± 15.0
Low QC3≤ 10.0± 10.0≤ 10.0± 10.0
Medium QC100≤ 10.0± 10.0≤ 10.0± 10.0
High QC800≤ 10.0± 10.0≤ 10.0± 10.0
Selectivity and Specificity

The method's ability to differentiate and quantify the analyte in the presence of other components in the sample was confirmed by analyzing blank plasma from at least six different sources.[7] No significant interfering peaks were observed at the retention time of the analyte or internal standard.

Stability

The stability of this compound was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

Stability TestConditionDurationStability (% of Nominal)
Bench-top StabilityRoom Temperature4 hoursWithin ±15%
Freeze-Thaw Stability-80°C to Room Temperature3 cyclesWithin ±15%
Long-term Stability-80°C90 daysWithin ±15%
Post-preparative StabilityAutosampler (10°C)24 hoursWithin ±15%

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the key validation parameters.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification cluster_performance Core Performance Characteristics cluster_reliability Sample Handling Reliability Method_Validation Bioanalytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity Method_Validation->Selectivity Sensitivity Sensitivity Method_Validation->Sensitivity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect

References

Comparative Purity Analysis of 3-(3-Methylphenoxy)azetidine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and development, the azetidine scaffold has emerged as a privileged structural motif, valued for its ability to impart favorable physicochemical properties to lead compounds.[1][2] Among the myriad of functionalized azetidines, 3-(3-Methylphenoxy)azetidine serves as a key building block in medicinal chemistry. Ensuring its purity is paramount for the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient.

This guide provides a comparative analysis of the purity of this compound against other structurally related azetidine derivatives, employing a standardized High-Performance Liquid Chromatography (HPLC) method. The presented data and protocols are intended to offer researchers, scientists, and drug development professionals a clear framework for evaluating the quality of this critical synthetic intermediate.

Comparative Purity Data

The following table summarizes the purity of this compound in comparison to two alternative functionalized azetidine compounds, as determined by a standardized reverse-phase HPLC method. The data presented is representative of typical purity profiles for high-quality research-grade chemicals.

Compound NameStructureMolecular FormulaPurity (%) by HPLC (at 254 nm)
This compound this compoundC10H13NO99.2
3-(Phenoxymethyl)azetidine3-(Phenoxymethyl)azetidineC10H13NO98.8
N-Boc-3-hydroxyazetidineN-Boc-3-hydroxyazetidineC8H15NO399.5

Experimental Workflow

The logical flow for the comparative purity analysis of azetidine compounds by HPLC is depicted in the following diagram. This workflow outlines the key stages from sample preparation to data analysis and interpretation.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Comparison A Weigh 1 mg of each azetidine compound B Dissolve in 1 mL of Mobile Phase (Solvent) A->B C Vortex to ensure complete dissolution B->C D Inject 10 µL of sample into HPLC system C->D Transfer to autosampler vial E Perform chromatographic separation on C18 column D->E F Detect eluting compounds using UV detector at 254 nm E->F G Integrate peak areas in the chromatogram F->G Generate chromatogram H Calculate purity as a percentage of the main peak area G->H I Compare purity values of the different azetidines H->I J J I->J Final Purity Report

Caption: Workflow for Comparative HPLC Purity Analysis of Azetidines.

Detailed Experimental Protocol

The following protocol outlines a standardized method for determining the purity of this compound and its analogues using reverse-phase HPLC. This method is based on common practices for the analysis of small organic molecules.[3][4]

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Samples: this compound, 3-(Phenoxymethyl)azetidine, and N-Boc-3-hydroxyazetidine.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of each azetidine compound into separate volumetric flasks.

  • Add the sample diluent to the mark and dissolve the compound completely by vortexing or sonication. This yields a stock solution of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution of approximately 0.1 mg/mL by diluting with the sample diluent.

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis and Data Interpretation:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject each prepared sample solution.

  • After the chromatographic run, integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the main peak as a percentage of the total area of all peaks detected.

This standardized HPLC method provides a reliable and reproducible approach for the quality control and comparative purity assessment of this compound and other related azetidine derivatives, ensuring their suitability for downstream applications in research and development.

References

A Comparative Guide to the Efficacy of Catalysts in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a focal point in medicinal chemistry and drug discovery due to their unique conformational constraints and their role as versatile building blocks for more complex molecules. The inherent ring strain of the azetidine core presents a synthetic challenge, making the choice of an appropriate catalyst paramount for achieving high efficacy and selectivity. This guide provides an objective comparison of various catalytic systems for azetidine synthesis, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst selection for specific synthetic applications.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for azetidine synthesis is highly dependent on the chosen synthetic strategy. Key methodologies include intramolecular cyclization via C-H amination, ring-opening of epoxides, and cycloaddition reactions. The following tables summarize the performance of prominent catalytic systems based on reported experimental data.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on palladium, are powerful tools for the construction of the azetidine ring through intramolecular C-N bond formation. These methods often leverage directing groups to achieve high regioselectivity in C-H activation.

Table 1: Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis [1][2]

SubstrateCatalyst SystemOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Ref.
N-(picolinoyl)propylamine derivativePd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102470-90[2]
Substrate with α and β substituentsPd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102470-90[2]
Substrate with no β substituentPd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102425[2]
Lewis Acid Catalysis

Lewis acid catalysis, notably employing lanthanide triflates, has proven effective for the intramolecular aminolysis of epoxides, offering a regioselective pathway to functionalized azetidines.

Table 2: Lanthanum Triflate-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines [1][3][4]

Substrate (cis-3,4-epoxy amine)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Azetidine:Pyrrolidine RatioRef.
Model SubstrateLa(OTf)₃ (5)1,2-dichloroethaneReflux2.581>20:1[3][4]
Model SubstrateSc(OTf)₃ (5)1,2-dichloroethaneReflux662>20:1[5]
Model SubstrateLa(OTf)₃ (5)BenzeneReflux2.57510:1[5]
Photocatalysis

Visible-light-mediated photocatalysis has emerged as a mild and efficient strategy for azetidine synthesis, primarily through [2+2] photocycloaddition reactions (the aza Paternò-Büchi reaction).

Table 3: Performance of Photocatalysts in Visible-Light-Mediated Azetidine Synthesis [6]

Imine PrecursorAlkenePhotocatalystYield (%)Diastereomeric Ratio (d.r.)Reference
2-isoxazoline-3-carboxylateStyrenefac-[Ir(dFppy)₃]96>20:1J. Am. Chem. Soc. 2020, 142, 5, 2155–2160[6]
2-isoxazoline-3-carboxylate1-Hexenefac-[Ir(dFppy)₃]75>20:1J. Am. Chem. Soc. 2020, 142, 5, 2155–2160[6]
Oxime etherIndeneRu(bpy)₃(PF₆)₂8810:1Org. Lett. 2019, 21, 19, 7885–7889[6]
Organocatalysis

Organocatalysis provides a powerful platform for the enantioselective synthesis of chiral azetidines, which is of significant interest for the development of chiral drugs.

Table 4: Organocatalyzed Enantioselective Azetidine Synthesis [1][7]

SubstrateCatalystAdditiveYield (%)ee (%)Ref.
Propanal derivativeChiral Proline DerivativeNCS22-3284-92[7]
Butanal derivativeChiral Proline DerivativeNCS50-73 (for aziridine)88-94 (for aziridine)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for key catalytic systems.

Protocol 1: Palladium-Catalyzed Intramolecular C(sp³)-H Amination

To a solution of the N-(picolinoyl)propylamine substrate (0.2 mmol) in toluene (2 mL) is added Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%) and PhI(OAc)₂ (96.6 mg, 0.3 mmol). The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding azetidine.[1]

Protocol 2: Lanthanum Triflate-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

To a solution of the cis-3,4-epoxy amine (0.1 mmol) in 1,2-dichloroethane (DCE) (1.0 mL) is added La(OTf)₃ (2.9 mg, 0.005 mmol, 5 mol%). The reaction mixture is then heated to reflux and stirred for the time indicated in the corresponding data table. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[1][5]

Protocol 3: Visible-Light-Mediated Synthesis of Azetidines

In a sealed vial, a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL) is prepared. The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours. After the reaction is complete, as monitored by TLC or LC-MS, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired azetidine product.[6]

Mechanistic Pathways and Experimental Workflows

Understanding the underlying mechanisms of these catalytic reactions is essential for optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Palladium_Catalyzed_CH_Amination cluster_workflow Experimental Workflow Start N-(picolinoyl)propylamine + Pd(OAc)₂ + PhI(OAc)₂ in Toluene Reaction Stir at 110 °C for 24h Start->Reaction Workup Cool to RT Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Azetidine Purification->Product

Palladium-Catalyzed C-H Amination Workflow

Lewis_Acid_Catalyzed_Epoxide_Opening cluster_catalytic_cycle Catalytic Cycle EpoxyAmine cis-3,4-Epoxy Amine Activation Coordination and Epoxide Activation EpoxyAmine->Activation Catalyst La(OTf)₃ Catalyst->Activation Cyclization Intramolecular Nucleophilic Attack (4-exo-tet) Activation->Cyclization Product_Complex Azetidine-La(OTf)₃ Complex Cyclization->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Catalyst Regeneration Azetidine 3-Hydroxyazetidine Product_Release->Azetidine

Lewis Acid-Catalyzed Epoxide Ring Opening

Photocatalytic_Aza_Paterno_Buchi cluster_photocatalysis Photocatalytic Cycle PC Photocatalyst (e.g., Ir(III) complex) PC_excited Excited State Photocatalyst PC->PC_excited hv Light Visible Light (Blue LED) Light->PC_excited Imine_excited Excited State Imine PC_excited->Imine_excited Energy Transfer Imine Imine Precursor Imine->Imine_excited Imine_excited->PC Quenching Cycloaddition [2+2] Cycloaddition Imine_excited->Cycloaddition Alkene Alkene Alkene->Cycloaddition Azetidine Azetidine Cycloaddition->Azetidine

Photocatalytic [2+2] Cycloaddition

Conclusion

The selection of an optimal catalyst for azetidine synthesis is contingent upon the specific synthetic target, available starting materials, and desired stereochemical outcome. Palladium catalysis offers a robust method for the synthesis of azetidines from substrates with activatable C-H bonds, providing good yields.[1] For the construction of chiral azetidines with high enantioselectivity, organocatalysis stands out as a superior strategy.[1] Lewis acid catalysis, particularly with lanthanum triflate, provides a mild and efficient route to functionalized azetidines from epoxy amine precursors, demonstrating broad functional group tolerance.[1] Finally, novel photochemical methods offer access to a wide range of complex azetidine structures under exceptionally mild conditions, often with high stereocontrol and excellent functional group tolerance, making them particularly attractive for the rapid generation of diverse molecular libraries in drug discovery.[6]

References

Comparative Analysis of the Biological Potency of 3-(3-Methylphenoxy)azetidine and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The azetidine scaffold is a valuable pharmacophore in modern medicinal chemistry, known for conferring desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensionality to drug candidates. The 3-phenoxyazetidine motif, in particular, has been explored for its potential to interact with a variety of biological targets. The position of substituents on the phenoxy ring can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and biological activity. This guide outlines a comparative study of the biological potency of 3-(3-Methylphenoxy)azetidine and its regioisomers, 3-(2-Methylphenoxy)azetidine and 3-(4-Methylphenoxy)azetidine.

Hypothetical Comparative Biological Data

To rigorously compare the biological potency of the three regioisomers, a series of in vitro and in vivo assays would be necessary. The following tables present a hypothetical summary of quantitative data that would be generated from such studies.

Table 1: Hypothetical In Vitro Receptor Binding Affinity (Ki, nM)

CompoundTarget 1 (e.g., GPCR)Target 2 (e.g., Ion Channel)Target 3 (e.g., Kinase)
3-(2-Methylphenoxy)azetidine150850>10,000
This compound50320>10,000
3-(4-Methylphenoxy)azetidine25600>10,000
Control Compound10150500

Table 2: Hypothetical In Vitro Functional Activity (IC50/EC50, µM)

CompoundFunctional Assay 1 (e.g., cAMP)Functional Assay 2 (e.g., Calcium Flux)
3-(2-Methylphenoxy)azetidine1.25.8
This compound0.42.1
3-(4-Methylphenoxy)azetidine0.23.5
Control Compound0.050.8

Table 3: Hypothetical In Vivo Pharmacokinetic Properties

CompoundBioavailability (F%)Half-life (t1/2, h)Brain Penetration (BBB ratio)
3-(2-Methylphenoxy)azetidine354.20.8
This compound506.11.2
3-(4-Methylphenoxy)azetidine455.51.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments that would be conducted to generate the data for this comparative analysis.

In Vitro Receptor Binding Assay (Radioligand Displacement)
  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the target receptor are cultured to 80-90% confluency.

    • Cells are harvested, washed with PBS, and centrifuged.

    • The cell pellet is resuspended in a lysis buffer and homogenized.

    • The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compounds (regioisomers).

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The mixture is incubated at room temperature for a specified time to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Assay)
  • Cell Culture:

    • CHO-K1 cells stably expressing the target G-protein coupled receptor (GPCR) are seeded in 96-well plates and grown to confluency.

  • Assay Procedure:

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Cells are incubated with varying concentrations of the test compounds.

    • An agonist (e.g., forskolin) is added to stimulate adenylyl cyclase and induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement:

    • The intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • The concentration-response curves are plotted, and the EC50 or IC50 values are determined using a sigmoidal dose-response model.

Visualizations

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Ortho 3-(2-Methylphenoxy)azetidine Binding Receptor Binding Ortho->Binding Meta This compound Meta->Binding Para 3-(4-Methylphenoxy)azetidine Para->Binding Functional Functional Assays Binding->Functional PK Pharmacokinetics Functional->PK Efficacy Efficacy Models PK->Efficacy SAR SAR Analysis Efficacy->SAR

Caption: A generalized workflow for the comparative evaluation of regioisomers.

Signaling_Pathway Ligand 3-Aryloxyazetidine Regioisomer Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: A hypothetical signaling pathway for a GPCR target.

Conclusion

While direct comparative data for the biological potency of this compound and its regioisomers is currently lacking in the scientific literature, this guide provides a comprehensive framework for conducting such a study. The hypothetical data and detailed experimental protocols presented herein offer a clear roadmap for researchers aiming to elucidate the structure-activity relationships of this promising class of compounds. The position of the methyl group on the phenoxy ring is anticipated to have a significant impact on the biological activity, and a systematic investigation as outlined would provide valuable insights for future drug discovery efforts.

Safety Operating Guide

Safe Disposal of 3-(3-Methylphenoxy)azetidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-(3-Methylphenoxy)azetidine based on available data for structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is crucial to handle this chemical with a high degree of caution, assuming it to be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, a compound likely used in research and drug development, requires careful handling due to the potential hazards associated with its structural components, namely the azetidine ring and the substituted phenol group.

Hazard Profile

Based on the safety data for analogous compounds, this compound should be treated as a hazardous substance. The primary concerns include irritation to the skin and eyes, and potential respiratory tract irritation. Ingestion may also be harmful.

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]
Acute Toxicity (Oral)Harmful if swallowed.[2]
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A fully buttoned laboratory coat. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3][5]

Unused or Waste Product Disposal

Pure, unused, or waste this compound must be collected for disposal by a licensed hazardous waste contractor.

  • Container Selection: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top cap.[5][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").[5][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[1][6]

Contaminated Disposables Disposal

All disposable items that have come into contact with this compound are considered hazardous waste.

  • Collection: Place items such as gloves, pipette tips, and absorbent paper into a dedicated, labeled hazardous waste bag or container.[3][8]

  • Segregation: Keep this waste stream separate from other laboratory trash to prevent cross-contamination and ensure proper disposal.

Empty Container Disposal

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7][9]

  • Rinsate Collection: The first rinsate, and potentially subsequent rinses depending on local regulations, must be collected as hazardous waste.[5][7][9] Transfer this rinsate to your designated liquid hazardous waste container.

  • Final Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[9]

Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Small Spills (≤ 50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial absorbent pad.[5]

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place the collected waste into a labeled hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

  • Large Spills (> 50 mL):

    • Evacuate the laboratory immediately and close the doors.

    • Notify your supervisor and contact your institution's EHS department or emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

G start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type pure_compound Unused/Waste Product waste_type->pure_compound Pure Compound contaminated_disposables Contaminated Disposables (Gloves, Pipettes, etc.) waste_type->contaminated_disposables Solid Waste empty_container Empty Container waste_type->empty_container Container collect_pure Collect in Labeled, Compatible Container pure_compound->collect_pure collect_disposables Collect in Labeled Hazardous Waste Bag/Bin contaminated_disposables->collect_disposables triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_pure->store_waste collect_disposables->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup and Final Disposal by Licensed Contractor store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-(3-Methylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(3-Methylphenoxy)azetidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available safety data sheets for the compound and its structural analogs, the primary hazards are:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]

  • Acute Toxicity (Category 4), Oral (for some analogs) : Harmful if swallowed.[3]

The hydrochloride salt of this compound is also noted to cause skin and eye irritation.

GHS Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecification/Standard
Eyes/Face Safety glasses with side-shields or goggles, and a face shield.Ensure protection from splashes.[4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and a chemical-resistant apron.Wear a long-sleeved, impermeable gown.[5] For gloves, double gloving is recommended.[6][7]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood). If ventilation is inadequate, a NIOSH-approved respirator is necessary.A full-face or half-mask air-purifying respirator may be required depending on the concentration and nature of the airborne substance.[6][7]
Body Long-sleeved shirt and long pants, or coveralls.Should be made of a sturdy material.[4]
Feet Closed-toe shoes, with chemical-resistant shoe covers if there is a risk of spills.Boots should be chemical-resistant.[6][7]

Note: No specific quantitative data on glove breakthrough times for this compound was found. Always inspect gloves for any signs of degradation before and during use and change them frequently.

Emergency Procedures: First Aid

Immediate action is critical in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[9][10]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Use non-sparking tools and ground/bond containers and receiving equipment if the substance is flammable.[11]

    • Keep the container tightly closed when not in use.[1]

  • After Handling :

    • Wash hands thoroughly with soap and water after handling and before breaks.[1]

    • Remove and wash contaminated clothing before reuse.[12]

Spill Management
  • Small Spills :

    • Alert others in the area and restrict access.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand.[13]

    • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[13]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

    • Prevent entry into the affected area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect unused product and any contaminated materials (e.g., absorbent pads, disposable gloves, paper towels) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[13]

    • The label must include "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Storage :

    • Store the sealed hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials.[13]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this chemical down the drain or in regular trash.[13]

Workflow for Safe Handling and Disposal

prep Preparation handling Handling prep->handling Proceed post_handling Post-Handling handling->post_handling Task Complete spill Spill Occurs handling->spill Accident disposal Disposal post_handling->disposal Generate Waste small_spill Small Spill Procedure spill->small_spill Small Volume large_spill Large Spill Procedure spill->large_spill Large Volume small_spill->disposal large_spill->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.